trans-Anol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCIIBZHQXRCJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174684 | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20649-39-2 | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-prop-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPENYLPHENOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20748P37VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Trans-Anethole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary natural sources of trans-anethole, a phenylpropene with significant applications in the pharmaceutical, food, and cosmetic industries. This document details the botanical origins, quantitative analysis of trans-anethole content, experimental methodologies for its extraction and characterization, and the biosynthetic pathways involved in its production in plants.
Principal Natural Sources of trans-Anethole
Trans-anethole is predominantly found in the essential oils of a select group of aromatic plants. The most commercially significant sources are:
-
Anise (Pimpinella anisum) : A flowering plant in the family Apiaceae, native to the eastern Mediterranean region and Southwest Asia. Its seeds are the primary source of the essential oil.
-
Star Anise (Illicium verum) : A medium-sized evergreen tree native to northeast Vietnam and southwest China. The star-shaped fruit is harvested and its essential oil is extracted.
-
Fennel (Foeniculum vulgare) : A hardy, perennial herb with yellow flowers and feathery leaves. It belongs to the carrot family (Apiaceae). The seeds are the most common source of its essential oil.
Quantitative Analysis of trans-Anethole Content
The concentration of trans-anethole in the essential oils of these plants can vary depending on factors such as geographical origin, cultivation practices, harvesting time, and extraction method. The tables below summarize the typical quantitative data found in the literature.
Table 1: trans-Anethole Content in Anise (Pimpinella anisum) Essential Oil
| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |
| Seeds | Steam Distillation | 80 - 95 | [1] |
| Seeds | Steam Distillation | 78.63 - 95.21 | [2] |
| Seeds | Hydrodistillation | 91.75 | [3] |
| Seeds | Hydrodistillation | 93.00 | [4] |
| Seeds | Hydrodistillation | 71.52 - 91.31 | [5] |
Table 2: trans-Anethole Content in Star Anise (Illicium verum) Essential Oil
| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |
| Fruit | Steam Distillation | 80 - 90 | [6][7] |
| Fruit | Hydrodistillation | 83.68 | [8] |
| Fruit | Hydrodistillation | 84.79 | [9] |
| Fruit | Hydrodistillation | 83.46 | [10] |
| Fruit | Solvent Extraction | 77.29 - 91.87 | [11] |
Table 3: trans-Anethole Content in Fennel (Foeniculum vulgare) Essential Oil
| Plant Part | Extraction Method | trans-Anethole Content (%) | Reference(s) |
| Seeds | Steam Distillation | 50 - 60 | [2] |
| Seeds (Sweet Fennel) | Steam Distillation | > 75 | [12] |
| Seeds (Bitter Fennel) | Steam Distillation | 50 - 78 | [12] |
| Seeds | Hydrodistillation | 30.66 - 89.74 | [2] |
| Dried Aerial Parts | Hydrodistillation | 31 - 36 | [13] |
| Dry Seeds (Summer) | Not Specified | 78.25 | [14] |
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
This protocol describes a general method for the laboratory-scale extraction of essential oils from plant material.
Materials and Equipment:
-
Ground plant material (e.g., anise seeds, star anise fruits, fennel seeds)
-
Steam generator
-
Round-bottom flask (distillation flask)
-
Heating mantle
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent (e.g., diethyl ether, hexane)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material in the distillation flask.
-
Steam Generation: Heat water in the steam generator to produce a steady flow of steam.
-
Distillation: Introduce the steam into the bottom of the distillation flask containing the plant material. The steam will pass through the material, vaporizing the volatile essential oils.
-
Condensation: The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collection: Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the less dense essential oil, in the receiving flask.
-
Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate, and then drain off the lower aqueous layer.
-
Solvent Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved essential oil. Combine the organic extracts with the initial oil layer.
-
Drying: Dry the combined organic phase with anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure to obtain the pure essential oil.[3][13][15]
Quantification of trans-Anethole by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a typical GC-MS method for the analysis and quantification of trans-anethole in essential oil samples.
Materials and Equipment:
-
Essential oil sample
-
Hexane (or other suitable solvent)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5, HP-5MS)
-
Helium (carrier gas)
-
trans-Anethole standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil in hexane (e.g., 1% v/v). Also, prepare a series of standard solutions of trans-anethole in hexane of known concentrations for calibration.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature (e.g., 250 °C) and split ratio (e.g., 1:100).
-
Oven Program: Set the initial oven temperature (e.g., 60 °C for 2 minutes), then ramp the temperature at a specific rate (e.g., 3 °C/minute) to a final temperature (e.g., 240 °C), and hold for a few minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/minute).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range (e.g., 40-400 amu).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standard solutions into the GC.
-
Data Acquisition: Acquire the chromatograms and mass spectra for each run.
-
Identification: Identify the trans-anethole peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the trans-anethole standard against its concentration. Use the peak area of trans-anethole in the sample to determine its concentration from the calibration curve.[5][16]
Biosynthesis of trans-Anethole
Trans-anethole is a phenylpropene, a class of natural products derived from the amino acid L-phenylalanine via the phenylpropanoid pathway. The biosynthesis involves a series of enzymatic reactions.
Biosynthetic Pathway of trans-Anethole in Anise
The following diagram illustrates the key steps in the biosynthesis of trans-anethole in Pimpinella anisum.
Caption: Biosynthetic pathway of trans-anethole from L-phenylalanine.
Enzyme Abbreviations:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-Coumarate:CoA ligase
-
CCR: Cinnamoyl-CoA reductase
-
CAD: Cinnamyl alcohol dehydrogenase
-
ACT: Acyltransferase
General Experimental Workflow for Extraction and Analysis
The following diagram outlines a typical workflow for the extraction and analysis of trans-anethole from its natural sources.
Caption: General workflow for extraction and analysis of trans-anethole.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 8. The phenylpropene synthase pathway and its applications in the engineering of volatile phenylpropanoids in plants [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. rsisinternational.org [rsisinternational.org]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Trans-Anethole in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-anethole, a phenylpropene responsible for the characteristic aroma of plants like anise (Pimpinella anisum) and fennel (Foeniculum vulgare). This document details the enzymatic steps, precursor molecules, and key quantitative data, along with experimental protocols and pathway visualizations to support further research and development.
Introduction to trans-Anethole
Trans-anethole is a major constituent of the essential oils of several plant species and is widely used in the food, fragrance, and pharmaceutical industries.[1] Its biosynthesis originates from the shikimate and phenylpropanoid pathways, common to plants and microorganisms for the production of aromatic compounds.[2][3][4] The final steps in its formation involve a specialized set of enzymes that have been characterized in various plant species.
The Biosynthetic Pathway of trans-Anethole
The biosynthesis of trans-anethole is a multi-step process that begins with primary metabolites and proceeds through the general phenylpropanoid pathway before diverging into a specialized branch.
2.1. The Upstream Shikimate and Phenylpropanoid Pathways
The journey to trans-anethole begins with the shikimate pathway , which converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into the aromatic amino acid L-phenylalanine.[2][4][5] This pathway is exclusive to plants and microorganisms.[4]
L-phenylalanine then enters the general phenylpropanoid pathway .[6][7] A series of three enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate for various specialized metabolites.[6] The enzymes involved are:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-Coumarate-CoA ligase (4CL)
2.2. The Core Biosynthetic Pathway to trans-Anethole
From 4-coumaroyl-CoA, the pathway proceeds through a series of reduction and modification steps to produce t-anol, the immediate precursor to trans-anethole. This is followed by a final methylation step. The key enzymes in this part of the pathway are t-anol/isoeugenol synthase (AIS) and t-anol/isoeugenol O-methyltransferase (AIMT).[8][9]
The conversion of coumaryl acetate to t-anol is catalyzed by t-anol/isoeugenol synthase 1 (AIS1) , an NADPH-dependent enzyme.[9][10] Subsequently, the methylation of the para-hydroxyl group of t-anol to form trans-anethole is carried out by S-adenosyl-L-methionine:t-anol/isoeugenol O-methyltransferase 1 (AIMT1) .[9][10]
In some plants, an alternative pathway involving the isomerization of methyl chavicol (estragole) to trans-anethole has been suggested, though the direct methylation of t-anol is more commonly reported.[1]
Below is a diagram illustrating the core biosynthetic pathway of trans-anethole.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of trans-anethole from published studies.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| AIS1 | Pimpinella anisum | Coumaryl acetate | 145 | - | [9] |
| AIS1 | Pimpinella anisum | Coniferyl acetate | 230 | - | [9] |
| IvAIS1 | Illicium verum | Coumaryl acetate | 480.30 ± 86.61 | 0.33 ± 0.018 | [11] |
| IvAIS1 | Illicium verum | Coniferyl acetate | 438.4 ± 44.3 | 0.67 ± 0.025 | [11] |
| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | - | [9] |
| AIMT1 | Pimpinella anisum | S-[methyl-14C]adenosyl-l-methionine | 54.5 | - | [9] |
Table 2: Accumulation of trans-Anethole in Plant Tissues
| Plant | Tissue | trans-Anethole Concentration (µg/mg FW) | Reference |
| Pimpinella anisum | Developing fruits | 4.6 | [8] |
| Pimpinella anisum | Flowers | ~4.0 | [8] |
| Pimpinella anisum | Young leaves | <1.0 | [8] |
| Pimpinella anisum | Roots | Undetected | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the trans-anethole biosynthetic pathway.
4.1. Gene Identification and Cloning
The identification of genes encoding biosynthetic enzymes like AIS and AIMT often involves techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) with degenerate primers designed from conserved regions of similar known enzymes, followed by 3' and 5' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.[12]
4.2. Heterologous Protein Expression and Enzyme Assays
-
Protein Expression: The cloned cDNAs are typically subcloned into an expression vector (e.g., pET vectors) and transformed into a host organism like E. coli for heterologous protein production.
-
Enzyme Assays:
-
AIS Assay: The activity of AIS is assayed by incubating the purified recombinant enzyme with the substrate (e.g., coumaryl acetate) and NADPH. The reaction products are then extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
AIMT Assay: The activity of AIMT is determined by measuring the transfer of a radiolabeled methyl group from S-[methyl-14C]adenosyl-L-methionine to the substrate (t-anol). The radioactive product (trans-anethole) is quantified by liquid scintillation counting.[9]
-
4.3. Analysis of trans-Anethole and its Precursors
-
Extraction: Plant tissues are ground in liquid nitrogen, and the volatile compounds are extracted using a non-polar solvent like hexane.[12]
-
Quantification: The extracted compounds are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] The identification of compounds is based on their retention times and mass spectra compared to authentic standards.
4.4. Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is used to determine the expression levels of the biosynthetic genes (e.g., AIS1, AIMT1) in different plant tissues. Total RNA is extracted from the tissues, reverse transcribed into cDNA, and then used as a template for qRT-PCR with gene-specific primers.[8]
Below is a diagram of a typical experimental workflow for characterizing a biosynthetic enzyme.
Conclusion
The biosynthesis of trans-anethole in plants is a well-defined pathway originating from primary metabolism and culminating in specialized enzymatic reactions. This guide provides a foundational understanding of this pathway, supported by quantitative data and experimental methodologies. This information can serve as a valuable resource for researchers and professionals in the fields of plant science, metabolic engineering, and drug development, facilitating further exploration and application of this important natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 8. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A t-anol/isoeugenol synthase responsible for converting coumaryl acetate to t-anol in Illicium verum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of Anethole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anethole, a phenylpropanoid, is an organic compound widely recognized for its characteristic sweet, licorice-like aroma. It is the principal flavor and aroma constituent of anise, star anise, and fennel. Beyond its extensive use in the food and fragrance industries, anethole and its derivatives are of growing interest in medicinal chemistry and drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of anethole, with a focus on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Nomenclature
Anethole is an aromatic, unsaturated ether. Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a propenyl group (-CH=CHCH₃).[1] The position of these substituents on the benzene ring is para (1,4-substitution).
-
Molecular Formula: C₁₀H₁₂O[2]
-
Molar Mass: 148.20 g/mol [3]
-
IUPAC Name: 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene[4]
-
Synonyms: p-Propenylanisole, anise camphor, isoestragole[3][4]
-
CAS Number: 104-46-1 (unspecified stereochemistry), 4180-23-8 (trans-isomer), 25679-28-1 (cis-isomer)[4]
The key functional groups present in the anethole molecule are an ether, an alkene, and an aromatic ring.
Stereoisomerism of Anethole
The presence of a double bond in the propenyl side chain gives rise to geometric isomerism, resulting in two stereoisomers: cis (Z) and trans (E).
dot
Caption: Chemical structures of trans- and cis-anethole.
The trans-isomer is the more stable and, consequently, the more abundant form found in nature, comprising over 99% of anethole in essential oils.[4] The cis-isomer is less stable and exhibits significantly higher toxicity.[3]
Physicochemical and Toxicological Properties
The physicochemical properties of the anethole isomers are summarized in the table below. The distinct properties of the two isomers allow for their separation and characterization.
| Property | trans-Anethole (E-isomer) | cis-Anethole (Z-isomer) |
| Appearance | Colorless to pale yellow liquid or white crystals[5] | Liquid |
| Odor | Sweet, anise, licorice[5] | Unpleasant |
| Melting Point | 20-21 °C[5] | -22.5 °C[3] |
| Boiling Point | 234-237 °C[5] | Not specified, but similar to trans-isomer |
| Density | 0.988 g/mL at 25 °C[5] | Not specified |
| Refractive Index (n²⁰/D) | 1.561[5] | Not specified |
| Solubility | Poorly soluble in water; highly soluble in ethanol, ether, and chloroform.[6] | Not specified |
| Toxicity (LD₅₀, rat) | 900 mg/kg[3] | 93 mg/kg[3] |
Experimental Protocols
Synthesis of trans-Anethole via Isomerization of Estragole
A common and efficient method for the synthesis of trans-anethole is the isomerization of its structural isomer, estragole, which is abundant in essential oils like that of tarragon. This process typically involves heating estragole in the presence of a catalyst.
Materials:
-
Estragole
-
Ruthenium catalyst, e.g., RuHCl(CO)(PPh₃)₃[7]
-
Toluene[7]
-
Sodium hydroxide (for base-catalyzed method)[8]
-
Sulfuric acid (for neutralization)[8]
-
Anhydrous magnesium sulfate (for drying)
Procedure (Ruthenium-Catalyzed): [7]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve estragole (2 mmol) and the ruthenium catalyst (0.020 mmol) in toluene (0.5 mL).
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude anethole can be purified by fractional distillation.
dot
Caption: Workflow for the synthesis of trans-anethole from estragole.
Separation and Purification by Fractional Distillation
Due to the slight difference in boiling points between cis- and trans-anethole, fractional distillation can be employed for their separation, although it can be challenging.[8] This technique is more commonly used to purify the desired trans-anethole from other components of essential oils or from the crude product of a synthesis reaction.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude anethole mixture into the round-bottom flask.
-
Begin heating the mixture gently.
-
As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired isomer.
-
For high-purity trans-anethole, it is often beneficial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent degradation.
Characterization of Anethole Isomers
GC-MS is a powerful technique for separating and identifying the components of a volatile mixture, making it ideal for the analysis of anethole isomers.
Instrumentation and Conditions: [3][5]
-
GC Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-15 °C/min to a final temperature of 250-300 °C.
-
Injector Temperature: 250-280 °C.
-
MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a mass scan range of 40-400 amu.
Sample Preparation:
-
Dilute the anethole sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1% v/v).
Data Analysis:
-
The retention times of the peaks are used to distinguish between the isomers (cis-anethole typically has a slightly longer retention time than trans-anethole on standard nonpolar columns).
-
The mass spectra of the isomers are very similar, both showing a prominent molecular ion peak at m/z 148. Identification is confirmed by comparing the obtained mass spectra with a library database (e.g., NIST).
¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation and differentiation of the anethole isomers.
Sample Preparation: [3]
-
Dissolve a small amount of the anethole sample in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
trans-Anethole:
-
The vinylic protons appear as a doublet of quartets (dq) and a broad doublet (d) in the range of δ 6.1-6.5 ppm, with a large coupling constant (³JHH ≈ 15.7 Hz) characteristic of a trans configuration.
-
The aromatic protons appear as two doublets around δ 6.8-7.4 ppm.
-
The methoxy protons appear as a singlet around δ 3.8 ppm.
-
The methyl protons of the propenyl group appear as a doublet of doublets around δ 1.9 ppm.
-
-
cis-Anethole: [7]
-
The vinylic protons are shifted upfield compared to the trans-isomer, with a smaller coupling constant (³JHH ≈ 11.5 Hz).
-
The other signals are in similar regions to the trans-isomer but may show slight shifts.
-
¹³C NMR Spectroscopy: [7]
-
The chemical shifts of the carbon atoms, particularly those of the propenyl side chain, will differ between the two isomers, allowing for their differentiation.
FTIR spectroscopy is useful for identifying the functional groups present in anethole and can help distinguish between the cis and trans isomers.
Sample Preparation:
-
The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
Key Vibrational Frequencies: [12]
-
~3000-2850 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.
-
~1610, 1510, 1460 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250, 1030 cm⁻¹: C-O stretching of the ether group.
-
~965 cm⁻¹: A strong absorption band characteristic of the out-of-plane C-H bend of a trans-disubstituted alkene. The absence or weakness of this band can suggest the presence of the cis-isomer.
Conclusion
A thorough understanding of the chemical structure and stereoisomerism of anethole is crucial for its application in various fields, from flavor and fragrance to pharmaceuticals. The distinct physicochemical and toxicological properties of the cis and trans isomers necessitate reliable methods for their synthesis, separation, and characterization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile compound. The continued investigation into the biological activities of anethole and its derivatives holds promise for the development of new therapeutic agents.
References
- 1. US4026951A - Process for the production of anethole - Google Patents [patents.google.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. idealpublication.in [idealpublication.in]
- 5. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. pdf.blucher.com.br [pdf.blucher.com.br]
- 8. CN104311399A - Method for converting estragole into trans-anethole - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide on the Physicochemical Properties of trans-Anethole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of trans-anethole, a widely used compound in the pharmaceutical, food, and fragrance industries. The information is compiled to support research, development, and quality control activities, with a focus on quantitative data, experimental methodologies, and key chemical relationships.
General and Chemical Properties
trans-Anethole, systematically named 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene, is an aromatic, unsaturated ether belonging to the phenylpropanoid class of organic compounds.[1][2] It is the more abundant and stable of the two isomers of anethole, the other being cis-anethole.[2][3] The trans isomer is valued for its characteristic sweet, anise-like flavor and aroma.[4] It is the major component in the essential oils of anise, star anise, and fennel.[1][2]
| Property | Value | Reference |
| IUPAC Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene | [1] |
| Synonyms | (E)-Anethole, p-Propenylanisole, Anise camphor | [1][3] |
| Molecular Formula | C₁₀H₁₂O | [5][6] |
| Molecular Weight | 148.20 g/mol | [5] |
| CAS Number | 4180-23-8 | [1] |
| EINECS Number | 224-052-0 | [7] |
| InChI Key | RUVINXPYWBROJD-ONEGZZNKSA-N | |
| SMILES String | COc1ccc(\C=C\C)cc1 |
Physical Properties
At room temperature, trans-anethole can exist as a colorless to pale yellow liquid or as white crystals, as its melting point is close to ambient temperature.[4][5][8] It is known for being a fragrant, mildly volatile liquid.[1]
| Property | Value | Conditions | Reference |
| Melting Point | 20-21 °C | - | [1][4] |
| Boiling Point | 234-237 °C | 760 mmHg | [7][9] |
| 81 °C | 2 mmHg | [1] | |
| Density | 0.988 g/mL | at 25 °C | [4] |
| 0.99 g/cm³ | at 20 °C | [10] | |
| Refractive Index | 1.559 - 1.562 | at 20 °C | [9] |
| 1.561 | at 20 °C | [7] | |
| Vapor Pressure | 1.33 hPa | at 63 °C | [10][11] |
| 0.07 mmHg | - | [9] | |
| Flash Point | 90 °C | - | [9][12] |
| 101 °C | - | [6][10] |
Solubility Profile
trans-Anethole is characterized by its poor solubility in water but high solubility in many organic solvents.[1] This property is responsible for the "ouzo effect," where anise-flavored liqueurs become cloudy when diluted with water due to the spontaneous formation of a microemulsion.[1]
| Solvent | Solubility | Reference |
| Water | Very slightly soluble / Practically insoluble | [1][5] |
| Ethanol | Freely soluble / High solubility | [1] |
| Acetone | Soluble | [5] |
| Benzene | Soluble | [5] |
| Chloroform | Miscible | |
| Diethyl Ether | Miscible | |
| Ethyl Acetate | Soluble | [5] |
| Carbon Disulfide | Soluble | [5] |
Spectral Data
Spectroscopic analysis is critical for the identification and structural elucidation of trans-anethole.
| Technique | Key Data Points | Reference |
| UV-Vis | λmax ≈ 259 nm | [13] |
| IR (Infrared) | Strong absorption at 965 cm⁻¹ (confirms trans stereochemistry via out-of-plane C-H bending) | |
| ¹H NMR | Signals at δ (ppm): 7.32 (d, 2H), 6.89 (d, 2H), 6.41 (d, 1H), 6.15 (dq, 1H), 3.84 (s, 3H, OMe), 1.92 (dd, 3H, =CHMe) | |
| ¹³C NMR | Signals at δ (ppm): 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6 (OMe), 18.9 (Me) | |
| Mass Spec (EI) | Key fragments can be used for identification in GC-MS analysis. |
Stability and Chemical Transformations
trans-Anethole is stable under normal temperatures and pressures.[5] However, it can undergo chemical decay through processes like isomerization, oxidation, and dimerization, particularly when exposed to light, heat, or air (oxygen).[14][15]
Caption: Key degradation pathways of trans-anethole.
-
Isomerization: Exposure to light and heat can convert the stable trans-anethole into its more toxic cis-isomer.[3][14] The melting point of an anethole sample is a critical specification, as it is depressed by the presence of the cis-isomer.[3]
-
Oxidation: On exposure to air, trans-anethole can oxidize to form p-anisaldehyde, which alters the flavor and aroma profile.[15]
-
Dimerization: Light exposure can also lead to the formation of dimers, such as photoanethole, which presents as a viscous mass with a disagreeable taste.[16]
Experimental Protocols
The determination of trans-anethole's properties and its quantification in various matrices rely on several standard and advanced analytical techniques.
Isolation and Purification Workflow
A common workflow for obtaining pure trans-anethole from natural sources like anise or fennel seeds involves extraction followed by purification and analysis.[17][16]
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. idealpublication.in [idealpublication.in]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. actamedica.org [actamedica.org]
- 9. Page loading... [wap.guidechem.com]
- 10. trans-Anethole CAS 4180-23-8 | 800429 [merckmillipore.com]
- 11. zhishangchem.com [zhishangchem.com]
- 12. ventos.com [ventos.com]
- 13. researchgate.net [researchgate.net]
- 14. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [mdpi.com]
- 15. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [agris.fao.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Trans Anethole [orgspectroscopyint.blogspot.com]
- 17. alpha.chem.umb.edu [alpha.chem.umb.edu]
An In-Depth Technical Guide to the Historical Discovery and Isolation of Anethole
Abstract: This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of anethole (4-propenylanisole), a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries. The document details the key scientific milestones from its first chemical investigation in the early 19th century to the elucidation of its structure. It presents detailed experimental protocols for both historical and modern isolation techniques, summarizes quantitative data on its natural occurrence and physicochemical properties, and visualizes key historical and methodological workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the scientific lineage and technical procedures associated with this significant natural product.
Historical Timeline of Discovery and Characterization
The scientific understanding of anethole evolved over several decades in the 19th century, building upon centuries of traditional use of anise and fennel oils. The timeline below outlines the pivotal moments and key scientific contributors that transformed "anise camphor" from a crude distillate into a well-defined chemical entity.
-
Renaissance Era: The extraction of volatile oils from anise (Pimpinella anisum) and fennel (Foeniculum vulgare) was documented by alchemists and botanists such as Hieronymus Brunschwig, Adam Lonicer, and Valerius Cordus.[1]
-
1820: The Swiss chemist Nicolas-Théodore de Saussure conducted the first chemical investigation of the oil.[1]
-
1832: French chemist Jean Baptiste Dumas established that the solid, crystallizable component from both anise and fennel oils was the same compound and successfully determined its empirical formula.[1]
-
1845: The term "anethol" was coined by French chemist Charles Gerhardt, derived from the Latin anethum (anise) and oleum (oil).[1]
-
1866: The correct molecular structure of anethole was proposed by the German chemist Emil Erlenmeyer, marking a crucial step in understanding its chemical nature.[2]
-
1872: Erlenmeyer's proposed structure for anethole was formally accepted by the scientific community.[1]
References
Unveiling the Molecular Fingerprint of Trans-Anethole: A Spectroscopic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trans-anethole, a key fragrance and flavor compound found in essential oils of anise and fennel, possesses a unique molecular structure that gives rise to a distinct spectroscopic signature. This guide provides a comprehensive analysis of the spectral characteristics of trans-anethole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass spectra of trans-anethole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of trans-Anethole (Solvent: CDCl₃) [1][2][3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.32 | d | 8.8 | 2H | Aromatic (H-2, H-6) |
| 6.89 | d | 8.8 | 2H | Aromatic (H-3, H-5) |
| 6.41 | d | 15.7 | 1H | Vinylic (H-7) |
| 6.15 | dq | 15.7, 6.6 | 1H | Vinylic (H-8) |
| 3.84 | s | - | 3H | Methoxy (-OCH₃) |
| 1.92 | dd | 6.6, 1.4 | 3H | Methyl (-CH₃) |
Table 2: ¹³C NMR Spectral Data of trans-Anethole (Solvent: CDCl₃) [1][5]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 159.1 | Quaternary | C-4 |
| 131.8 | Quaternary | C-1 |
| 131.0 | CH | C-7 |
| 127.4 | CH | C-2, C-6 |
| 123.8 | CH | C-8 |
| 114.4 | CH | C-3, C-5 |
| 55.6 | CH₃ | -OCH₃ |
| 18.9 | CH₃ | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of trans-Anethole [4][6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3000-2850 | Medium | C-H stretch | Aromatic, Vinylic, Aliphatic |
| ~1610, 1510 | Strong | C=C stretch | Aromatic ring |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~965 | Strong | C-H out-of-plane bend | trans-alkene |
Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of trans-Anethole [9][10][11]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 133 | ~50 | [M-CH₃]⁺ |
| 117 | ~30 | [M-OCH₃]⁺ |
| 105 | ~40 | [M-C₂H₅]⁺ |
| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~25 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-25 mg of trans-anethole in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[12][13] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[12][14][15] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[13][14]
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans are typically required to achieve a good signal-to-noise ratio.[16]
-
Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : As trans-anethole is a liquid at room temperature, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[17]
-
Sample Preparation (Solid Film) : Alternatively, a dilute solution of trans-anethole in a volatile solvent (e.g., methylene chloride) can be prepared. A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[18]
-
Data Acquisition : The prepared salt plate is placed in the sample holder of the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[19]
-
Data Processing : The instrument's software plots the percentage of transmittance or absorbance as a function of wavenumber to generate the IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of trans-anethole in a volatile solvent is injected into the gas chromatograph, where it is vaporized and separated from other components before entering the mass spectrometer.[20]
-
Ionization : In the ion source of the mass spectrometer, the trans-anethole molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[20][21] This high-energy process often leads to fragmentation of the molecular ion.[20]
-
Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[20][21]
-
Detection and Data Processing : A detector records the abundance of ions at each m/z value. The data is then processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[21]
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like trans-anethole.
Caption: Workflow for Spectroscopic Analysis of trans-Anethole.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. trans-Anethole(4180-23-8) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. trans-Anethole(4180-23-8) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Anethole(4180-23-8) IR Spectrum [m.chemicalbook.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. trans-Anethole(4180-23-8) MS spectrum [chemicalbook.com]
- 10. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. webassign.net [webassign.net]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
Determining the Quantum Yield of trans-Anethole Photoisomerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and experimental procedures for determining the quantum yield of the trans-cis photoisomerization of trans-anethole. This process is of significant interest due to the differing biological activities and toxicological profiles of the two isomers. Accurate determination of the quantum yield is crucial for understanding the photochemical stability and reactivity of trans-anethole in various environments, a critical consideration in the pharmaceutical and food industries.
Introduction to trans-Anethole Photochemistry
trans-Anethole, a naturally occurring phenylpropanoid, is known to undergo photoisomerization to its cis isomer upon exposure to ultraviolet (UV) radiation. This reversible reaction can reach a photostationary state, a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal. The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific photochemical event (in this case, isomerization) for each photon absorbed.
The primary photochemical processes for trans-anethole upon UV irradiation include:
-
trans-to-cis Isomerization: The primary focus of this guide.
-
Photodimerization: Formation of cyclobutane dimers.
-
Photooxidation: In the presence of oxygen, leading to the formation of products such as anisaldehyde.
Understanding the quantum yield of the trans-to-cis isomerization is essential for predicting the stability of trans-anethole-containing formulations and for controlling the isomeric ratio in photochemical synthesis.
Theoretical Background
The quantum yield (Φ) of a photochemical reaction is defined as:
Φ = (Number of moles of product formed) / (Number of einsteins of light absorbed)
An einstein is one mole of photons. The determination of the quantum yield, therefore, involves two key experimental measurements:
-
Actinometry: The measurement of the photon flux of the light source.
-
Quantitative Analysis: The measurement of the amount of product formed (or reactant consumed) over a specific irradiation time.
Experimental Protocols
This section details the necessary experimental procedures for the accurate determination of the quantum yield of trans-anethole photoisomerization.
Materials and Reagents
-
trans-Anethole (high purity, >99%)
-
Solvent (e.g., spectroscopic grade acetonitrile, hexane, or toluene)
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) for calibration
Experimental Setup
A typical photochemical setup consists of:
-
UV Lamp: A mercury arc lamp or a UV LED with a narrow emission band is recommended. An optical filter can be used to isolate a specific wavelength (e.g., 313 nm).
-
Reaction Vessel: A quartz cuvette or a custom quartz reactor with a known path length. The vessel should be sealed to prevent solvent evaporation and the ingress of oxygen if the reaction is to be studied under anaerobic conditions.
-
Stirring: A magnetic stirrer and stir bar to ensure homogeneity of the solution during irradiation.
-
Temperature Control: A water bath or a cryostat to maintain a constant temperature during the experiment.
Actinometry: Measurement of Photon Flux using Potassium Ferrioxalate
Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions. The procedure involves the photoreduction of Fe³⁺ to Fe²⁺, followed by the colorimetric determination of the Fe²⁺ ions.
Protocol:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.
-
Irradiation: Fill the reaction vessel with the actinometer solution and irradiate it under the same conditions (light source, geometry, temperature) as the trans-anethole sample. Irradiate for a known period, ensuring that the conversion is kept below 10% to maintain a linear response.
-
Development: After irradiation, take a known aliquot of the irradiated solution and add it to a volumetric flask. Add a solution of 1,10-phenanthroline and the sodium acetate buffer. The Fe²⁺ ions will form a stable, red-colored complex with 1,10-phenanthroline. Dilute to the mark with distilled water. A non-irradiated sample should be treated in the same way to serve as a blank.
-
Spectrophotometry: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.
-
Calibration: Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous ammonium sulfate. React these standards with 1,10-phenanthroline and the buffer solution and measure their absorbance at 510 nm to create a calibration curve of absorbance versus Fe²⁺ concentration.
-
Calculation of Photon Flux: The number of moles of Fe²⁺ formed can be determined from the calibration curve. The photon flux (I₀) in einsteins per second can then be calculated using the following equation:
I₀ = (moles of Fe²⁺ formed) / (Φ_Fe²⁺ * t * f)
where:
-
Φ_Fe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (see Table 1).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.
-
Table 1: Quantum Yields (Φ_Fe²⁺) for the Potassium Ferrioxalate Actinometer at Different Wavelengths
| Wavelength (nm) | Quantum Yield (Φ_Fe²⁺) |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
Irradiation of trans-Anethole
Protocol:
-
Sample Preparation: Prepare a solution of trans-anethole in the chosen solvent at a concentration where the absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.0. Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes if the reaction is to be performed under anaerobic conditions to prevent photooxidation.
-
Irradiation: Place the sealed reaction vessel in the temperature-controlled holder and irradiate the solution for a specific period while stirring. It is recommended to take aliquots at different time intervals to monitor the reaction progress.
-
Analysis of Photoproducts: Analyze the composition of the irradiated solution at each time point to determine the concentration of trans-anethole remaining and the concentration of cis-anethole formed.
Analytical Methodology: Quantification of Anethole Isomers
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are suitable methods for the separation and quantification of trans- and cis-anethole.
GC-MS Protocol Example:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Quantification: Use calibration curves prepared with standard solutions of pure trans- and cis-anethole.
HPLC Protocol Example:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Quantification: Use calibration curves prepared with standard solutions of pure trans- and cis-anethole.
Data Analysis and Quantum Yield Calculation
The quantum yield of trans-to-cis isomerization (Φ_t→c) is calculated as follows:
Φ_t→c = (d[cis-anethole]/dt) / I_a
where:
-
d[cis-anethole]/dt is the initial rate of formation of cis-anethole (in mol L⁻¹ s⁻¹), determined from the plot of cis-anethole concentration versus irradiation time.
-
I_a is the rate of light absorption by trans-anethole (in einstein L⁻¹ s⁻¹).
I_a is calculated using the following equation:
I_a = I₀ * (1 - 10⁻ᴬ_trans) * (ε_trans / (ε_trans * [trans-anethole] + ε_cis * [cis-anethole]))
where:
-
I₀ is the incident photon flux determined by actinometry.
-
A_trans is the absorbance of trans-anethole at the irradiation wavelength.
-
ε_trans and ε_cis are the molar extinction coefficients of trans- and cis-anethole at the irradiation wavelength, respectively.
-
[trans-anethole] and [cis-anethole] are the concentrations of the respective isomers.
Note on Molar Extinction Coefficients: The molar extinction coefficients of trans- and cis-anethole at the specific irradiation wavelength (e.g., 313 nm) are critical for accurate quantum yield determination. These values may not be readily available in the literature and may need to be determined experimentally by preparing standard solutions of the pure isomers and measuring their absorbance at the desired wavelength using a spectrophotometer, applying the Beer-Lambert law (A = εcl).
For initial rate measurements where the concentration of cis-anethole is negligible, the equation for I_a simplifies to:
I_a ≈ I₀ * (1 - 10⁻ᴬ_trans)
Quantitative Data Summary
The following table summarizes available quantitative data for the photoisomerization of trans-anethole.
Table 2: Quantum Yields for trans-Anethole Photoisomerization
| Solvent | Temperature (°C) | Quantum Yield (Φ_t→c) | Reference |
| Toluene | -5 | ~0.30 | (Castro et al., 2010) |
| Toluene | 5 | ~0.25 | (Castro et al., 2010) |
| Toluene | 15 | ~0.20 | (Castro et al., 2010) |
Table 3: UV Absorption Data for trans-Anethole
| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) at λ_max (L mol⁻¹ cm⁻¹) |
| Ethanol | 258 | ~18,000 |
| Hexane | 259 | ~17,500 |
Note: The molar extinction coefficients at specific irradiation wavelengths (e.g., 313 nm) for both isomers are crucial and should be determined experimentally for precise calculations.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for determining the quantum yield of trans-anethole photoisomerization.
Signaling Pathway of Photoisomerization
The following diagram illustrates the photochemical pathway from trans-anethole to cis-anethole upon absorption of UV light.
Conclusion
This technical guide has outlined the essential theoretical and practical aspects for the determination of the quantum yield of trans-anethole photoisomerization. By following the detailed protocols for actinometry, sample irradiation, and product analysis, researchers can obtain reliable and accurate quantum yield values. These values are indispensable for predicting the photochemical behavior of trans-anethole and for the development of stable and safe products in the pharmaceutical and food industries. It is reiterated that the experimental determination of the molar extinction coefficients of both trans- and cis-anethole at the specific irradiation wavelength is a critical prerequisite for the final quantum yield calculation.
Biological origin of trans-anethole in essential oils.
An in-depth technical guide on the biological origin of trans-anethole in essential oils for researchers, scientists, and drug development professionals.
Introduction
Trans-anethole is a phenylpropanoid, a class of organic compounds synthesized by plants, that is widely recognized for its distinct anise and licorice-like flavor and aroma. It is the principal component of essential oils derived from various aromatic plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare)[1][2]. Beyond its use in the food and fragrance industries, trans-anethole has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant activities[3]. This guide provides a detailed overview of the biological origin of trans-anethole, focusing on its biosynthetic pathway, quantitative distribution, and the experimental methodologies used for its study.
Biosynthesis of Trans-Anethole
The biosynthesis of trans-anethole is a specialized branch of the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The entire process begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the synthesis of aromatic amino acids[4][5][6].
1. The Shikimate and Phenylpropanoid Pathways: The Foundation
The journey to trans-anethole begins with the amino acid L-phenylalanine, a primary product of the shikimate pathway[5]. The general phenylpropanoid pathway then converts L-phenylalanine into various intermediates. The first committed step is the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid[7]. This is a critical regulatory point, channeling carbon from primary metabolism into the vast network of secondary phenylpropanoid metabolites[7]. A series of subsequent enzymatic reactions, including hydroxylations and ligations, lead to the formation of key intermediates like p-coumaroyl-CoA.
2. The Specific Pathway to Trans-Anethole
The dedicated synthesis of trans-anethole involves two critical enzymatic steps that convert the intermediate coumaryl acetate into the final product.
-
Formation of t-Anol: The first specific step is the NADPH-dependent reduction of coumaryl acetate to form trans-anol. This reaction is catalyzed by t-anol/isoeugenol synthase (AIS1 or IGS1) . This enzyme is a member of a reductase family and is capable of producing t-anol from coumaryl acetate[1][8][9]. Interestingly, the same enzyme can also convert coniferyl acetate to isoeugenol, although isoeugenol is not typically found in anise plants[1][8].
-
Methylation to Trans-Anethole: The final step is the methylation of the para-hydroxyl group of this compound to yield trans-anethole. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by a specific O-methyltransferase (OMT) , named t-anol/isoeugenol O-methyltransferase (AIMT1) [1][8][9]. This enzyme shows a strong preference for substrates with a C7-C8 propenyl side chain, such as t-anol, over isomers like chavicol, which has a C8-C9 double bond[8].
The highest expression of the genes encoding these key enzymes, AIS1 and AIMT1, is often found in the developing fruits of plants like anise, which correlates with the highest accumulation of trans-anethole in these tissues[1][9].
Caption: Biosynthetic Pathway of Trans-Anethole.
Data Presentation
The concentration of trans-anethole can vary significantly depending on the plant species, geographical origin, developmental stage, and the extraction method used.
Quantitative Data on Trans-Anethole Content
The following table summarizes the trans-anethole content found in the essential oils of several key plant species.
| Plant Species | Common Name | Plant Part | Trans-Anethole Content (%) | Reference(s) |
| Pimpinella anisum | Anise | Seeds / Fruits | 77 - 96.8 | [10][11] |
| Illicium verum | Star Anise | Fruits | >90 | [2][12][13] |
| Foeniculum vulgare | Fennel | Seeds / Fruits | 30 - 89.7 | [10][11] |
| Foeniculum vulgare | Fennel | Essential Oil | 8.82 mg/g | [3] |
Enzyme Kinetic Data
The key enzymes in the trans-anethole biosynthetic pathway have been characterized, and their kinetic properties provide insight into their substrate specificity and efficiency.
| Enzyme | Plant Source | Substrate | Apparent Km (µM) | Reference(s) |
| AIS1 | Pimpinella anisum | Coumaryl acetate | 145 | [1][8] |
| AIS1 | Pimpinella anisum | Coniferyl acetate | 230 | [1][8] |
| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | [1][8] |
| AIMT1 | Pimpinella anisum | This compound | 54.5 | [8] |
| AIMT1 | Pimpinella anisum | S-adenosyl-L-methionine | 54.5 | [8] |
Experimental Protocols
The study of trans-anethole biosynthesis involves a range of techniques from phytochemistry and molecular biology.
Protocol 1: Extraction of Essential Oils
Objective: To extract volatile compounds, including trans-anethole, from plant material.
Method: Hydrodistillation [14][15]
-
Preparation of Plant Material: Collect and dry the desired plant parts (e.g., seeds, fruits). Grind the material to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Place the ground plant material into a round-bottom flask. Add distilled water to cover the material completely. Set up a Clevenger-type apparatus for hydrodistillation.
-
Distillation: Heat the flask. The rising steam will rupture the plant's oil glands, releasing the essential oil. The mixture of steam and volatile oil vapor travels into the condenser.
-
Condensation and Separation: In the condenser, the vapor is cooled and turns back into a liquid. The liquid mixture of water (hydrosol) and essential oil is collected in the separator.
-
Collection: Due to its lower density, the essential oil will form a layer on top of the water. The oil can then be carefully collected.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Protocol 2: Analysis and Quantification of Trans-Anethole
Objective: To identify and quantify trans-anethole within an essential oil sample.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) [3][12]
-
Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).
-
GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for separating volatile compounds (e.g., a non-polar or medium-polar column like DB-5 or HP-5MS). The GC is coupled to a mass spectrometer for compound identification.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. The temperature of the column is gradually increased according to a defined program to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a unique mass spectrum for each compound.
-
Identification: Identify trans-anethole by comparing its retention time and mass spectrum to that of an authentic standard and by matching the mass spectrum against a spectral library (e.g., NIST, Wiley).
-
Quantification: Determine the concentration of trans-anethole by creating a calibration curve using standards of known concentrations. The peak area of trans-anethole in the sample's chromatogram is used to calculate its concentration relative to the calibration curve.
Caption: Workflow for Essential Oil Extraction and Analysis.
Protocol 3: Enzyme Activity Assay for AIMT1
Objective: To measure the catalytic activity of t-anol/isoeugenol O-methyltransferase (AIMT1).
Method: Radiometric Assay [1]
-
Enzyme Source: Prepare a crude protein extract from the plant tissue of interest (e.g., developing anise fruits) or use a recombinantly expressed and purified AIMT1 protein.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 5 mM DTT).
-
Assay Setup: In a microcentrifuge tube, combine:
-
The enzyme preparation.
-
The substrate, this compound.
-
The radiolabeled methyl donor, S-[methyl-¹⁴C]adenosyl-L-methionine ([¹⁴C]SAM).
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a quenching solution, such as a mixture of ethyl acetate and an acidic solution to extract the product.
-
Product Extraction: Vortex the tube vigorously. The radiolabeled trans-anethole product, being hydrophobic, will partition into the organic (ethyl acetate) phase.
-
Quantification: Transfer a known volume of the organic phase into a scintillation vial containing a scintillation cocktail.
-
Scintillation Counting: Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of [¹⁴C]trans-anethole formed.
-
Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pkat/mg protein). Control reactions without the enzyme or without the t-anol substrate should be run to account for background.
Caption: Workflow for AIMT1 Enzyme Activity Assay.
Conclusion
The biological origin of trans-anethole is a well-defined process rooted in the plant's primary and secondary metabolism. Starting from the shikimate pathway, a specific branch of the phenylpropanoid pathway is employed, involving the key enzymes t-anol/isoeugenol synthase (AIS1) and t-anol/isoeugenol O-methyltransferase (AIMT1). The accumulation of this valuable aromatic compound is highest in the fruits and seeds of specific plants like anise, star anise, and fennel. Understanding this biosynthetic pathway and the associated experimental protocols is crucial for researchers in plant science, natural product chemistry, and drug development, as it opens avenues for metabolic engineering to enhance yields and for the exploration of the compound's pharmacological potential.
References
- 1. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idealpublication.in [idealpublication.in]
- 3. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 4. Frontiers | Shikimate and Phenylalanine Biosynthesis in the Green Lineage [frontiersin.org]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Essential Oils: Extraction Techniques, Pharmaceutical And Therapeutic Potential - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
The Ouzo Effect of Trans-Anethole: A Technical Guide to Spontaneous Nanoemulsion Formation and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The "ouzo effect," a phenomenon of spontaneous emulsification, presents a compelling, low-energy method for the formation of stable nanoemulsions. This technical guide delves into the core principles of the ouzo effect, with a specific focus on trans-anethole, a principal component of anise-flavored liqueurs where this effect is famously observed. We will explore the physicochemical basis of this phenomenon, detail experimental protocols for its characterization, and discuss its burgeoning applications in the field of drug delivery. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the trans-anethole ouzo effect, from fundamental principles to practical applications.
Introduction to the Ouzo Effect
The ouzo effect, also known as spontaneous emulsification or the "louche" effect, is the formation of a stable oil-in-water emulsion with a milky appearance upon the addition of water to a solution of a hydrophobic compound dissolved in a water-miscible solvent.[1] This process is particularly notable as it occurs with minimal energy input, such as gentle mixing, and in the absence of surfactants.[2] The resulting nanoemulsions are kinetically stable for extended periods, making this a highly attractive method for various industrial applications, including food science, cosmetics, and pharmaceuticals.[3]
The key components for inducing the ouzo effect are a hydrophobic compound (the "oil"), a water-miscible organic solvent (the "cosolvent"), and water (the "antisolvent"). In the case of ouzo and other anise-flavored spirits, the primary hydrophobic component is trans-anethole, the cosolvent is ethanol, and the antisolvent is water.[1]
The underlying mechanism involves a rapid change in solvent composition that leads to the supersaturation of the hydrophobic compound. When water is added to the ethanol-anethole solution, the ethanol, being miscible with both oil and water, preferentially partitions into the aqueous phase. This reduces the solubility of the trans-anethole, causing it to precipitate out of the solution as nano-sized droplets, which then scatter light and create the characteristic cloudy appearance.[2]
Quantitative Data on Trans-Anethole Ouzo Effect
The characteristics of the nanoemulsion formed via the ouzo effect, such as droplet size and stability, are influenced by various factors including the initial concentration of trans-anethole, the ratio of water to the cosolvent, and the rate of water addition.
Droplet Size and Distribution
The droplet size in a trans-anethole ouzo system is a critical parameter that influences the stability and application of the nanoemulsion. Studies have shown that both the growth constant and the number of nucleated droplets are directly proportional to the concentration of trans-anethole.[2][4]
| Initial Trans-Anethole Concentration (v/v in Ethanol) | Dilution Rate of Water (µL/min) | Observed Droplet Characteristics | Reference |
| 20% | 3 | Droplets appear after ~30 minutes and grow over time. | [4] |
| 5% | 3 | In-situ formation and growth of confined droplets observed. | [4] |
| ~1% (Commercial Ouzo) | 3 | Evolution of phase separation observed. | [4] |
Stability of Trans-Anethole Nanoemulsions
Nanoemulsions formed via the ouzo effect exhibit remarkable kinetic stability, remaining dispersed for months without significant coalescence.[3] The growth of droplets is primarily governed by Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. However, in the ouzo system, the rate of Ostwald ripening is significantly slowed, contributing to the long-term stability of the emulsion.[3] Studies have shown a saturation limit for droplet growth at a radius of approximately 1.5 µm.[3]
| Storage Condition | Time | Observation | Reference |
| Room Temperature | Months | Emulsions remain stable. | [3] |
| 4°C and 25°C | 1 year | Nanoemulsion with a droplet size of ~15 nm showed no significant change. | [5] |
| 60°C | 2 weeks | A stable nanoemulsion showed minimal change in droplet size (12.99 nm to 15.37 nm). | [5] |
Experimental Protocols
Characterizing the formation and properties of trans-anethole nanoemulsions requires a suite of analytical techniques. Below are detailed methodologies for key experiments.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
Objective: To determine the hydrodynamic radius and polydispersity index (PDI) of trans-anethole nanodroplets.
Materials:
-
Trans-anethole solution in ethanol
-
Deionized water
-
DLS instrument
-
Cuvettes
-
Micropipettes
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of trans-anethole in ethanol at the desired concentration (e.g., 5% v/v).
-
Filter the stock solution through a 0.2 µm syringe filter to remove any dust or large aggregates.[6]
-
In a clean DLS cuvette, add a specific volume of the filtered trans-anethole solution.
-
Induce the ouzo effect by adding a controlled volume of deionized water to the cuvette and gently inverting to mix. The final composition should be within the metastable region of the ternary phase diagram.
-
Alternatively, prepare the final ternary mixture and then filter it into the cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Set the measurement parameters, including temperature, scattering angle (typically 90° or 173°), and the viscosity and refractive index of the solvent (the ethanol-water mixture).
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the translational diffusion coefficient.
-
From the diffusion coefficient, the hydrodynamic radius of the droplets is determined using the Stokes-Einstein equation.
-
The software will also provide the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Turbidity Measurement
Turbidity measurements provide a simple and rapid method to monitor the formation and stability of nanoemulsions.
Objective: To quantify the cloudiness of the trans-anethole emulsion as an indicator of droplet formation and concentration.
Materials:
-
Trans-anethole solution in ethanol
-
Deionized water
-
Turbidimeter or a UV-Vis spectrophotometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare the trans-anethole nanoemulsion in a cuvette as described in the DLS protocol.
-
-
Measurement using a Turbidimeter:
-
Calibrate the turbidimeter using formazin standards according to the manufacturer's instructions.
-
Wipe the outside of the sample cuvette to ensure it is clean and free of fingerprints.[7]
-
Place the cuvette in the turbidimeter and record the turbidity reading in Nephelometric Turbidity Units (NTU).[8]
-
-
Measurement using a UV-Vis Spectrophotometer:
-
Set the spectrophotometer to a wavelength of 600 nm.
-
Use the ethanol-water mixture without trans-anethole as a blank to zero the absorbance.
-
Measure the absorbance (Optical Density, OD) of the nanoemulsion sample. The absorbance is proportional to the turbidity.
-
-
Kinetic Measurements:
-
To study the kinetics of the ouzo effect, measurements can be taken at different time intervals after the addition of water.
-
Nanoparticle Tracking Analysis (NTA)
NTA provides high-resolution particle size distribution and concentration measurements by tracking the Brownian motion of individual particles.
Objective: To visualize and analyze the size and concentration of individual trans-anethole nanodroplets.
Materials:
-
Trans-anethole nanoemulsion sample
-
NTA instrument with a laser illumination source and a microscope with a camera
-
Syringes and tubing for sample injection
Procedure:
-
Sample Preparation:
-
Prepare the trans-anethole nanoemulsion and dilute it with the filtered ethanol-water mixture to achieve an optimal particle concentration for tracking (typically 10^7 to 10^9 particles/mL).
-
-
Instrument Setup:
-
Turn on the NTA instrument and the associated computer.
-
Prime the sample chamber with the filtered solvent to ensure it is clean.
-
-
Measurement:
-
Inject the diluted sample into the sample chamber.
-
Adjust the focus and camera settings to clearly visualize the scattered light from the individual nanoparticles.
-
Record a video of the particles undergoing Brownian motion for a set duration (e.g., 60 seconds). It is recommended to capture multiple replicate videos to improve statistical accuracy.[9]
-
-
Data Analysis:
-
The NTA software analyzes the video, tracking the movement of each particle frame by frame.
-
The software calculates the diffusion coefficient for each particle and then determines its hydrodynamic diameter using the Stokes-Einstein equation.
-
The analysis provides a high-resolution particle size distribution and a direct measurement of the particle concentration.
-
Liquid-Phase Transmission Electron Microscopy (LPTEM)
LPTEM allows for the direct visualization of the nucleation and growth of nanodroplets in their native liquid environment.[4]
Objective: To directly observe the morphology, nucleation, and growth dynamics of trans-anethole nanodroplets in real-time.
Materials:
-
Trans-anethole solution in ethanol
-
Deionized water
-
LPTEM holder with a microfluidic cell
-
Transmission Electron Microscope (TEM)
-
Syringe pump
Procedure:
-
Sample Loading:
-
Load the trans-anethole in ethanol solution into the microfluidic cell of the LPTEM holder.
-
-
In-situ Mixing and Imaging:
-
Mount the holder in the TEM.
-
Using a syringe pump, flow deionized water into the microfluidic cell at a controlled rate (e.g., 3 µL/min) to induce the ouzo effect in situ.[4]
-
Acquire a time-series of TEM images or videos to capture the nucleation and growth of the trans-anethole droplets.
-
-
Data Analysis:
Visualizing Workflows and Pathways
Experimental Workflow for Ouzo Effect Characterization
The following diagram illustrates a typical workflow for preparing and characterizing trans-anethole nanoemulsions.
Ternary Phase Diagram of the Ouzo System
The ouzo effect occurs within a specific metastable region of the ternary phase diagram for water, ethanol, and trans-anethole.
Drug Delivery Applications of Trans-Anethole Nanoemulsions
The small droplet size, high stability, and surfactant-free nature of nanoemulsions produced by the ouzo effect make them promising vehicles for drug delivery. Trans-anethole itself possesses various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[11] Formulating trans-anethole or other hydrophobic drugs into nanoemulsions can enhance their bioavailability and therapeutic efficacy.
Cellular Uptake Mechanisms
The primary mechanism for the cellular uptake of nanoparticles, including nanoemulsions, is endocytosis.[12] This process can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13] The specific pathway can depend on the size, shape, and surface properties of the nanoparticles. For trans-anethole nanoemulsions, their small size likely favors clathrin- or caveolae-mediated pathways.
Modulation of Signaling Pathways
Recent studies have indicated that trans-anethole can modulate key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[10][14]
-
NF-κB Signaling Pathway: Trans-anethole has been shown to inhibit the activation of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[10] By suppressing NF-κB, trans-anethole can reduce the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Trans-anethole has been found to modulate MAPK signaling, which may contribute to its anticancer effects.[1]
The encapsulation of trans-anethole in nanoemulsions could potentially enhance its ability to modulate these pathways by improving its cellular uptake and intracellular concentration.
Signaling Pathway Diagram: Trans-Anethole Nanoemulsion Interaction
The following diagram illustrates the potential cellular uptake of a trans-anethole nanoemulsion and its subsequent modulation of the NF-κB signaling pathway.
Conclusion
The ouzo effect of trans-anethole provides a simple, efficient, and surfactant-free method for the preparation of stable nanoemulsions. The ability to control droplet size and the inherent therapeutic properties of trans-anethole make these nanoemulsions highly attractive for applications in drug delivery. A thorough understanding of the underlying physical chemistry and the use of appropriate characterization techniques are crucial for harnessing the full potential of this phenomenon. Further research into the specific cellular interactions and signaling pathways modulated by trans-anethole nanoemulsions will pave the way for the development of novel and effective therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lornajane.net [lornajane.net]
- 7. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 8. vbn.aau.dk [vbn.aau.dk]
- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Trans-anethole ameliorates lipopolysaccharide-induced acute liver inflammation in broilers via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical Principles of Nanoparticle Cellular Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
trans-Anethole: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Phenylpropanoid Class Compound: Properties, Pathways, and Protocols
Introduction
trans-Anethole, a phenylpropanoid class organic compound, is the primary aromatic constituent of several essential oils, lending a characteristic sweet, licorice-like flavor and aroma.[1][2] It is naturally abundant in plants such as anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare).[3][4] As the more abundant and preferred of its two isomers (cis and trans), trans-anethole is extensively utilized as a flavoring agent in the food and beverage industry, a fragrance component in cosmetics, and as a key precursor in the synthesis of various chemical compounds.[2][3]
Beyond its organoleptic properties, trans-anethole has garnered significant interest from the scientific community for its diverse pharmacological activities.[5] Preclinical studies have demonstrated its potential as an anti-inflammatory, immunomodulatory, antimicrobial, antioxidant, and neuroprotective agent.[6][7] This guide provides a detailed technical overview of trans-anethole, covering its physicochemical properties, biosynthesis, metabolic fate, key signaling pathways, and relevant experimental methodologies for its study.
Physicochemical and Pharmacokinetic Properties
trans-Anethole is a colorless to pale yellow liquid or solid, depending on the ambient temperature, and is characterized by its poor solubility in water but high solubility in organic solvents like ethanol.[2][3] A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of trans-Anethole
| Property | Value | References |
| IUPAC Name | 1-methoxy-4-[(E)-prop-1-enyl]benzene | [6] |
| Synonyms | trans-p-Propenylanisole, Anise camphor | [6] |
| Molecular Formula | C₁₀H₁₂O | [6] |
| Molecular Weight | 148.20 g/mol | [5][6] |
| CAS Number | 4180-23-8 | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Melting Point | 20-21.4 °C | [1][6][8] |
| Boiling Point | 234-237 °C | [1][8] |
| Density | 0.988 g/mL at 25 °C | [1][8] |
| Refractive Index (n20/D) | 1.561 | [1][8] |
| Solubility | Very slightly soluble in water; soluble in ethanol, acetone, benzene, ethyl acetate, petroleum ether. | [2][6][8] |
Table 2: Toxicological Data (LD₅₀)
| Species | Route | LD₅₀ Value (per kg body weight) | References |
| Mouse | Oral | 1.8 - 5.0 g | [2] |
| Rat | Oral | 2.1 - 3.2 g | [2] |
| Guinea Pig | Oral | 2.16 g | [2] |
Biosynthesis: The Phenylpropanoid Pathway
trans-Anethole is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites derived from the amino acid phenylalanine.[9][10] The pathway begins with the deamination of phenylalanine to form cinnamic acid, which is then subjected to a series of hydroxylation, methylation, and side-chain modification reactions to produce various phenylpropanoids.[10][11]
The specific biosynthesis of trans-anethole involves the formation of an intermediate, t-anol, which is subsequently methylated. Key enzymes in this process include a reductase, t-anol/isoeugenol synthase (IGS), and an O-methyltransferase (OMT).[12]
Caption: Biosynthesis of trans-anethole via the phenylpropanoid pathway.
Pharmacological Activities and Signaling Pathways
trans-Anethole exhibits a broad spectrum of biological activities by modulating key cellular signaling pathways. Its anti-inflammatory, neuroprotective, and potential anti-cancer effects are of particular interest in drug development.
Anti-Inflammatory Activity
trans-Anethole demonstrates potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[13] It has been shown to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6][13] This activity is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] By inhibiting these pathways, trans-anethole prevents the translocation of NF-κB into the nucleus and reduces the phosphorylation of key MAPK proteins like ERK, p38, and JNK, thereby downregulating the inflammatory response.[6]
Caption: trans-Anethole's inhibition of the NF-κB and MAPK inflammatory pathways.
Neuroprotective and Neuromodulatory Effects
trans-Anethole has shown promise in protecting neuronal cells from damage, particularly from ischemia-related injury.[5] It can activate NMDA receptors, which helps in decreasing Ca²⁺ overload and reducing levels of reactive oxygen species (ROS), thereby mitigating neurodegeneration.[6] Furthermore, anethole and its derivatives have been studied for their anxiolytic, antidepressant, and anticonvulsant effects, which are thought to be mediated through the modulation of GABAergic and monoaminergic neurotransmission systems.[7]
Antimicrobial and Antifungal Activity
The compound possesses broad-spectrum antimicrobial properties against various bacteria, yeasts, and fungi.[2] It has demonstrated inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus species.[2][6] The mechanism is believed to involve the disruption of microbial cell membranes and induction of apoptotic cell death in fungi through ROS production and DNA fragmentation.[6]
Antioxidant Activity
trans-Anethole functions as an effective antioxidant.[4] It can inhibit lipid peroxidation and exhibits free radical scavenging activity, protecting cells from oxidative stress-induced damage.[1][2] This antioxidant capacity contributes to its other pharmacological effects, including its anti-inflammatory and neuroprotective actions.[4][7]
Potential Anti-Cancer Activity
In cancer cell lines, trans-anethole has been shown to inhibit cell proliferation and induce apoptosis.[14] Its pro-apoptotic activity in human osteosarcoma cells, for instance, is mediated through the intrinsic mitochondrial pathway.[14] This involves the generation of ROS, loss of mitochondrial membrane potential, upregulation of p53 and caspases-9/3, and downregulation of anti-apoptotic proteins like Bcl-xL.[14] It also affects the NF-κB pathway in cancer cells, which is crucial for cell survival and proliferation.[7]
Caption: Mitochondrial-mediated apoptosis induced by trans-anethole.
Metabolism and Toxicology
Upon absorption, trans-anethole is extensively metabolized in the liver.[15][16] The primary metabolic transformations are:
-
Side-Chain Oxidation: Oxidation of the propenyl side chain to form metabolites like 4-methoxycinnamyl alcohol and 4-methoxycinnamic acid.[16]
-
O-Demethylation: Removal of the methyl group from the methoxy moiety.[15][16]
-
Epoxidation: Formation of anethole-1',2'-epoxide from the propenyl side chain. This reactive metabolite can conjugate with glutathione and is implicated in the compound's potential hepatotoxicity at high doses.[15][17][18]
These primary metabolites undergo further secondary reactions and are extensively conjugated with glucuronic acid, sulfate, glycine, or glutathione before being excreted, primarily in the urine.[15][16] While generally recognized as safe at low doses used in food, high concentrations of trans-anethole can be cytotoxic, largely attributed to the formation of the epoxide metabolite.[2][17]
Experimental Protocols
Extraction and Purification from Plant Material
A common method for isolating trans-anethole from sources like star anise or fennel seeds is steam distillation followed by purification.
Protocol: Steam Distillation and Fractional Freezing
-
Material Preparation: Grind the dried plant material (e.g., 200g of star anise fruits) to a coarse powder.
-
Steam Distillation: Place the powdered material in a distillation flask, add water, and perform steam distillation for 3-4 hours to extract the essential oil.
-
Extraction: Collect the distillate and extract the oil layer using a non-polar solvent like diethyl ether or hexane. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude essential oil.
-
Purification (Fractional Freezing): Due to its relatively high melting point (21°C), trans-anethole can be purified by cooling the crude oil.[19]
-
Place the crude oil in a freezer at 0-5°C for 15-20 hours to induce crystallization.[20]
-
The solidified mass, rich in trans-anethole, can be separated from the liquid impurities by centrifugation or filtration at low temperatures.[19][20]
-
Repeat the freezing-separation cycle to increase purity. For very high purity (>99%), fractional distillation under vacuum is required.[20]
-
Caption: Workflow for extraction and purification of trans-anethole.
Analytical Quantification
Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is an effective method for quantifying trans-anethole in various samples.[21]
Protocol: RP-HPTLC Densitometry
-
Standard and Sample Preparation: Prepare a stock solution of standard trans-anethole (e.g., 1 mg/mL) in methanol. Prepare extracts of plant material or formulations in methanol and filter.
-
Chromatography:
-
Stationary Phase: Use pre-coated RP-HPTLC plates (e.g., silica gel 60 RP-18 F254s).
-
Mobile Phase: A green mobile phase such as ethanol:water (e.g., 7:3 v/v).
-
Application: Apply standard and sample solutions as bands using an automated applicator.
-
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After drying the plate, scan it using a TLC scanner at the wavelength of maximum absorbance for trans-anethole (approx. 258 nm).
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard. Use this curve to determine the concentration of trans-anethole in the samples.[21][22]
In-Vivo Anti-inflammatory Assay
The rat model of lipopolysaccharide (LPS)-induced periodontitis is a relevant assay for evaluating the anti-inflammatory effects of trans-anethole.[13]
Protocol: LPS-Induced Periodontitis Model
-
Animal Model: Use male Wistar rats (200-250g).
-
Induction of Periodontitis: Inject LPS from E. coli into the palatal gingiva between the first and second molars to induce localized inflammation.
-
Treatment Groups:
-
Control Group (Saline injection).
-
LPS Group (LPS injection + vehicle).
-
Treatment Group (LPS injection + trans-anethole at various doses, e.g., 10 and 50 mg/kg, administered intraperitoneally).
-
Positive Control Group (LPS injection + a known anti-inflammatory drug, e.g., Ketoprofen 10 mg/kg).
-
-
Sample Collection: After a set period (e.g., 24 hours), collect gingival tissue and/or blood serum.
-
Analysis: Homogenize the gingival tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Compare the cytokine levels between the different groups to assess the anti-inflammatory efficacy of trans-anethole.[13]
Conclusion
trans-Anethole stands out as a phenylpropanoid of significant scientific and commercial value. Its well-defined chemical properties and biosynthetic pathway provide a solid foundation for its study. The compound's diverse pharmacological profile, particularly its potent anti-inflammatory, neuroprotective, and antimicrobial activities, underscores its potential as a lead compound for drug development. The modulation of critical signaling pathways like NF-κB and MAPK is central to its biological effects. A thorough understanding of its metabolism is crucial for assessing its safety and therapeutic window. The experimental protocols outlined provide robust frameworks for the extraction, analysis, and functional evaluation of this versatile molecule, paving the way for further research into its applications in medicine and biotechnology.
References
- 1. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 2. journals.mu-varna.bg [journals.mu-varna.bg]
- 3. Page loading... [wap.guidechem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. selleckchem.com [selleckchem.com]
- 6. trans-Anethole - LKT Labs [lktlabs.com]
- 7. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 17. actamedica.org [actamedica.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CN1077217A - The method of purification of trans-anethole - Google Patents [patents.google.com]
- 20. CN102491884A - Isolation method for high purity anethole - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of trans-Anethole from p-Cresol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of trans-anethole from p-cresol. The synthesis involves a four-step reaction sequence: O-methylation of p-cresol to produce 4-methylanisole, subsequent oxidation to 4-methoxybenzaldehyde, followed by a Grignard reaction with ethylmagnesium bromide to form 1-(4-methoxyphenyl)propan-1-ol, and finally, acid-catalyzed dehydration to yield trans-anethole. An alternative final step utilizing a Wittig reaction for the conversion of 4-methoxybenzaldehyde to trans-anethole is also presented. This document includes detailed methodologies, quantitative data, and visual diagrams of the reaction pathway and experimental workflow to guide researchers in the successful synthesis of trans-anethole.
Introduction
trans-Anethole is a widely used organic compound in the flavor, fragrance, and pharmaceutical industries, known for its characteristic anise scent. Its synthesis from readily available starting materials such as p-cresol is a subject of significant interest in organic chemistry. The following protocols detail a reliable pathway for this transformation, offering flexibility in the final carbon-carbon bond-forming step.
Data Presentation
The following table summarizes the quantitative data for each step in the synthesis of trans-anethole from p-cresol.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | O-Methylation | p-Cresol | Dimethyl sulfate, NaOH | 4-Methylanisole | ~70%[1] |
| 2 | Oxidation | 4-Methylanisole | Ceric ammonium nitrate | 4-Methoxybenzaldehyde | ~80%[2] |
| 3a | Grignard Reaction | 4-Methoxybenzaldehyde | Ethylmagnesium bromide, THF | 1-(4-Methoxyphenyl)propan-1-ol | Not specified |
| 4a | Dehydration | 1-(4-Methoxyphenyl)propan-1-ol | Acidic alumina | trans-Anethole | ~75%[3] |
| 3b | Wittig Reaction | 4-Methoxybenzaldehyde | Ethyltriphenylphosphonium bromide, Base | trans-Anethole | Not specified |
Signaling Pathway
Caption: Chemical reaction pathway for the synthesis of trans-anethole from p-cresol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of trans-anethole.
Experimental Protocols
Step 1: O-Methylation of p-Cresol to 4-Methylanisole
Materials:
-
p-Cresol
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add dimethyl sulfate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 4-methylanisole. A yield of around 70% can be expected[1].
Step 2: Oxidation of 4-Methylanisole to 4-Methoxybenzaldehyde
Materials:
-
4-Methylanisole
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Chromatography column
Procedure:
-
Dissolve 4-methylanisole (1.0 eq) in a mixture of acetonitrile and water (3:1).
-
Add ceric ammonium nitrate (2.5 eq) in portions to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxybenzaldehyde. An aldehyde yield of up to 80% can be achieved[2].
Step 3a: Grignard Reaction of 4-Methoxybenzaldehyde with Ethylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide (1.2 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction should start spontaneously, evidenced by bubbling and heat evolution. If not, gentle warming may be required.
-
Once the Grignard reagent formation is complete (most of the magnesium has reacted), cool the flask to 0 °C in an ice bath.
-
Add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)propan-1-ol.
Step 4a: Dehydration of 1-(4-Methoxyphenyl)propan-1-ol to trans-Anethole
Materials:
-
1-(4-Methoxyphenyl)propan-1-ol
-
Acidic alumina (or other acid catalyst like p-toluenesulfonic acid)
-
Toluene
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-(4-methoxyphenyl)propan-1-ol in toluene.
-
Add acidic alumina (approximately 10% by weight of the alcohol).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture, filter off the acidic alumina, and wash the solid with toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain trans-anethole. A yield of about 75% is reported for this dehydration step[3].
Alternative Step 3b: Wittig Reaction for the Synthesis of trans-Anethole
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., sodium hydride or butyllithium)
-
Anhydrous solvent (e.g., THF or DMSO)
-
4-Methoxybenzaldehyde
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Chromatography column
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (1.1 eq) portion-wise to generate the ylide (a color change to deep orange/red is typically observed).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate trans-anethole from triphenylphosphine oxide and any cis-isomer.
References
Laboratory Scale Synthesis of trans-Anethole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of trans-anethole, a widely used compound in the flavor, fragrance, and pharmaceutical industries. Two primary synthetic routes are presented: a three-step synthesis commencing with the Friedel-Crafts acylation of anisole, and a one-step synthesis utilizing the Wittig reaction with p-anisaldehyde. This guide includes comprehensive experimental procedures, tabulated quantitative data for comparison, and detailed workflow diagrams to ensure facile replication and understanding of the synthetic pathways.
Introduction
trans-Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is an organic compound that is a key component of the essential oils of anise, fennel, and star anise. Its characteristic licorice-like flavor and aroma have led to its extensive use as a flavoring agent. Furthermore, trans-anethole serves as a valuable precursor in the synthesis of various pharmaceutical compounds and other fine chemicals. While it can be obtained from natural sources, chemical synthesis offers a reliable and scalable alternative for producing high-purity trans-anethole. This document outlines two robust and reproducible methods for its laboratory-scale synthesis.
Synthesis Route 1: Friedel-Crafts Acylation of Anisole
This synthetic pathway involves three sequential steps:
-
Friedel-Crafts Acylation: Anisole is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(4-methoxyphenyl)propan-1-one.
-
Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)propan-1-ol, using a reducing agent such as sodium borohydride.[1]
-
Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol to produce trans-anethole.[2]
Experimental Protocol: Friedel-Crafts Acylation Route
Step 1: Synthesis of 1-(4-methoxyphenyl)propan-1-one
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (14.7 g, 110 mmol) and 50 mL of dry dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Prepare a solution of anisole (10.8 g, 100 mmol) and propionyl chloride (9.25 g, 100 mmol) in 20 mL of dry dichloromethane and add it to the dropping funnel.
-
Add the anisole/propionyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Stir vigorously until the ice has melted and the layers have separated.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)propan-1-one as an oil. The product can be purified by vacuum distillation.
Step 2: Synthesis of 1-(4-methoxyphenyl)propan-1-ol
-
Dissolve the crude 1-(4-methoxyphenyl)propan-1-one (16.4 g, 100 mmol) in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.9 g, 50 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the excess sodium borohydride by the careful addition of 2 M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl)propan-1-ol.
Step 3: Synthesis of trans-Anethole
-
To the crude 1-(4-methoxyphenyl)propan-1-ol (16.6 g, 100 mmol), add 50 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g).
-
Set up a Dean-Stark apparatus with a reflux condenser to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Cool the reaction mixture to room temperature and wash with 30 mL of saturated sodium bicarbonate solution and then with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the toluene by rotary evaporation.
-
The crude trans-anethole is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Quantitative Data: Friedel-Crafts Acylation Route
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 1-(4-methoxyphenyl)propan-1-one | Anisole | 1:1.1 (Anisole:AlCl₃) | 2-3 | 85-90 | >95 |
| 2 | 1-(4-methoxyphenyl)propan-1-ol | 1-(4-methoxyphenyl)propan-1-one | 1:0.5 (Ketone:NaBH₄) | 2-3 | 90-95 | >97 |
| 3 | trans-Anethole | 1-(4-methoxyphenyl)propan-1-ol | Catalytic | 2-4 | 80-85 | >99.5 (trans) |
| Overall | trans-Anethole | Anisole | ~65-75 | >99.5 (trans) [2] |
Synthesis Route 2: Wittig Reaction of p-Anisaldehyde
The Wittig reaction provides a more direct, one-step route to trans-anethole from a commercially available aldehyde.[3] This reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with p-anisaldehyde to form the alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of the trans-isomer.
Experimental Protocol: Wittig Reaction
-
Preparation of the Ylide:
-
In a dry 100 mL two-necked round-bottom flask under a nitrogen atmosphere, place ethyltriphenylphosphonium bromide (4.1 g, 11 mmol).[4]
-
Add 30 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol), dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve p-anisaldehyde (1.36 g, 10 mmol) in 10 mL of anhydrous THF.
-
Add the p-anisaldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a crude product containing trans-anethole and triphenylphosphine oxide.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to separate the trans-anethole from the triphenylphosphine oxide byproduct.
-
Quantitative Data: Wittig Reaction Route
| Product | Starting Materials | Molar Ratio (Aldehyde:Ylide) | Reaction Time (hours) | Yield (%) | Purity (%) |
| trans-Anethole | p-Anisaldehyde, Ethyltriphenylphosphonium bromide | 1:1.1 | 2-4 | 70-85 | >98 (trans) |
Visualization of Experimental Workflows
To provide a clear visual representation of the laboratory procedures, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of trans-anethole via the Friedel-Crafts acylation route.
Caption: Workflow for the synthesis of trans-anethole via the Wittig reaction.
Conclusion
Both the Friedel-Crafts acylation route and the Wittig reaction are effective methods for the laboratory-scale synthesis of trans-anethole. The Friedel-Crafts approach is a classic multi-step synthesis that provides a high overall yield and exceptionally pure product, making it suitable for applications requiring stringent purity standards. The Wittig reaction offers a more convergent and rapid synthesis, which can be advantageous for quickly accessing the target molecule. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purity specifications. The protocols and data provided herein serve as a comprehensive guide for the successful synthesis of trans-anethole in a laboratory setting.
References
Application Notes & Protocols for the Quantification of Trans-Anethole
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction:
Trans-anethole is a widely utilized aromatic compound in the food, pharmaceutical, and cosmetic industries, valued for its characteristic licorice flavor and aroma. It is the primary constituent of essential oils from anise and fennel. Accurate quantification of trans-anethole is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of trans-anethole using various analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
Several analytical methods are available for the quantification of trans-anethole. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for its high resolution and sensitivity, particularly for volatile compounds in complex matrices like essential oils.[1] High-performance liquid chromatography (HPLC) is a versatile technique suitable for various sample types, including plant extracts and biological fluids.[2][3] High-performance thin-layer chromatography (HPTLC) offers a rapid and cost-effective alternative for routine analysis.[2][4]
dot
Caption: Overview of analytical methods for trans-anethole quantification.
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used for the quantification of trans-anethole.
Table 1: Gas Chromatography (GC) Based Methods
| Method | Matrix | Linearity Range (µg/g) | LOD (µg/g) | LOQ (µg/g) | Reference |
| GC-MS | Essential Oils & Methanolic Extracts | 0.10–50 | 0.05 | 0.15 | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV | Aniseed Drinks | - | 2.3 µg/L | 7.7 µg/L | [5] |
| HPLC-UV | Rat Plasma | - | - | - | [6] |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Based Methods
| Method | Matrix | Linearity Range (ng/band) | LOD (ng/band) | LOQ (ng/band) | Reference |
| RP-HPTLC | Essential Oil & Extracts | 50–1000 | 16.85 | 50.55 | [2][7] |
Experimental Protocols
Protocol 1: Quantification of Trans-Anethole by Gas Chromatography (GC)
This protocol is adapted for the determination of trans-anethole in aniseed-flavored spirit drinks.
1. Materials and Reagents:
-
Trans-anethole (purity ≥ 98%)
-
Estragole (internal standard, purity ≥ 98%)
-
Ethanol (96% v/v)
-
Deionized water
-
Volumetric flasks
2. Standard Solution Preparation:
-
Stock Solution of Trans-Anethole (2 g/L): Accurately weigh 40 mg of trans-anethole into a 20 mL volumetric flask. Dissolve in a small amount of 96% ethanol and make up to volume with 45% v/v ethanol.
-
Internal Standard (IS) Stock Solution (2 g/L): Accurately weigh 40 mg of estragole into a 20 mL volumetric flask. Dissolve in a small amount of 96% ethanol and make up to volume with 45% v/v ethanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the trans-anethole stock solution with 45% v/v ethanol to achieve concentrations ranging from 0.05 to 0.25 g/L. Add a constant amount of the internal standard solution to each calibration standard.
3. Sample Preparation:
-
Pipette 2 mL of the spirit drink sample into a 20 mL volumetric flask.
-
Add 2 mL of the internal standard stock solution.
-
Make up to volume with 45% v/v ethanol and mix thoroughly.
-
For liqueurs with high sugar content, an initial extraction step is necessary.
4. GC-MS Instrumental Conditions: [1]
-
Column: Agilent 190914S HP–5MS fused-silica capillary column (30 m × 250 µm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 1 min)
-
Ramp to 100 °C at 20 °C/min (hold for 1 min)
-
Ramp to 300 °C at 20 °C/min (hold for 1 min)
-
-
Ionization Source Temperature: 150 °C
-
Transfer Line Temperature: 230 °C
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of trans-anethole to the peak area of the internal standard against the concentration of the trans-anethole standards.
-
Determine the concentration of trans-anethole in the samples from the calibration curve.
dot
Caption: Experimental workflow for GC-based quantification of trans-anethole.
Protocol 2: Quantification of Trans-Anethole by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guide for the analysis of trans-anethole in liquid samples.
1. Materials and Reagents:
-
Trans-anethole (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of trans-anethole and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
3. Sample Preparation:
-
Dilute the sample with the mobile phase to bring the trans-anethole concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. HPLC Instrumental Conditions: [6]
-
Column: Hypersil ODS Thermo (150 mm x 2.1 mm x 3.0 µm)
-
Mobile Phase: Methanol:Water (85:15, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 259 nm
-
Column Temperature: Ambient
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of trans-anethole against the concentration of the standards.
-
Calculate the concentration of trans-anethole in the samples using the regression equation from the calibration curve.
Protocol 3: Quantification of Trans-Anethole by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on a green RP-HPTLC-densitometry method.[2][8]
1. Materials and Reagents:
-
Trans-anethole (purity ≥ 98%)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
HPTLC plates (e.g., RP-18 F254s)
2. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Dissolve 10 mg of trans-anethole in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with a binary composition of Ethanol:Water (7.5:2.5 v/v).
-
Calibration Standards: Prepare serial dilutions from the stock solution to obtain concentrations in the range of 50–1000 ng/band.
3. Sample Preparation:
-
Extract trans-anethole from the sample matrix using a suitable solvent (e.g., methanol).
-
For solid samples, techniques like ultrasound-assisted extraction can be employed.[2][8]
-
The final extract should be dissolved in the Ethanol:Water mixture.
4. HPTLC Chromatographic Conditions: [2]
-
Stationary Phase: RP-HPTLC plates
-
Mobile Phase: Ethanol:Water (7.5:2.5 v/v)
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate up to a distance of 80 mm in an automatic developing chamber previously saturated with the mobile phase for 30 minutes.
-
Densitometric Scanning: Scan the plates at a wavelength of 262 nm.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area versus the amount of trans-anethole applied for each standard.
-
Determine the amount of trans-anethole in the sample tracks by interpolation from the calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Paper Details | Paper Digest [paperdigest.org]
- 5. researchgate.net [researchgate.net]
- 6. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Determination of Trans-Anethole in Plasma by HPLC-UV
Introduction
Trans-anethole is a key component found in the essential oils of various plants, such as star anise and fennel, and is utilized in the pharmaceutical, food, and cosmetic industries.[1][2][3] A precise and dependable analytical technique is necessary for pharmacokinetic studies, toxicological evaluations, and quality control, to quantify trans-anethole in biological matrices like plasma.[1][2] This document details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of trans-anethole in rat plasma.[4][5] The described method is simple, sensitive, and has been successfully applied to in-vivo sample analysis.[4][5]
Principle of the Method
This method involves the extraction of trans-anethole from plasma samples via protein precipitation, followed by separation and quantification using reverse-phase HPLC with a UV detector.[4][5] Plasma proteins are precipitated using cold methanol, and the resulting supernatant is directly injected into the HPLC system.[4] Chromatographic separation is achieved on a C18 column with an isocratic mobile phase of methanol and water.[4][5] Detection is performed at 259 nm, which is the maximum absorption wavelength for anethole.[4][6]
Experimental Protocols
1. Plasma Sample Preparation (Protein Precipitation)
This protocol describes the procedure for extracting trans-anethole from plasma samples.
-
Materials and Reagents:
-
Plasma samples
-
HPLC-grade methanol, chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
-
Procedure:
-
Pipette a known volume of the plasma sample into a microcentrifuge tube.
-
To precipitate the plasma proteins, add cold HPLC-grade methanol in a 3:1 ratio to the plasma volume.[4]
-
Vigorously mix the sample for 2 minutes using a vortex mixer.[4]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant for HPLC analysis.
-
2. HPLC-UV Analysis
This protocol outlines the chromatographic conditions for the analysis of trans-anethole.
-
Instrumentation and Columns:
-
Chromatographic Conditions:
Quantitative Data Summary
The following tables summarize the key quantitative data from the method validation.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| Retention Time | 2.73 min | [4][5] |
| Total Run Time | 4 min | [4][5] |
| UV Detection Wavelength | 259 nm | [4][5] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Coefficient of Determination (R²) | 0.9945 | [4][5] |
| Relative Standard Deviation (%RSD) | < 3% | [4][5] |
| Linearity Range | Not explicitly stated | |
| Lower Limit of Quantification (LLQ) | 0.6 µg/ml (as QCL) | [4] |
| Upper Limit of Quantification (ULQ) | 2.7 µg/ml (as QCH) | [4] |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 6. researchgate.net [researchgate.net]
Application Note: Identification of Anethole Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anethole is a phenylpropene derivative widely used as a flavoring substance in the food and beverage industry and is a primary constituent of essential oils from anise and fennel. It exists as two geometric isomers, trans-anethole and cis-anethole, along with a structural isomer, estragole (4-allylanisole). Trans-anethole is known for its characteristic sweet, licorice-like flavor and is the predominantly occurring isomer in nature. Conversely, cis-anethole is reported to be more toxic and possesses an unpleasant flavor, making the differentiation and quantification of these isomers critical for quality control and safety assessment in food, fragrance, and pharmaceutical applications[1][2][3].
Gas chromatography-mass spectrometry (GC-MS) is a powerful and definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high chromatographic resolution allows for the separation of closely related isomers, while mass spectrometry provides structural information for unambiguous identification. This protocol details a comprehensive GC-MS method for the identification of trans-anethole, cis-anethole, and estragole.
Experimental Protocol
This section outlines the complete methodology for the analysis of anethole isomers, from sample preparation to data acquisition.
1. Reagents and Materials
-
Standards: High-purity (>98%) trans-anethole, cis-anethole, and estragole.
-
Solvent: Hexane or ethanol (GC or HPLC grade).
-
Apparatus: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, autosampler vials with caps.
2. Standard Solution Preparation
-
Stock Solutions (e.g., 1000 µg/mL): Accurately weigh 10 mg of each isomer standard (trans-anethole, cis-anethole, estragole) into separate 10 mL volumetric flasks.
-
Dissolve and make up to the mark with hexane. Mix thoroughly. These solutions should be stored at approximately 4°C in amber glass vials to prevent degradation.
-
Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with hexane. This mixture will be used to determine the retention times and mass spectral characteristics of each isomer.
3. Sample Preparation
-
Essential Oils/Liquid Samples: Prepare dilutions of the sample in hexane to bring the concentration of anethole within the calibration range of the instrument. A starting dilution of 1:100 (v/v) is recommended[1].
-
Solid Samples/Extracts: Perform a suitable extraction (e.g., solvent extraction) to isolate the volatile components. The resulting extract should then be diluted with hexane as described above.
4. GC-MS Instrumentation and Conditions
A standard capillary GC-MS system is required. The following parameters are based on established methods and provide a robust starting point for analysis[1][4][5].
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Capillary Column | HP-5MS, RTX-5MS, or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][5]. |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.4 mL/min[1][4]. |
| Injector Temperature | 250 - 280 °C[4]. |
| Injection Volume | 1 µL. |
| Injection Mode | Split (typical split ratio 1:15 to 1:100)[1][4]. |
| Oven Program | Initial temperature 50 °C, hold for 3 min, ramp at 5 °C/min to 300 °C, hold for 5 min[4]. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI). |
| Ionization Energy | 70 eV[1][5]. |
| Ion Source Temperature | 220 - 230 °C[4][5]. |
| MS Transfer Line Temp. | 280 - 300 °C[1]. |
| Mass Scan Range | 40 - 350 amu[1]. |
| Solvent Delay | 3 - 5 minutes. |
Workflow for GC-MS Analysis of Anethole Isomers
The logical flow from sample receipt to final identification is depicted in the diagram below.
Caption: GC-MS analytical workflow for anethole isomer identification.
Data Presentation and Interpretation
Identification of anethole isomers relies on a combination of chromatographic retention time and mass spectral data. Due to their identical mass and similar fragmentation patterns, chromatographic separation is essential to distinguish between cis- and trans-anethole.
Table 1: Chromatographic and Mass Spectral Data for Anethole Isomers
This table summarizes the expected elution order and key mass fragments. Retention times are relative and will vary based on the specific instrument and conditions used. Identification should be confirmed by running an authentic standard mixture under identical conditions.
| Compound | Structure | Typical Elution Order | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Estragole | 4-allylanisole | 1st | 148 | 147, 133, 121, 117, 105, 91, 77 |
| cis-Anethole | (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene | 2nd | 148 | 147, 133, 117, 105, 91, 77 |
| trans-Anethole | (E)-1-methoxy-4-(prop-1-en-1-yl)benzene | 3rd | 148 | 147, 133, 117, 105, 91, 77 |
Interpretation Notes:
-
Retention Time: The primary means of distinguishing the isomers is their retention time. On a standard non-polar column (like a 5% phenyl-methylpolysiloxane), estragole typically elutes first, followed by cis-anethole, and then the most stable isomer, trans-anethole[4].
-
Mass Spectra: All three isomers produce a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 148. The Electron Ionization (EI) mass spectra are characterized by a strong molecular ion peak and several common fragment ions. The fragmentation pattern for the geometric isomers (cis and trans) is virtually identical. Identification is confirmed by matching the acquired mass spectrum against a reference library (e.g., NIST, Wiley) and, most importantly, against an injected authentic standard[6]. A representative fragmentation pattern for anethole is shown in published literature[7].
Conclusion
The described GC-MS method provides a reliable and robust protocol for the separation and identification of trans-anethole, cis-anethole, and the structural isomer estragole. Accurate identification is paramount for quality control in industries where anethole is a key ingredient. By carefully controlling chromatographic conditions, researchers can achieve baseline separation of these critical isomers, and mass spectrometry provides the definitive confirmation of their identity.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.blucher.com.br [pdf.blucher.com.br]
- 4. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPTLC Densitometry of trans-Anethole in Herbal Extracts
Introduction
trans-Anethole is a key bioactive compound found in various aromatic plants, most notably in fennel (Foeniculum vulgare), anise (Pimpinella anisum), and star anise (Illicium verum). It is widely utilized in the pharmaceutical, food, and cosmetic industries for its flavoring properties and therapeutic effects, which include antimicrobial, anti-inflammatory, and antioxidant activities. Accurate and reliable quantification of trans-anethole in herbal extracts and commercial formulations is crucial for quality control and ensuring efficacy. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, precise, and cost-effective alternative to other analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose.[1][2] This document provides detailed application notes and protocols for the quantitative determination of trans-anethole in herbal extracts using HPTLC densitometry.
Principle
The HPTLC method involves the separation of components of a mixture on a high-performance thin-layer chromatographic plate (the stationary phase) through the movement of a solvent system (the mobile phase). After development, the plate is dried, and the separated components are visualized under a suitable wavelength of light. Densitometric scanning is then used to quantify the separated compounds by measuring the absorbance or fluorescence of the analyte spots. The concentration of the analyte is determined by comparing its peak area with that of a standard of known concentration.
Experimental Protocols
1. Materials and Reagents
-
Standard: trans-Anethole (purity ≥ 99%)
-
Solvents: Ethanol, Methanol, Ethyl acetate, n-Hexane (all HPLC grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates or RP-18 F254S HPTLC plates (20 cm x 10 cm)
-
Herbal Samples: Dried and powdered plant material or commercially available herbal extracts/formulations containing fennel or other anethole-rich herbs.
2. Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5 or Automatic TLC Sampler 4)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
TLC scanner (e.g., CAMAG TLC Scanner 4)
-
Integration software (e.g., winCATS or visionCATS)
-
Ultrasonic bath
-
Vortex mixer
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of trans-anethole and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 50-1000 ng/µL.[2]
-
Sample Preparation (Traditional Extraction):
-
Accurately weigh 1 g of the powdered herbal material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract through Whatman filter paper No. 1.
-
Concentrate the filtrate under reduced pressure and redissolve the residue in a known volume of methanol (e.g., 10 mL).
-
-
Sample Preparation (Ultrasound-Assisted Extraction):
4. Chromatographic Conditions
Two validated methods are presented below: a normal-phase and a green reversed-phase HPTLC method.
| Parameter | Normal-Phase Method | Green Reversed-Phase Method |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | RP-18 F254S HPTLC plates |
| Mobile Phase | n-Hexane: Ethyl acetate (8:2, v/v)[4] | Ethanol: Water (7.5:2.5, v/v)[1] |
| Chamber Saturation | 20 minutes at room temperature | 30 minutes at 22 ± 2 °C[3] |
| Application Volume | 5 µL | 5 µL |
| Band Width | 8 mm | 8 mm |
| Development Distance | 80 mm | 80 mm[3] |
| Drying | Air dry | Air dry |
| Detection Wavelength | 260 nm[4] | 262 nm[1] |
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][5] Key validation parameters are summarized in the table below.
Quantitative Data Summary
The following table summarizes the validation parameters for the HPTLC densitometric determination of trans-anethole.
| Validation Parameter | Normal-Phase Method | Green Reversed-Phase Method |
| Linearity Range | 100-600 ng/spot[4] | 50-1000 ng/spot[2] |
| Correlation Coefficient (r²) | > 0.99 | 0.998[2] |
| Limit of Detection (LOD) | Not Reported | 15.2 ng/spot |
| Limit of Quantification (LOQ) | Not Reported | 45.7 ng/spot |
| Accuracy (% Recovery) | 98.33–99.30%[2] | 98.23–99.54% |
| Precision (%RSD) | 0.34–1.02%[2] | Intra-day: 1.12-1.41%, Inter-day: 1.24-1.53% |
| Specificity | Specific with Rf ~0.5 | Specific with Rf = 0.31 ± 0.01[1] |
| Robustness | Robust | Robust |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for HPTLC densitometry of trans-anethole.
Caption: Logical relationship of HPTLC method validation parameters.
The described HPTLC densitometric methods are suitable for the routine quality control of trans-anethole in herbal raw materials and formulations. The "green" RP-HPTLC method is particularly advantageous as it utilizes a more environmentally friendly solvent system.[1] Both methods are demonstrated to be linear, accurate, precise, and specific, providing a reliable analytical tool for researchers, scientists, and drug development professionals.
References
- 1. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for the Pharmacological Use of trans-Anethole in Research
Introduction
Trans-anethole, a primary bioactive constituent of essential oils from plants like anise and fennel, has garnered significant attention in pharmacological research.[1][2] Its diverse therapeutic properties, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, make it a compound of interest for drug development professionals.[2] This document provides detailed application notes and experimental protocols for investigating the pharmacological applications of trans-anethole, aimed at researchers and scientists in the field.
Anti-inflammatory Applications
Trans-anethole has demonstrated potent anti-inflammatory activity in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit inflammatory pathways.[1][3]
Quantitative Data Summary: Anti-inflammatory Effects
| Experimental Model | Species | Dose of trans-Anethole | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat | 1 mg/kg (oral) | 42% inhibition of edema, 58% inhibition of vascular permeability | [4][5] |
| Lipopolysaccharide (LPS)-induced periodontitis | Rat | 50 mg/kg (intraperitoneal) | Significant decrease in plasma TNF-α and IL-1β levels | [1] |
| Chronic Obstructive Pulmonary Disease (COPD) model | Mouse | 125 mg/kg (oral) | Reduction in serum TNF-α and IL-6, amelioration of lung inflammation | [3] |
| Myocardial Ischemia-Reperfusion Injury | Rat | 50, 100, 200 mg/kg | Decreased cardiac TNF-α content | [6] |
| LPS-induced acute liver inflammation | Broiler | 600 mg/kg (dietary) | Inhibition of NF-κB signaling pathway activation | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure to assess the in vivo anti-inflammatory activity of trans-anethole.
Materials:
-
Male Wistar rats (180-200 g)
-
trans-Anethole (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, trans-anethole treated, and positive control (e.g., indomethacin).
-
Administer trans-anethole or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Signaling Pathway: Inhibition of NF-κB Pathway by trans-Anethole
References
- 1. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of trans-anethole in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trans-anethole ameliorates lipopolysaccharide-induced acute liver inflammation in broilers via inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Trans-Anethole as a Pharmaceutical Flavoring Agent
1.0 Introduction
Trans-anethole is a naturally occurring aromatic compound and the primary flavor component of anise, star anise, and fennel.[1] Characterized by its distinct sweet, licorice-like flavor, trans-anethole is approximately 13 times sweeter than sucrose.[1] In the pharmaceutical industry, it serves as an effective excipient for masking the unpleasant, often bitter, taste of active pharmaceutical ingredients (APIs).[2] Improving the palatability of oral dosage forms is critical for enhancing patient compliance, particularly in pediatric and geriatric populations.[2] These application notes provide researchers, scientists, and drug development professionals with the essential data and protocols for effectively utilizing trans-anethole in pharmaceutical formulations.
2.0 Physicochemical Properties and Data
Trans-anethole is a colorless to pale yellow liquid or crystalline solid with a low melting point.[3] Its poor aqueous solubility and high solubility in alcohols and oils are key considerations for formulation development.[1][4]
Table 1: Physicochemical Properties of Trans-Anethole
| Property | Value | References |
|---|---|---|
| Chemical Name | 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene | [3] |
| Molecular Formula | C₁₀H₁₂O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| CAS Number | 4180-23-8 | [3] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [3][5] |
| Odor | Sweet, anise, licorice-like | [3][6] |
| Taste | Sweet, warm, anise-like | [3][7] |
| Melting Point | 20-23 °C | [3][5] |
| Boiling Point | 234-237 °C |[3] |
Table 2: Solubility of Trans-Anethole in Common Pharmaceutical Solvents
| Solvent | Solubility | References |
|---|---|---|
| Water | Practically Insoluble (~0.11 mg/mL) | [8] |
| Ethanol (96%) | Freely Soluble (500 mg/mL) | [3][9] |
| Propylene Glycol | Poorly Soluble | [4][5] |
| Glycerin | Poorly Soluble | [4][5] |
| Chloroform / Ether | Miscible | [3] |
| Oils (Fixed) | Miscible |[5] |
Table 3: Recommended Concentration & Safety Profile
| Parameter | Value / Range | References |
|---|---|---|
| Typical Use Level (Flavoring) | 0.1% - 1.0% w/v (as a starting point for evaluation) | [10] |
| General Range (Liquid Flavors) | 0.5% - 0.75% w/v | [2] |
| FEMA GRAS Number | 2086 | [3] |
| Oral LD₅₀ (Rabbit) | 2090 mg/kg | [5] |
| NOAEL (Rat) | 120 mg/kg/day |[11] |
3.0 Mechanism of Action: Sweet Taste Perception
The sweet taste of trans-anethole is perceived through the canonical taste signaling pathway located in Type II taste receptor cells on the tongue. The process begins when a sweet molecule, like trans-anethole, binds to the T1R2/T1R3 G-protein coupled receptor (GPCR). This activation initiates a downstream cascade involving the G-protein gustducin, which in turn activates Phospholipase C β2 (PLCβ2). PLCβ2 generates inositol trisphosphate (IP₃), triggering the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The subsequent increase in cytosolic Ca²⁺ opens the TRPM5 ion channel, leading to cell depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception of sweetness to the brain.
4.0 Formulation Considerations
The primary challenge in formulating with trans-anethole is its hydrophobicity. Direct addition to aqueous systems will result in poor dispersion and phase separation. The following strategies are recommended:
-
Co-solvents: Utilize a water-miscible solvent in which trans-anethole is freely soluble, such as ethanol or propylene glycol, to create a concentrated stock solution before addition to the main aqueous vehicle.
-
Emulsification: For systems where co-solvents are undesirable or insufficient, an emulsifying agent (e.g., Polysorbate 80) can be used to create a stable oil-in-water emulsion. High-shear mixing or homogenization is often required to achieve the desired droplet size and stability.
-
Light and Air Sensitivity: Trans-anethole can degrade when exposed to light, heat, and air.[5] Formulations should be manufactured under controlled conditions and stored in light-resistant, well-sealed containers. The use of antioxidants may also be considered.
Protocols: Implementation and Evaluation
Protocol 1: Incorporation of Trans-Anethole into an Aqueous Oral Liquid
Objective: To prepare a homogeneous oral liquid formulation containing trans-anethole for taste-masking evaluation.
Method A: Using a Co-solvent (Ethanol)
-
Prepare Stock Solution: Accurately weigh 1.0 g of trans-anethole and dissolve it in ethanol (96%) to a final volume of 10.0 mL in a volumetric flask. This creates a 10% w/v stock solution.
-
Vehicle Preparation: Prepare the aqueous drug vehicle containing the API, sweetener, buffer, and other excipients, leaving some volume for the flavor solution.
-
Incorporation: While stirring the main vehicle vigorously, slowly add the required volume of the trans-anethole stock solution to achieve the target final concentration (e.g., for a 0.1% w/v final concentration, add 1 mL of stock solution to 99 mL of vehicle).
-
Final Volume: Adjust to the final volume with the remaining vehicle base.
-
Mixing: Mix thoroughly for at least 15 minutes to ensure homogeneity.
Method B: Using an Emulsifier and Homogenization
-
Prepare Oil Phase: In a small beaker, mix the required mass of trans-anethole with an appropriate emulsifier (e.g., Polysorbate 80) at a ratio typically between 2:1 and 1:1 (flavor:emulsifier).
-
Prepare Aqueous Phase: Prepare the aqueous drug vehicle as described in Method A.
-
Create Crude Emulsion: While mixing the aqueous phase with a high-shear mixer, slowly add the oil phase. Continue mixing for 5-10 minutes to form a crude emulsion.
-
Homogenization: Pass the crude emulsion through a high-pressure homogenizer to reduce the oil droplet size and create a stable, fine emulsion.
-
Final Mixing: Gently stir the final formulation to ensure uniformity.
Protocol 2: Sensory Evaluation of Taste Masking Efficacy (Flavor Profile Method)
Objective: To quantitatively assess the effectiveness of trans-anethole in masking the bitterness of an API using a trained sensory panel.
-
Panelist Selection: Recruit 8-12 healthy adult volunteers. Screen for taste acuity and train them to identify and rate the intensity of bitterness and sweetness on a standardized scale (e.g., a 15-point scale where 0 = None, 5 = Moderate, 10 = Strong, 15 = Very Strong).
-
Sample Preparation: Prepare the following samples, coded with random three-digit numbers:
-
Control (Bitter API): The API in the vehicle without any flavoring agent.
-
Test Formulation: The API in the vehicle with trans-anethole.
-
Placebo: The vehicle without the API or flavor.
-
-
Evaluation Procedure:
-
Panelists rinse their mouths with purified water.
-
A measured dose (e.g., 5 mL) of the first sample is taken into the mouth, held for 10 seconds, and then expectorated.
-
Panelists immediately rate the intensity of bitterness, sweetness, and any characteristic aroma on the provided scale (Time 0).
-
Panelists continue to rate the intensity of any aftertaste at set intervals (e.g., 1, 3, and 5 minutes).
-
A mandatory washout period of at least 10 minutes between samples is enforced, during which panelists consume purified water and unsalted crackers.
-
-
Data Analysis: Analyze the mean intensity scores for each attribute at each time point. A significant reduction in the bitterness score for the Test Formulation compared to the Control indicates effective taste masking.
Protocol 3: Stability Testing of Flavored Formulation
Objective: To evaluate the stability of the pharmaceutical formulation, ensuring the flavor profile and API integrity are maintained over the product's shelf life.
-
Batch Preparation: Prepare at least three pilot-scale batches of the final formulation in the proposed container-closure system.
-
Storage Conditions: Place samples from each batch into stability chambers under the following conditions (as per ICH guidelines):
-
Real-Time Study: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH).
-
Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at predetermined time points.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Real-Time: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Parameters to Evaluate:
-
Physical: Appearance (color, clarity, phase separation), pH.
-
Chemical: Assay of API, assay of trans-anethole (using a validated stability-indicating HPLC method), degradation products.
-
Organoleptic: Sensory evaluation by a small, trained panel to detect any changes in flavor intensity or character compared to a frozen control sample from Time 0.
-
Trans-anethole is a valuable and effective flavoring agent for masking the unpleasant taste of APIs in pharmaceutical products. Its potent, sweet, and characteristic profile can significantly improve the palatability of oral formulations, thereby promoting better patient adherence. Successful incorporation requires careful consideration of its poor water solubility, necessitating strategies such as the use of co-solvents or emulsification. Rigorous sensory evaluation and stability testing are crucial to ensure the final product is both effective and maintains its desired sensory characteristics throughout its shelf life.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. sbblgroup.com [sbblgroup.com]
- 3. ventos.com [ventos.com]
- 4. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4180-23-8 CAS MSDS (trans-Anethole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-Anethole - LKT Labs [lktlabs.com]
- 10. media.neliti.com [media.neliti.com]
- 11. actamedica.org [actamedica.org]
Application Notes and Protocols: Neuroprotective Effects of Trans-Anethole in Preclinical Studies
Introduction
Trans-anethole (TA), a primary aromatic compound found in the essential oils of plants like anise and fennel, has garnered significant attention for its diverse pharmacological properties.[1][2] Preclinical research has increasingly highlighted its potential as a neuroprotective agent, demonstrating beneficial effects in various models of neurological disorders.[1][3] The mechanisms underlying these effects are multifaceted, involving the modulation of oxidative stress, neuroinflammation, apoptosis, and excitotoxicity.[3][4][5] Trans-anethole has been shown to reduce the production of reactive oxygen species (ROS), inhibit pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and modulate key signaling pathways involved in neuronal survival.[6][7] This document provides a detailed summary of the quantitative data from key preclinical studies, comprehensive experimental protocols, and visual diagrams of the proposed mechanisms and workflows to guide researchers and drug development professionals in this area.
Quantitative Data Summary
The neuroprotective efficacy of trans-anethole has been quantified across several preclinical models. The following tables summarize the key findings.
Table 1: Sciatic Nerve Crush Injury Model in Rats
| Parameter | Control Group (Saline) | Trans-Anethole (125 mg/kg) | Trans-Anethole (250 mg/kg) | Outcome | Citation |
| Motor Recovery | Baseline | Moderate Improvement | Highest Recovery Rate | Dose-dependent improvement in motor function. | [6] |
| Myelin Sheath Thickness | Reduced | Increased vs. Control | Significantly Increased vs. Control | TA promotes remyelination of damaged nerves. | [6] |
| Muscle Atrophy | Severe | Reduced Atrophy | Significantly Reduced Atrophy | TA helps preserve muscle mass post-nerve injury. | [6] |
| Number of Nerve Fibers | Reduced | Increased vs. Control | Significantly Increased vs. Control | TA supports nerve regeneration. | [6] |
Table 2: Cerebral Ischemia/Reperfusion (MCAO) Model in Rats
| Parameter | MCAO Group | Trans-Anethole (125 mg/kg) | Trans-Anethole (250 mg/kg) | Outcome | Citation |
| Infarct Volume | High | Significantly Reduced | Significantly Reduced | Oral pretreatment with TA reduces brain damage. | [5] |
| Neurological Deficit Score | High | Significantly Reduced | Significantly Reduced | TA improves neurological function post-stroke. | [5] |
| Brain Water Content (%) | Increased | Significantly Reduced | Significantly Reduced | TA alleviates brain edema. | [5] |
| Inflammatory Cytokines (TNF-α, IL-6) | Elevated | Significantly Reduced | Significantly Reduced | TA exhibits potent anti-inflammatory effects. | [7] |
| Oxidative Stress (MDA levels) | Elevated | Significantly Reduced | Significantly Reduced | TA reduces lipid peroxidation. | [7] |
Table 3: Anticonvulsant Activity in Mice
| Model | Parameter | Vehicle Group | Trans-Anethole (300 mg/kg) | Trans-Anethole (400 mg/kg) | Outcome | Citation |
| Maximal Electroshock (MES) | Tonic Seizure Duration (s) | High | 12.00 ± 2.9 | 9.00 ± 4.4 | Dose-dependent reduction in seizure duration. | [2][8] |
| Pentylenetetrazole (PTZ) | Latency to Myoclonic Jerks (s) | Baseline | Not Significant | Increased (80.0) | TA delays the onset of seizures. | [2] |
| Pentylenetetrazole (PTZ) | Seizure Duration (s) | 20.0 | Not Significant | Reduced (0.0) | High-dose TA prevents seizure expression. | [2] |
Signaling Pathways and Mechanisms of Action
Trans-anethole exerts its neuroprotective effects by modulating multiple cellular pathways. Its primary mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities. It has been shown to inhibit excitotoxicity, reduce intracellular calcium overload, and preserve mitochondrial function.[4] Key signaling pathways modulated by trans-anethole include the JNK/p38 MAPK pathway, which is crucial in inflammation and apoptosis.[5][7]
References
- 1. A comprehensive review of the neurological effects of anethole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-anethole protects cortical neuronal cells against oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irjns.org [irjns.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Trans-Anethole: Applications in Food Science and Preservation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-anethole, a phenylpropanoid organic compound, is the primary aromatic constituent of essential oils derived from anise, fennel, and star anise.[1] It is widely recognized for its characteristic sweet, licorice-like flavor and aroma.[2] Beyond its traditional use as a flavoring agent, trans-anethole exhibits significant antimicrobial and antioxidant properties, making it a compound of great interest for food preservation and the development of functional foods.[2][3] This document provides detailed application notes and experimental protocols for the utilization and evaluation of trans-anethole in food science and preservation research. Trans-anethole is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent.[2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O | [4] |
| Molecular Weight | 148.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or white crystals | [5] |
| Odor | Sweet, anise-like | [4] |
| Boiling Point | 234 °C | [2] |
| Solubility | Insoluble in water, soluble in ethanol and oils | [2][4] |
Applications in Food Science and Preservation
Flavoring Agent
Trans-anethole is a potent flavoring compound, estimated to be 13 times sweeter than sucrose.[1] It is extensively used to impart a distinct flavor and aroma to a wide range of food and beverage products.
Typical Concentration in Food Products:
| Food Category | Typical Concentration | Reference |
| Alcoholic Beverages (e.g., ouzo, raki) | 747 - 2098.10 mg/L | [5] |
| Baked Goods | ~495 mg/kg | [5] |
| Confectionery (e.g., candies, chewing gum) | ~531 mg/kg | [5] |
| Frozen Dairy Desserts | ~53.5 mg/kg | [5] |
| Non-alcoholic Beverages | ~42 mg/kg | [5] |
| Gelatins and Puddings | ~52.8 mg/kg | [5] |
| Meat Products | ~10 mg/kg | [5] |
Antimicrobial Agent
Trans-anethole has demonstrated efficacy against a spectrum of foodborne pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Its antimicrobial action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[8][9]
Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC):
| Microorganism | MIC (µg/mL) | Reference |
| Enterococcus faecalis | 500 - 1000 | [6] |
| Staphylococcus aureus | 8500 | [9] |
| Escherichia coli | > 4.0% (v/v) | [10] |
| Candida albicans | 6630 | [11] |
Antioxidant Agent
Trans-anethole exhibits notable antioxidant activity, which is crucial for preventing lipid oxidation and extending the shelf life of food products.[12] Its antioxidant mechanism involves scavenging free radicals and activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[2][6][12]
Antioxidant Activity Data:
| Assay | Activity | Reference |
| DPPH Radical Scavenging | IC₅₀: 18.48 mg/mL | [11] |
| ABTS Radical Scavenging | IC₅₀: 3.97 mg/mL | [11] |
| Ferric Reducing Antioxidant Power (FRAP) | 3.74 mg TEAC/g | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of trans-anethole against a target foodborne bacterium using the broth microdilution method.[3][13]
Materials:
-
Trans-anethole
-
Sterile Mueller-Hinton Broth (MHB) or Tryptone Soya Broth (TSB)[3]
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of trans-anethole stock solution: Prepare a stock solution of trans-anethole in a suitable solvent (e.g., ethanol or DMSO) at a concentration twice the highest concentration to be tested.[13]
-
Preparation of bacterial inoculum: Inoculate a fresh broth medium with the test bacterium and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[13]
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of the microtiter plate except for the first column.
-
Add 200 µL of the trans-anethole stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[14]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 will serve as the positive control (inoculum without trans-anethole), and column 12 will be the negative control (broth only).[13][14]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[14]
-
Determination of MIC: The MIC is the lowest concentration of trans-anethole that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[14]
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol describes the assessment of the antioxidant capacity of trans-anethole by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[15][16]
Materials:
-
Trans-anethole
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Preparation of trans-anethole solutions: Prepare a series of dilutions of trans-anethole in methanol or ethanol at various concentrations.
-
Reaction Mixture:
-
In a test tube or microplate well, add 1 mL of the DPPH solution.
-
Add 1 mL of the trans-anethole solution (or positive control/blank).
-
For the blank, use 1 mL of the solvent instead of the sample solution.
-
-
Incubation: Mix the solutions and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[17]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[17] % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of trans-anethole.
Protocol 3: Sensory Evaluation of Trans-Anethole as a Flavoring Agent
This protocol provides a general guideline for the sensory evaluation of food products containing trans-anethole.[18][19]
Materials:
-
Food product with varying concentrations of trans-anethole
-
Food product without trans-anethole (control)
-
Trained sensory panel (10-15 panelists)
-
Sensory evaluation booths with controlled lighting and ventilation[20]
-
Water and unsalted crackers for palate cleansing[20]
-
Sensory evaluation ballots
Procedure:
-
Panelist Training: Train panelists to recognize and rate the intensity of the characteristic anise/licorice flavor and aroma. Provide reference standards for different flavor intensities.[19]
-
Sample Preparation and Presentation:
-
Prepare samples with different concentrations of trans-anethole and a control sample.
-
Code the samples with random three-digit numbers to avoid bias.
-
Present the samples to the panelists in a randomized order.[18]
-
-
Evaluation:
-
Data Collection: Use a structured scale (e.g., a 9-point hedonic scale or a line scale) on the sensory ballot for panelists to rate each attribute.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.
Mechanisms of Action: Visualized
References
- 1. Dietary anethole: a systematic review of its protective effects against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anethole and Its Role in Chronic Diseases [ouci.dntb.gov.ua]
- 3. The Influence of Liquid Medium Choice in Determination of Minimum Inhibitory Concentration of Essential Oils against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Antimicrobial Effect of Essential Oils and Their Main Components: Insights Based on the Cell Membrane and External Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aimspress.com [aimspress.com]
- 9. Antimicrobial Action of Essential Oil of Tagetes minuta: Role of the Bacterial Membrane in the Mechanism of Action [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. italpepe.com [italpepe.com]
- 12. researchgate.net [researchgate.net]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ec.europa.eu [ec.europa.eu]
- 19. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 20. Appendix II: Draft Guidelines for the Sensory Evaluation of Fish and Shellfish in Laboratories [fao.org]
Application Notes and Protocols for the Biotransformation of trans-Anethole by Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Anethole is a phenylpropanoid compound widely used in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis methods for producing valuable derivatives of trans-anethole, such as p-anisaldehyde (a key fragrance component), often involve harsh conditions and generate undesirable byproducts. Microbial biotransformation presents a compelling "green" alternative, utilizing whole-cell or enzymatic systems to perform specific, efficient, and environmentally benign conversions. This document provides an overview of known microbial pathways for trans-anethole metabolism and detailed protocols for conducting biotransformation experiments.
Key Microorganisms and Metabolic Pathways
Several microorganisms have been identified for their ability to transform trans-anethole into various value-added products. The metabolic routes differ significantly between bacterial and fungal species.
Bacterial Biotransformation
Bacteria such as Pseudomonas putida and Arthrobacter sp. primarily metabolize trans-anethole through oxidation of the propenyl side chain. A well-studied example is Pseudomonas putida JYR-1, which can utilize trans-anethole as a sole carbon and energy source.[1] The pathway is initiated by a trans-anethole oxygenase (TAO) that converts trans-anethole to p-anisaldehyde, which is further metabolized to p-anisic acid, p-hydroxybenzoic acid, and ultimately enters central metabolism via protocatechuic acid.[1]
Fungal Biotransformation
The phytopathogenic fungus Colletotrichum acutatum utilizes a different primary degradation route involving an epoxide-diol pathway.[2][3][4] In this mechanism, the double bond of the propenyl side chain is first epoxidized to form anethole-epoxide. This intermediate is then hydrolyzed to anethole-diol, which can be further converted to metabolites like p-anisaldehyde and p-anisic acid.[2] The specific products and their concentrations can vary depending on the culture medium used.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transformation of trans-Anethole using the plant pathogenic fungus Colletotrichum acutatum as biocatalyst [scielo.org.mx]
- 4. Transformation of trans-Anethole using the plant pathogenic fungus Colletotrichum acutatum as biocatalyst [scielo.org.mx]
Application Notes & Protocols: Anti-inflammatory Properties of Trans-Anethole and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Trans-anethole is a naturally occurring aromatic compound and the primary constituent of essential oils from plants such as anise, fennel, and star anise.[1][2] Widely used as a flavoring agent in the food industry and certified as safe by the U.S. Food and Drug Administration, trans-anethole has garnered significant scientific interest for its diverse pharmacological activities.[1] These include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[2][3][4][5] Its potential to modulate key inflammatory pathways makes it a compelling candidate for the development of novel anti-inflammatory therapeutics. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and standardized protocols for its evaluation.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of trans-anethole are primarily attributed to its ability to suppress the production of pro-inflammatory mediators.[4] This is achieved by modulating critical cell signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that governs the expression of numerous genes involved in the inflammatory response, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][6]
In response to inflammatory stimuli such as Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus.[7] Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes. Trans-anethole has been shown to inhibit this cascade, thereby reducing the expression of these inflammatory mediators.[2]
Caption: NF-κB signaling pathway and the inhibitory action of trans-anethole.
Quantitative Data on Anti-inflammatory Effects
The efficacy of trans-anethole has been quantified in various in vivo and in vitro models of inflammation.
Table 1: Summary of In Vivo Anti-inflammatory Activity of Trans-Anethole
| Model | Species | Dose | Parameter Measured | Result (% Inhibition) | Reference |
|---|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Rat | 1 mg/kg (p.o.) | Edema | 42% | [8][9] |
| Carrageenan-induced Peritonitis | Rat | 1 mg/kg (p.o.) | Vascular Permeability | 58% | [8][9] |
| Carrageenan-induced Peritonitis | Rat | 1 mg/kg (p.o.) | Total Leukocyte Migration | 50% | [8][9] |
| Carrageenan-induced Peritonitis | Rat | 1 mg/kg (p.o.) | Neutrophil Migration | 42% | [8][9] |
| Carrageenan-induced Air Pouch | Rat | 1 mg/kg (p.o.) | IL-1β Levels | 75% | [8][9] |
| Carrageenan-induced Air Pouch | Rat | 1 mg/kg (p.o.) | IL-6 Levels | 61% | [8][9] |
| LPS-induced Air Pouch | Rat | 25 µM | Polymorphonuclear Migration | 90% | [8][9] |
| LPS-induced Air Pouch | Rat | 25 µM | TNF-α Levels | 60% | [8][9] |
| PPE + LPS-induced COPD | Mouse | 125 mg/kg (p.o.) | Serum IL-6 | Significant Reduction | [10] |
| PPE + LPS-induced COPD | Mouse | 125 mg/kg (p.o.) | Serum TNF-α | Significant Reduction |[10] |
Table 2: Summary of In Vitro Anti-inflammatory Activity of Trans-Anethole
| Cell Type | Stimulus | Concentration | Parameter Measured | Result (% Inhibition) | Reference |
|---|---|---|---|---|---|
| Peritoneal Macrophages | LPS | 10 - 50 µM | TNF-α Release | Up to 80% | [8][9] |
| Peritoneal Macrophages | LPS | 10 - 50 µM | IL-1β Release | Up to 81% | [8][9] |
| Peritoneal Macrophages | PMA | 10 - 50 µM | Reactive Oxygen Species (ROS) | Up to 43% |[8][9] |
Anti-inflammatory Properties of Trans-Anethole Derivatives
Research has also explored the synthesis and evaluation of trans-anethole derivatives to investigate structure-activity relationships. A study involving the introduction of hydroxyl groups to the propenyl moiety of trans-anethole yielded derivatives with altered activity.[11]
Table 3: Comparative Activity of Trans-Anethole and its Hydroxylated Derivatives
| Compound | Structure Modification | Anti-inflammatory Activity | Antioxidant Activity | Reference |
|---|---|---|---|---|
| Trans-Anethole (1) | Parent Compound | Active | Active | [11] |
| Compound 2 | Mono-hydroxyl derivative | More active than (1) | More active than (1) | [11] |
| Compound 3 | Di-hydroxyl derivative | More active than (1) | More active than (1) | [11] |
| Compound 4 | Mono-ester derivative | More active than (1) | Less active than (2) & (3) |[11] |
Note: The study concluded that hydroxylated derivatives showed greater anti-inflammatory activity than the parent trans-anethole compound.[11]
Experimental Protocols
The following protocols provide standardized methods for assessing the anti-inflammatory properties of trans-anethole and its derivatives.
Caption: Workflow for evaluating anti-inflammatory compounds.
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Trans-anethole (or derivative)
-
Vehicle (e.g., 0.5% DMSO in saline)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6/group): Vehicle Control, Positive Control (e.g., Ketoprofen), and Test Compound groups (various doses).
-
Compound Administration: Administer trans-anethole or vehicle orally (p.o.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vₜ).
-
Calculation:
-
Edema Volume = Vₜ - V₀
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Protocol 2: In Vitro NF-κB Inhibition Assay (Reporter Gene Assay)
This assay quantifies the inhibition of NF-κB activation in response to a stimulus.
Materials:
-
Human monocytic cell line (e.g., THP-1) or Jurkat T-cells, stably transfected with an NF-κB-luciferase reporter construct.[12]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA)
-
Trans-anethole (or derivative) dissolved in DMSO
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of trans-anethole (e.g., 1-50 µM) for 1-2 hours. Include vehicle-only controls.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 100 ng/mL LPS or 50 ng/mL PMA) to all wells except the unstimulated control.[12]
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Calculation: Normalize the luciferase readings to cell viability (determined by a parallel MTT assay) and calculate the percentage inhibition relative to the stimulated control.
Protocol 3: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol determines the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.[13]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[14]
-
Trans-anethole (or derivative)
-
96-well plate and plate reader (590-620 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[15]
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Reaction Buffer
-
Heme
-
COX-2 Enzyme
-
Test compound (trans-anethole) or vehicle (for 100% activity control).
-
-
Inhibitor Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[15]
-
Substrate Addition: Add TMPD followed by Arachidonic Acid to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to monitor the oxidation of TMPD.
-
Calculation: Determine the rate of reaction (V) for each concentration of the inhibitor. Calculate the IC₅₀ value by plotting the % inhibition against the log of the inhibitor concentration.
-
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of trans-anethole in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappa B activation in human T-cell lines by anetholdithiolthione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Gastroprotective Mechanisms of Trans-Anethole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-anethole, a primary bioactive constituent of essential oils from plants like anise and fennel, has demonstrated significant potential as a gastroprotective agent.[1][2][3] Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and cytoprotective properties, makes it a compelling candidate for the development of new therapies for gastric ulcers and related gastrointestinal disorders.[4][5] Gastric ulcers arise from an imbalance between aggressive factors (e.g., gastric acid, pepsin, Helicobacter pylori infection, NSAIDs) and the protective mechanisms of the gastric mucosa (e.g., mucus, bicarbonate, prostaglandins, and adequate blood flow). Trans-anethole appears to bolster these protective mechanisms while mitigating the impact of aggressive factors.[2][6]
This document provides a detailed overview of the known gastroprotective mechanisms of trans-anethole, summarizes key quantitative data from preclinical studies, and offers standardized protocols for evaluating its efficacy in established experimental models.
Key Gastroprotective Mechanisms of Trans-Anethole
The gastroprotective effects of trans-anethole are attributed to its ability to modulate multiple cellular signaling pathways. These can be broadly categorized into antioxidant, anti-inflammatory, and direct cytoprotective effects.
Antioxidant Activity via Nrf2/HO-1 Pathway Activation
Oxidative stress is a critical factor in the pathogenesis of gastric mucosal injury.[7] Trans-anethole enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon stimulation by trans-anethole, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[8][10] This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[8][10][11] The upregulation of these enzymes helps neutralize reactive oxygen species (ROS), thereby protecting gastric mucosal cells from oxidative damage.[8][9]
Anti-inflammatory Action via NF-κB Pathway Inhibition
Inflammation is a key component of gastric ulcer formation and perpetuation. Trans-anethole exerts potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] In response to inflammatory stimuli like lipopolysaccharide (LPS) or damaging agents, the inhibitor of κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus.[12] Nuclear NF-κB then drives the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][6] Trans-anethole has been shown to suppress this cascade, leading to a significant reduction in the production of these key inflammatory mediators, thereby decreasing leukocyte infiltration and alleviating inflammation in the gastric mucosa.[6][12][13]
Cytoprotection and Mucosal Defense Enhancement
Beyond its antioxidant and anti-inflammatory roles, trans-anethole directly enhances the defensive capabilities of the gastric mucosa. A key mechanism is the increased production of gastric mucus.[2][6][14] The mucus layer acts as a physical barrier, protecting the epithelium from the corrosive effects of gastric acid and pepsin. Studies have shown that pretreatment with trans-anethole significantly increases mucus content in the stomach, which is crucial for preventing lesions induced by agents like ethanol.[6] Additionally, trans-anethole may help maintain adequate mucosal blood flow, ensuring the delivery of oxygen and nutrients necessary for cellular repair and integrity.[6] It has also been shown to restore delayed gastric emptying and improve gastric accommodation, which can be beneficial in functional dyspepsia.[15]
Quantitative Efficacy Data
The gastroprotective effects of trans-anethole have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effect of Trans-Anethole on Ulcer Index in Preclinical Models
| Model Type | Species | Inducing Agent | Trans-Anethole Dose (mg/kg, p.o.) | Ulcer Index Reduction (%) | Reference |
| Acute Gastric Lesions | Rat | Ethanol | 30 | Significant Protection | [6] |
| Acute Gastric Lesions | Rat | Ethanol | 100 | Significant Protection | [6] |
| Acute Gastric Lesions | Rat | Ethanol | 300 | Significant Protection | [6] |
| Acute Gastric Lesions | Rat | Indomethacin | 30 | Significant Protection | [6] |
| Acute Gastric Lesions | Rat | Indomethacin | 100 | Significant Protection | [6] |
| Acute Gastric Lesions | Rat | Indomethacin | 300 | Significant Protection | [6] |
| Acute Gastric Lesions | Mouse | Ethanol | 300 | Not Specified, but Significant | [14] |
Note: "p.o." refers to oral administration.
Table 2: Effect of Trans-Anethole on Biochemical Markers
| Parameter | Model / Species | Trans-Anethole Dose | Effect | Mechanism | Reference |
| Gastric Mucus | Ethanol-induced ulcer / Mouse | 300 mg/kg | Increased | Cytoprotection | [14] |
| TNF-α | LPS-induced periodontitis / Rat | 10 & 50 mg/kg (i.p.) | Significantly Decreased | Anti-inflammatory | [13] |
| IL-1β | LPS-induced periodontitis / Rat | 10 & 50 mg/kg (i.p.) | Significantly Decreased | Anti-inflammatory | [13] |
| Nrf2, HO-1, SOD1, GSH-Px | Subclinical NE / Broilers | 600 mg/kg (dietary) | Upregulated mRNA & Protein | Antioxidant | [8][9] |
| IL-1β, IL-10 | LPS-induced inflammation / Broilers | Not specified | Modulated levels | Anti-inflammatory | [12] |
Note: "i.p." refers to intraperitoneal administration; "NE" refers to Necrotic Enteritis; "LPS" refers to Lipopolysaccharide.
Experimental Protocols
Standardized protocols are essential for the consistent evaluation of gastroprotective agents. Below are detailed methodologies for common ulcer induction models and assessment techniques.
Protocol: Ethanol-Induced Gastric Ulcer Model
This model is widely used to evaluate cytoprotective activity.[16][17] Ethanol rapidly induces severe gastric mucosal lesions, characterized by hemorrhage and necrosis.
-
Animals: Use Wistar rats (150-200 g) or mice.
-
Fasting: Fast the animals for 18-24 hours prior to the experiment, with free access to water.[16]
-
Dosing:
-
Administer trans-anethole (dissolved in a suitable vehicle like 0.1% Tween 80) or vehicle orally (p.o.) to the respective groups.[18]
-
Administer a standard anti-ulcer drug (e.g., omeprazole) to the positive control group.
-
-
Ulcer Induction: One hour after the administration of the test compounds, orally administer 1 mL of absolute ethanol to each animal to induce gastric ulcers.[17]
-
Sacrifice and Evaluation: One hour after ethanol administration, euthanize the animals using CO2 anesthesia.[18]
-
Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Scoring: Pin the stomach flat on a corkboard and score the lesions macroscopically. The ulcer index can be calculated based on the number and severity of lesions.
-
Further Analysis: Collect tissue samples for histology, mucus quantification, and biochemical assays.
Protocol: Indomethacin (NSAID)-Induced Gastric Ulcer Model
This model mimics ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting prostaglandin synthesis.[16][18]
-
Animals: Use Wistar rats (150-200 g).
-
Fasting: Fast the animals for 24 hours prior to the experiment.
-
Dosing: Administer trans-anethole or vehicle orally 10-30 minutes before ulcer induction.[18]
-
Ulcer Induction: Orally administer indomethacin (e.g., 20 mg/kg) dissolved in a vehicle like 0.1% Tween 80.[16][18]
-
Sacrifice and Evaluation: Six hours after indomethacin administration, euthanize the animals via CO2 anesthesia.[16][18]
-
Stomach Excision and Scoring: Follow steps 6-8 as described in the ethanol-induced ulcer protocol.
Protocol: Assessment of Gastric Secretion (Pylorus Ligation Model)
This model, developed by Shay et al., assesses the effect of a compound on gastric acid and pepsin secretion by preventing gastric contents from entering the duodenum.[17][18]
-
Animals: Use albino rats (150-170 g).
-
Fasting: Fast the animals for 48 hours, with free access to water.[18]
-
Surgical Procedure:
-
Anesthetize the rat with ether.
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric end of the stomach, being cautious not to obstruct blood vessels.
-
Suture the abdominal wall.[18]
-
-
Dosing: Administer trans-anethole or vehicle immediately after the surgery, either orally or subcutaneously.[18]
-
Sample Collection: Four to six hours after ligation, euthanize the animal.
-
Analysis:
Conclusion
Trans-anethole demonstrates robust gastroprotective activity through a combination of well-defined mechanisms, including the potentiation of antioxidant defenses via the Nrf2/HO-1 pathway, suppression of inflammation by inhibiting NF-κB signaling, and enhancement of the mucosal barrier through increased mucus production.[6][8][12][14] The quantitative data and standardized protocols presented here provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of trans-anethole for the prevention and treatment of gastric ulcers.
References
- 1. Influence of Trans-anethole on the nutrient digestibility and intestinal barrier function in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. researchgate.net [researchgate.net]
- 8. Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-anethole Ameliorates Intestinal Injury Through Activation of Nrf2 Signaling Pathway in Subclinical Necrotic Enteritis-Induced Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trans-anethole exerts protective effects on lipopolysaccharide-induced acute jejunal inflammation of broilers via repressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Ulcer Activity of Essential Oil Constituents [mdpi.com]
- 15. Anethole restores delayed gastric emptying and impaired gastric accommodation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. notesonzoology.com [notesonzoology.com]
- 19. Tests for gastric, duodenal secretions | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trans-Anethole as an Insecticidal and Repellent Agent
Introduction
Trans-anethole, a phenylpropanoid and the primary constituent of essential oils from anise, fennel, and star anise, has demonstrated significant potential as a botanical insecticide and repellent.[1][2][3] Its neurotoxic effects on a wide range of insect pests, coupled with its relatively low toxicity to vertebrates, make it a promising candidate for integrated pest management (IPM) strategies and the development of eco-friendly pesticides.[4] These notes provide a comprehensive overview of the insecticidal and repellent properties of trans-anethole, detailed experimental protocols for its evaluation, and insights into its mechanisms of action for researchers, scientists, and drug development professionals.
Insecticidal Properties of Trans-Anethole
Trans-anethole exhibits insecticidal activity through multiple modes of exposure, including contact, fumigation, and ingestion. The efficacy varies depending on the insect species, developmental stage, concentration, and exposure duration.
Contact and Digestive Toxicity
Trans-anethole is effective as both a contact and a digestive poison. Studies show that digestive toxicity is often higher than contact toxicity for certain pests like the gypsy moth larvae (Lymantria dispar).[2] For instance, at a 1% concentration, a diet supplemented with trans-anethole resulted in complete mortality of L. dispar larvae, whereas residual contact exposure led to mortality not exceeding 4%.[2] In other species, such as the red flour beetle (Tribolium castaneum), adults are more susceptible to contact action than the maize weevil (Sitophilus zeamais).[1]
Table 1: Contact and Digestive Toxicity of Trans-Anethole against Various Insect Pests
| Insect Species | Life Stage | Assay Type | Concentration/Dose | Mortality (%) | Exposure Time | Citation |
|---|---|---|---|---|---|---|
| Tribolium castaneum | Adult | Contact | Not Specified | Higher than S. zeamais | Not Specified | [1] |
| Tribolium castaneum | Adult | Contact | 8 µL | 60% | 72 hours | [5][6] |
| Lymantria dispar | Larvae | Digestive | 1% | 100% | 120 hours | [2] |
| Lymantria dispar | Larvae | Contact | 1% | < 4% | 72-120 hours | [2] |
| Chilo partellus | 3rd Instar Larva | Topical (LD₅₀) | 412.1 µ g/larva | 50% | 24 hours | [4] |
| Mahanarva spectabilis | Nymph | Contact | 2.5% | 95% | Not Specified | [7] |
| Mahanarva spectabilis | Adult | Contact | 2.5% | 90% | 48 hours | [7] |
| Musca domestica | Adult | Contact | 1% | 100% | Not Specified |[5] |
Fumigant Toxicity
The high vapor pressure of trans-anethole contributes to its effectiveness as a fumigant, particularly against stored-product pests.[2] It has shown potent fumigant activity against the rusty grain beetle (Cryptolestes ferrugineus), causing 100% mortality in adults after 24 hours of exposure to a concentration of 30 mL/L.[8]
Table 2: Fumigant Toxicity of Trans-Anethole against Stored-Product Pests
| Insect Species | Life Stage | LC₅₀ / Concentration | Mortality (%) | Exposure Time | Citation |
|---|---|---|---|---|---|
| Cryptolestes ferrugineus | Adult | 30 mL/L | 100% | 24 hours | [8] |
| Sitophilus oryzae | Adult | LC₅₀: 1.414 mL/L | 50% | 24 hours | [5] |
| Rhyzopertha dominica | Adult | LC₅₀: 1.272 mL/L | 50% | 24 hours | [5] |
| Tribolium castaneum | Adult | More susceptible than S. zeamais | Not Specified | Not Specified |[1] |
Repellent Properties of Trans-Anethole
Trans-anethole has demonstrated significant repellent activity against various insects, making it a candidate for use in active packaging and spatial repellents.[9] Its efficacy is concentration-dependent.
Table 3: Repellent Activity of Trans-Anethole
| Insect Species | Assay Type | Concentration | Repellency (%) / Class | Citation |
|---|---|---|---|---|
| Sitophilus granarius | Area Preference | Not Specified | Class III | [5][6] |
| S. oryzae, T. confusum, T. castaneum | Area Preference | Not Specified | Class IV | [5][6] |
| Aedes aegypti | Cloth-Patch Assay | EC₅₀: 0.003 mg/mL | 50% | [10] |
| Plodia interpunctella | Packaging Film | 25% in film | Strong repellency for 42 days |[9] |
Mechanism of Action
The neurotoxic effects of trans-anethole are attributed to its interaction with multiple targets in the insect nervous system. The primary mechanisms involve the octopaminergic system and the inhibition of acetylcholinesterase (AChE).
Interaction with Octopamine Receptors
A key mechanism of trans-anethole's toxicity is its action on octopamine receptors (OArs), which are G-protein coupled receptors (GPCRs) specific to invertebrates and crucial for various physiological processes.[11][12][13] Trans-anethole can act as an agonist at these receptors. This interaction triggers a signaling cascade that leads to an increase in intracellular levels of cyclic AMP (cAMP) and calcium (Ca²⁺), resulting in neuronal hyperexcitation, paralysis, and eventual death of the insect.[11][14][15]
Caption: Octopamine receptor signaling pathway activated by trans-anethole.
Acetylcholinesterase (AChE) Inhibition
Trans-anethole also exhibits inhibitory effects on acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft.[2][7][8] By inhibiting AChE, trans-anethole causes an accumulation of acetylcholine, leading to continuous nerve impulses, convulsions, and paralysis.[14] While this mechanism contributes to its toxicity, the inhibition is often described as partial or weak, suggesting that the interaction with octopamine receptors is a more dominant mode of action.[2][8] For example, in Cryptolestes ferrugineus, trans-anethole inhibited AChE activity by 64.48% within 24 hours.[8] The IC₅₀ value for AChE inhibition by anethole has been reported as 39.89 µg/mL.
Experimental Protocols
The following are generalized protocols for assessing the insecticidal and repellent properties of trans-anethole. Researchers should optimize these methods based on the target insect species and specific experimental objectives.
Protocol: Contact Toxicity Assay (Residual Film Method)
This protocol determines the lethal concentration of trans-anethole when insects are exposed to a treated surface.
Caption: Workflow for a residual film contact toxicity assay.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of trans-anethole and create a series of dilutions (e.g., 0.1%, 0.5%, 1.0%, 2.0%) using an appropriate volatile solvent like acetone or ethanol.
-
Treatment of Surface: Uniformly apply a fixed volume (e.g., 0.5 mL) of each dilution to the bottom of a Petri dish (9 cm diameter). Prepare a control dish using only the solvent.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least 30 minutes, leaving a dry film of trans-anethole.
-
Insect Introduction: Introduce a cohort of 10-20 adult insects into each Petri dish. Provide a food source if the observation period exceeds 24 hours.[2]
-
Incubation: Seal the dishes with parafilm (with small perforations for air) and maintain them in an incubator under controlled conditions (e.g., 25-28°C, 60-70% relative humidity).
-
Data Collection: Record the number of dead or moribund insects at predetermined intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it shows no movement when prodded with a fine brush.
-
Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%. Calculate LC₅₀ (lethal concentration for 50% of the population) values using probit analysis.
Protocol: Fumigant Toxicity Assay
This protocol assesses the toxicity of trans-anethole vapors in an enclosed space.
Caption: Workflow for a fumigant toxicity bioassay.
Methodology:
-
Preparation: Use airtight glass jars (e.g., 0.5-1.0 L) as fumigation chambers.
-
Application: Apply a precise amount of pure trans-anethole onto a small piece of filter paper. The concentration is calculated as volume of compound per volume of air in the jar (µL/L).
-
Insect Introduction: Place a known number of insects (e.g., 20 adults) in a small cage or vial made of mesh to prevent direct contact with the treated filter paper.
-
Exposure: Suspend the treated filter paper at the top of the jar and place the insect cage at the bottom. Seal the jar tightly. A control jar should contain an untreated filter paper.
-
Incubation: Keep the jars at a constant temperature and humidity.
-
Data Collection: Count the number of dead insects after a specific exposure time (e.g., 24 hours).
-
Analysis: Calculate percentage mortality and determine the LC₅₀ value.
Protocol: Repellent Activity Assay (Area Preference Method)
This protocol evaluates the ability of trans-anethole to repel insects from a treated area.
Caption: Workflow for a choice-based repellency assay.
Methodology:
-
Preparation of Test Arena: Cut a 9 cm filter paper disc in half.
-
Treatment: Apply 0.5 mL of a specific concentration of trans-anethole (dissolved in a solvent) uniformly to one half. Apply 0.5 mL of the solvent alone to the other half.
-
Drying: Allow both halves to dry completely.
-
Assembly: Place the two halves back together in a 9 cm Petri dish.
-
Insect Release: Introduce 20-30 adult insects into the center of the dish and cover it.
-
Incubation: Store the dish in darkness at a controlled temperature for a specified period (e.g., 1-4 hours).
-
Data Collection: After the exposure period, count the number of insects on the treated half (Nt) and the control half (Nc).
-
Analysis: Calculate the Percent Repellency (PR) using the formula: PR = [(Nc - Nt) / (Nc + Nt)] * 100. Classify the repellency based on the PR value.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Antifeeding, Toxic, and Growth-Reducing Activity of trans-Anethole and S-(+)-Carvone against Larvae of the Gypsy Moth Lymantria dispar (L.) [mdpi.com]
- 3. The effect of fennel essential oil and trans-anethole on antibacterial activity of mupirocin against Staphylococcus aureus isolated from asymptomatic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of some essential oil constituents and their binary mixtures against Chilo partellus (Lepidoptera: Pyralidae) | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Journal of Agricultural Sciences » Submission » Insecticidal Efficacy and Repellency of Trans-Anethole Against Four Stored-Product Insect Pests [dergipark.org.tr]
- 7. Insecticidal Activity of Compounds of Plant Origin on Mahanarva spectabilis (Hemiptera: Cercopidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a multilayer insect-repelling film with trans-anethole for the storage of almond flake cereal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specificity of Monoterpene Interactions with Insect Octopamine and Tyramine Receptors: Insights from in Silico Sequence and Structure Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Isomerization of trans-Anethole
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the unintended isomerization of trans-anethole to its toxic cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What are trans- and cis-anethole, and why is the distinction important?
trans-Anethole is an aromatic, unsaturated ether compound valued for its characteristic sweet, licorice-like flavor and aroma.[1] It is the primary and more abundant natural isomer found in essential oils like anise and fennel.[1] cis-Anethole is the geometric isomer of the trans form. The distinction is critical because cis-anethole is toxic and possesses a sharp, unpleasant taste, making its presence undesirable in food, pharmaceutical, and cosmetic applications.[2][3][4] Regulatory standards often require that cis-anethole content be less than 1%.[3]
Q2: What primary factors cause the isomerization of trans-anethole to cis-anethole?
The conversion of the stable trans-isomer to the undesirable cis-isomer is primarily induced by exposure to specific energy sources and chemical environments. Key factors include:
-
UV and Visible Light: Exposure to UV-Vis irradiation is a well-established cause of photoisomerization.[2][5] Studies have shown that UVB radiation, in particular, can significantly degrade trans-anethole.[6]
-
Acidic Conditions: The presence of acids, including solid acid catalysts like zeolites, can efficiently promote isomerization.[2][5] The reaction proceeds through a carbocation intermediate, which can then form either isomer.[2]
-
Heat: Elevated temperatures contribute to the chemical decay of trans-anethole.[6][7] The rate of degradation and the formation of byproducts like dimers can increase with temperature.[2]
-
Oxygen: Atmospheric oxygen, often in combination with light and/or heat, can lead to autoxidation and other degradation pathways.[6][8]
Q3: What are the recommended best practices for storing pure trans-anethole?
To maintain isomeric purity and prevent degradation, trans-anethole and formulations containing it should be stored with the following precautions:
-
Protect from Light: Store in amber glass vials or other opaque, UV-blocking containers.
-
Control Temperature: Keep samples in a cool, controlled environment, such as refrigeration at 4°C.[7] Avoid exposure to high temperatures.[6]
-
Use an Inert Atmosphere: For long-term storage, purge the container headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Avoid Acidic Contact: Ensure storage containers and any formulation components are free from acidic contaminants.
Q4: Can any additives or stabilizers help prevent isomerization?
Yes, certain additives have been shown to have a protective effect. In aqueous-ethanolic solutions, such as aniseed spirits, sucrose has been observed to protect trans-anethole from degradation.[6][7] This effect is attributed to the increased viscosity and favorable molecular interactions that limit the mobility and reactivity of anethole molecules.[6] Additionally, using antioxidants may help mitigate oxidative degradation pathways that can occur alongside isomerization.[9][10]
Q5: How can I analyze my sample to determine the concentration of cis- and trans-anethole?
Several analytical techniques are suitable for separating and quantifying anethole isomers:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying both isomers as well as other potential degradation products like dimers.[2][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column and UV detection is a reliable method for quantifying trans-anethole content.[6][12]
-
High-Performance Thin-Layer Chromatography (HPTLC): Validated HPTLC methods offer a rapid and feasible option for quantification.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can also be used for the quantitative analysis of anethole in essential oils.[14][15]
Troubleshooting Guide
Issue: My analysis shows a new or larger peak corresponding to cis-anethole in my sample.
Possible Causes & Solutions:
-
Improper Storage: Your sample may have been exposed to light, heat, or acidic conditions.
-
Solution: Immediately transfer the sample to a cool, dark environment (e.g., a refrigerator at 4°C) in an amber, airtight container. Review your lab's storage protocols to ensure compliance with best practices.
-
-
Contamination: The sample or its container may have been contaminated with an acidic substance.
-
Solution: Use high-purity, neutral solvents and thoroughly clean all glassware and containers. Verify the pH of your formulation if applicable.
-
-
Experimental Conditions: A recent experimental step involving heat, a catalyst, or prolonged exposure to ambient light may have triggered the isomerization.
-
Solution: Review your experimental protocol to identify potential triggers. If heat is necessary, conduct time-course and temperature-course studies to find the optimal conditions that minimize isomerization. If possible, perform the experiment under an inert atmosphere and with light protection.
-
Issue: The aroma of my product containing trans-anethole has developed an "off" or unpleasant note.
Possible Cause & Solution:
-
This is a strong indicator of chemical degradation. The formation of even small amounts of cis-anethole can negatively impact the organoleptic properties.[2]
-
Solution: Immediately analyze the sample using a validated method (e.g., GC-MS) to confirm the presence and concentration of cis-anethole and other potential byproducts like p-anisaldehyde.[7][8] Discard the affected batch and conduct a full review of the manufacturing and storage process to identify the source of degradation.
-
Quantitative Data on trans-Anethole Stability
Table 1: Effect of Temperature on trans-Anethole Isomerization and Dimerization (in the presence of HY Zeolite catalyst)
| Temperature | Relative Amount of cis-Anethole | Key Observation |
| 30°C | Lower | Dimerization is less prevalent. |
| 60°C | Highest | Peak temperature for isomerization under these conditions.[2] |
| 90°C | Lower | Dimerization reactions begin to outcompete isomerization.[2] |
| Data derived from experiments exposing trans-anethole to HY zeolites for 5 hours.[2] |
Table 2: Protective Effect of Sucrose on trans-Anethole Degradation under UVB Light
| Sucrose Concentration | Approximate trans-Anethole Reduction | Protective Effect |
| 0 g/L | ~45% | None (Baseline) |
| 350 g/L | ~35% | Significant protection observed.[7] |
| Data derived from experiments on model solutions containing 40% ethanol and 1 g/L trans-anethole exposed to UVB light.[7] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of trans-Anethole
-
Receipt: Upon receipt, immediately transfer the trans-anethole container to a dark, refrigerated location (2-8°C).
-
Aliquoting: If the material is to be used over time, aliquot it into smaller, amber glass vials to minimize the headspace and repeated exposure of the bulk material to air and light.
-
Inert Gas Purge: Before sealing each aliquot, gently flush the vial's headspace with an inert gas (e.g., nitrogen or argon) for 15-30 seconds.
-
Sealing: Use PTFE-lined caps to ensure an airtight seal and prevent contamination.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Usage: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample. Use the required amount and promptly reseal and return the vial to cold storage.
Protocol 2: Quantification of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodology used to analyze anethole isomerization products.[2]
-
Sample Preparation: Prepare a dilute solution of the anethole sample (e.g., 1 µL in 1 mL) using a high-purity solvent such as hexane or toluene.
-
Instrumentation: Use a GC-MS system equipped with a DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column.
-
GC Oven Program:
-
Initial Temperature: 100°C, hold for 3 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 280°C at a rate of 15°C/min, hold for 40 minutes.[2]
-
-
Injector and Detector Settings:
-
Analysis: Inject the sample. Identify trans- and cis-anethole peaks based on their retention times and mass spectra compared to certified reference standards. Quantify using the peak area percentage or a calibration curve.
Protocol 3: Quantification of trans-Anethole by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodology used to analyze anethole in solutions.[7][12]
-
Sample Preparation: Dilute the sample in a 50% (v/v) methanol-water solution to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm filter to remove particulates.[7]
-
Instrumentation: Use an HPLC system with a C18 reverse-phase column and a UV detector.
-
Chromatographic Conditions:
-
Analysis: Prepare a calibration curve using certified trans-anethole standards. Inject the prepared sample and quantify the trans-anethole content by comparing its peak area to the calibration curve.
Visualizations
Caption: Factors promoting isomerization and corresponding preventative measures.
Caption: Troubleshooting workflow for the detection of cis-anethole.
References
- 1. idealpublication.in [idealpublication.in]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4038325A - Isomerization of cis-anethole to trans-anethole - Google Patents [patents.google.com]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. Anethole isomerization and dimerization induced by acid sites or UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amelioration of oxidative stress by trans-Anethole via modulating phase I and phase II enzymes against hepatic damage induced by CCl4 in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Protective Effects of Trans-Anethole against Polycystic Ovary Syndrome Induced Histopathological and Metabolic Changes in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A HPTLC Method for Determination of Anethole in Essential Oil, Methanolic Extract of Foeniculum vulgare and Commercial Herbal Products | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Stabilization of trans-Anethole in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively stabilizing trans-anethole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is trans-anethole and why is it challenging to work with in aqueous solutions?
A1: Trans-anethole is an organic compound and a primary component of essential oils from anise and fennel, known for its characteristic sweet flavor.[1][2] Chemically, it is a phenylpropene derivative that is practically insoluble or very slightly soluble in water.[3][4] This low aqueous solubility is the principal challenge, often leading to precipitation or the formation of undesirable emulsions, a phenomenon known as the "ouzo effect".[5][6][7] Furthermore, trans-anethole is sensitive to light and high temperatures and can undergo chemical degradation through pathways like isomerization and oxidation, which can alter its properties and produce impurities such as cis-anethole and p-anisaldehyde.[5][6][8]
Q2: What are the primary degradation pathways for trans-anethole?
A2: In aqueous or ethanolic solutions, trans-anethole can degrade via several pathways, particularly when exposed to stressors like UV light, heat, and acidity.[6][8] The main degradation mechanisms include:
-
Isomerization: Conversion from the stable trans-isomer to the less desirable cis-anethole.[8][9]
-
Oxidation: Oxidation of the propenyl side chain can lead to the formation of p-anisaldehyde, anisic acid, and anethole-epoxide.[2][10][11]
-
Dimerization: The formation of dimers can occur, especially under acidic conditions or upon UV irradiation.[8][9]
These degradation products can be unhealthy and impact the sensory profile and efficacy of the final formulation.[5][6]
Q3: How can cyclodextrins enhance the solubility and stability of trans-anethole?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate "guest" molecules like the poorly water-soluble trans-anethole.[12] By forming a 1:1 inclusion complex, the cyclodextrin effectively shields the trans-anethole molecule from the aqueous environment.[13] This encapsulation leads to a significant increase in the aqueous solubility of trans-anethole and provides protection against degradation from light and heat.[13][14][15]
Q4: Which type of cyclodextrin is most effective for encapsulating trans-anethole?
A4: Several types of cyclodextrins, including α-CD, β-CD, and modified β-CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), have been shown to form effective inclusion complexes with trans-anethole.[13] Studies indicate that various cyclodextrins can significantly improve water solubility.[12][13] For instance, the formation of an inclusion complex with β-cyclodextrin has been shown to increase the aqueous solubility of trans-anethole and provide controlled release.[14] The choice of cyclodextrin often depends on the specific application, required solubility enhancement, and regulatory acceptance.
Troubleshooting Guide
Issue 1: My aqueous solution of trans-anethole is cloudy, or a precipitate has formed.
This is a common issue due to the low water solubility of trans-anethole and is often related to the "ouzo effect," a spontaneous emulsification that occurs when a solution of trans-anethole in a solvent like ethanol is diluted with water.[6][8]
-
Cause 1: Concentration Exceeds Solubility Limit. The concentration of trans-anethole is too high for the aqueous system.
-
Cause 2: Temperature Fluctuation. Pure trans-anethole has a melting point of 20-21°C, and low temperatures can cause it to precipitate, especially in solutions with insufficient co-solvent.[8][16]
-
Cause 3: Improper Mixing. Rapid addition of water to a trans-anethole/ethanol solution can trigger immediate emulsification.
-
Solution: Modify the order and rate of addition of components. Preparing a cyclodextrin inclusion complex first in an aqueous solution before adding other components is recommended.
-
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: The concentration of trans-anethole in my solution is decreasing over time.
This indicates chemical degradation or physical loss.
-
Cause 1: Exposure to Light. Trans-anethole is sensitive to light, especially UV irradiation, which can cause isomerization and oxidation.[5][13]
-
Cause 2: High Temperature. Elevated temperatures accelerate chemical degradation.[5][8]
-
Solution: Store solutions at a controlled, cool temperature (but above the precipitation point). Refer to stability data for the acceptable temperature range.
-
-
Cause 3: Volatility. Trans-anethole is volatile. If containers are not sealed properly, the concentration can decrease due to evaporation.
Issue 3: I am not sure if my cyclodextrin inclusion complex has formed successfully.
Visual clarity is not sufficient proof of complexation. Several analytical techniques are required for confirmation.
-
Solution: Analytical Characterization.
-
Phase Solubility Studies: This method demonstrates an increase in trans-anethole solubility with increasing cyclodextrin concentration, which is indicative of complex formation.[13][14]
-
Spectroscopy (FTIR, ¹H NMR): Fourier Transform Infrared (FTIR) spectroscopy can show shifts in characteristic peaks of trans-anethole upon complexation.[13] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence of the inclusion by showing chemical shift changes in both the trans-anethole and cyclodextrin protons.[13]
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can confirm complex formation. The characteristic melting peak of trans-anethole will typically disappear or shift upon successful inclusion into the cyclodextrin cavity.[13][15]
-
Data Presentation
Table 1: Solubility of trans-Anethole in Various Solvents
| Solvent | Solubility Description | Reference(s) |
| Water | Practically insoluble / Very slightly soluble | [3][16] |
| Ethanol | Freely soluble | |
| Acetone | Soluble | [3] |
| Benzene | Soluble | [3] |
| Chloroform | Miscible | |
| Diethyl Ether | Miscible |
Table 2: Comparison of Cyclodextrins for trans-Anethole Encapsulation
| Cyclodextrin Type | Molar Ratio (AN:CD) | Stability Constant (K) | Key Finding | Reference(s) |
| β-Cyclodextrin (β-CD) | 1:1 | 1195 M⁻¹ | Increases aqueous solubility and thermal stability; provides controlled release. | [14][15] |
| α-Cyclodextrin (α-CD) | 1:1 | Not specified | Forms a stable 1:1 inclusion complex. | [13] |
| Hydroxypropyl-β-CD | 1:1 | Not specified | Significantly improves water solubility and stability. | [13] |
| RAMEB | 1:1 | Not specified | Forms a stable 1:1 inclusion complex, increasing solubility. | [13] |
Experimental Protocols
Protocol 1: Preparation of trans-Anethole/β-Cyclodextrin (β-CD) Inclusion Complex via Co-Precipitation
This protocol is based on methodologies described for forming solid inclusion complexes to enhance stability and solubility.[14][17]
-
Preparation of β-CD Solution: Accurately weigh a molar equivalent of β-cyclodextrin and dissolve it in deionized water at 50-60°C with continuous stirring until the solution is clear.
-
Preparation of trans-Anethole Solution: In a separate vessel, dissolve one molar equivalent of trans-anethole in a minimal amount of ethanol.
-
Complexation: Add the trans-anethole solution dropwise to the aqueous β-CD solution under vigorous and constant stirring.
-
Precipitation: Continue stirring the mixture for several hours and then allow it to cool down slowly to room temperature, followed by cooling at 4°C for at least 24 hours to facilitate the precipitation of the inclusion complex.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water, followed by a small amount of ethanol to remove any surface-adhered trans-anethole.
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The resulting powder is the trans-anethole/β-CD inclusion complex.
Caption: Experimental workflow for co-precipitation method.
Protocol 2: Characterization of Inclusion Complex Stability using HPLC
This protocol allows for the quantification of trans-anethole to monitor its stability over time under various stress conditions (e.g., heat, light).[5][6][8]
-
Standard Preparation: Prepare a stock solution of pure trans-anethole in a suitable solvent (e.g., methanol or ethanol). Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation:
-
Accurately weigh a known amount of the prepared inclusion complex powder and dissolve it in the mobile phase or a suitable solvent to release the complexed trans-anethole.
-
For liquid formulations, dilute an aliquot of the sample with the mobile phase to fall within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Stability Study:
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Quantify the concentration of trans-anethole in each sample by comparing its peak area to the calibration curve.
-
Plot the concentration of trans-anethole versus time to determine the degradation rate under each condition. Compare the stability of the free versus the encapsulated trans-anethole.
-
Caption: Simplified degradation pathway and cyclodextrin stabilization mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. idealpublication.in [idealpublication.in]
- 3. Page loading... [wap.guidechem.com]
- 4. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anethole stability in aniseed spirits: Storage condition re-percussions on commercial products [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. redalyc.org [redalyc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin, an efficient tool for trans-anethole encapsulation: chromatographic, spectroscopic, thermal and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, physicochemical characterization and release behavior of the inclusion complex of trans-anethole and β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. trans-Anethole | 4180-23-8 [chemicalbook.com]
- 17. oatext.com [oatext.com]
- 18. researchgate.net [researchgate.net]
Optimizing yield of trans-anethole from essential oil extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of trans-anethole from essential oil extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of trans-anethole.
Issue 1: Low Overall Essential Oil Yield
-
Question: My extraction resulted in a very low volume of essential oil. What are the potential causes?
-
Answer: A low essential oil yield can stem from several factors related to the raw material and the extraction process itself.[1]
-
Raw Material Quality: The concentration of essential oils in plant material can vary significantly based on the plant's variety, growing conditions, and harvest time.[1] It is crucial to source high-yielding plant varieties and harvest them at the optimal time when essential oil content is at its peak.[1][2]
-
Improper Grinding: For methods like hydrodistillation, the particle size of the plant material is critical. Fruits must be fragmented to sizes smaller than 425 μm to maximize oil yield.[3][4][5][6] Grinding for too long or at too high a speed can generate heat, leading to the loss of volatile compounds.[3]
-
Inadequate Extraction Time: The duration of the extraction process directly impacts the yield. For instance, in hydrodistillation of star anise, the highest yield is obtained at 20 hours.[7] However, for other methods and materials, the optimal time may vary. It is important to consult literature for the specific plant material being used.
-
Incorrect Method Selection: Not all extraction methods are equally effective for all botanicals.[1] While steam distillation is common, methods like supercritical CO2 (SC-CO2) extraction can result in a higher yield for certain materials like fennel seeds.[8][9]
-
Issue 2: Low Purity or Low Concentration of trans-Anethole
-
Question: My essential oil yield is adequate, but the concentration of trans-anethole is lower than expected. Why is this happening and how can I improve it?
-
Answer: Low purity of trans-anethole is a common challenge and can be influenced by extraction parameters and post-extraction handling.
-
Extraction Method and Parameters: The choice of extraction method significantly affects the chemical composition of the final oil.[10][11]
-
For star anise, Supercritical Fluid Extraction (SFE) has been shown to yield a higher trans-anethole content (77.31%) compared to steam distillation (74.96%) and solvent extraction (70.61%).[10]
-
Microwave-assisted extraction of star anise oil has been reported to yield the highest anethole content (93.78%).[11]
-
In hydrodistillation, the highest purity of trans-anethole (96.6%) is often found in the fractions collected during the early stages of the process (e.g., the first hour).[3][4][5] Prolonged extraction times can increase the overall oil yield but may decrease the relative percentage of trans-anethole.[12]
-
-
trans-Anethole Degradation: Trans-anethole can degrade through isomerization to the toxic cis-anethole or through oxidation, especially when exposed to heat, UV light, or acidic conditions.[13][14][15]
-
Isomerization: Exposure to acid catalysts (like some zeolites) or UV radiation can convert trans-anethole to its cis-isomer.[14]
-
Oxidation: High temperatures during extraction or storage can lead to oxidation, forming compounds like p-anisaldehyde.[13] It is crucial to use the lowest effective temperature for the chosen extraction method and to protect the oil from light and heat during storage.[1][13]
-
-
Plant Material: The part of the plant used is important. For star anise, the essential oil is primarily located in the pericarp, not the seed.[3][7] Grinding the seeds along with the fruit can dilute the final product with non-volatile oils.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am getting significant variations in yield and purity between different extraction runs, even though I'm following the same protocol. What could be the cause?
-
Answer: Inconsistency often points to subtle variations in parameters that are not being adequately controlled.
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Raw Material Heterogeneity: Ensure that the plant material is from the same source and batch. Variations in harvest time and post-harvest handling can significantly alter the essential oil profile.[1]
-
Equipment Maintenance: Regularly maintain and calibrate your equipment. For example, ensure that heating mantles or hot plates provide consistent and even heating.[1]
-
Procedural Drifts: Small, unintentional changes in procedure (e.g., packing of the biomass flask, rate of steam generation, solvent-to-solid ratio) can lead to different outcomes. A detailed and strictly followed Standard Operating Procedure (SOP) is essential.
-
Analytical Variance: Ensure that the analytical method used for quantification (e.g., GC-MS, HPLC) is properly validated and that the instrument is calibrated.[16][17][18]
-
Data Presentation: Impact of Extraction Parameters
The following tables summarize quantitative data on how different extraction methods and parameters affect the yield and purity of trans-anethole.
Table 1: Comparison of Extraction Methods for trans-Anethole from Star Anise (Illicium verum)
| Extraction Method | Essential Oil Yield (%) | trans-Anethole Content (%) | Source |
| Supercritical Fluid Extraction (SFE) | - | 77.31 | [10] |
| Steam Distillation (SD) | - | 74.96 | [10] |
| Solvent Extraction (SE) | - | 70.61 | [10] |
| Hydrodistillation (HD) | - | 47.16 | [10] |
| Microwave-Assisted Extraction (MAE) | - | 30.76 | [19] |
| Ultrasound-Assisted Extraction (UAE) | - | 41.05 | [19] |
| MAE-UAE-EAE Combination | - | 56.00 | [19][20] |
| Hydrodistillation (Optimized, 1 hr) | 10.2 (dry basis) | 96.6 | [3][4] |
Table 2: Supercritical CO₂ Extraction of trans-Anethole from Fennel (Foeniculum vulgare)
| Pressure (bar) | Temperature (°C) | Essential Oil Yield (%) | Key Finding | Source |
| 320 | 40 | - | Optimal for highest overall lipophilic fraction | [21] |
| 120 | 42 | - | Highest content of volatile compounds | [21] |
| 177 | 40 | 3.8 | Predicted optimal for trans-anethole content (95.5 mg/g) | [21][22] |
| 200 | 40 | 9.8 | - | [21] |
| 80-84 | 31-35 | - | Minimum undesired components in fractionation | [8][9] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
1. Steam Distillation (Direct Method for Star Anise)
-
Objective: To extract essential oil rich in trans-anethole from star anise pods.
-
Materials:
-
Ground star anise pods (~3.5g)
-
100mL 2-neck round-bottom flask
-
Distillation apparatus (still head, condenser, receiver)[23]
-
Heating mantle or hot plate
-
Dropping funnel
-
Separatory funnel
-
Diethyl ether (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Grind two whole star anise pods in a mortar and pestle.[24][25]
-
Place the ground material into the 100mL round-bottom flask.[24][25]
-
Add approximately 40mL of distilled water to the flask.[24][25]
-
Assemble the steam distillation apparatus, ensuring all glass joints are secure.[23]
-
Collect the cloudy distillate in the receiver. After collecting about 20mL, add another 20mL of water to the distillation flask via the dropping funnel to prevent the plant material from charring.[24][25]
-
Continue distillation and collect another 20mL of distillate.
-
Combine the distillates in a separatory funnel and perform a liquid-liquid extraction with diethyl ether (2 x 20mL).[24][25]
-
Collect the organic (ether) layer and dry it over anhydrous magnesium sulfate.[24][25]
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the pure essential oil.[25]
-
2. Solvent Extraction (Ultrasound-Assisted for Fennel Seeds)
-
Objective: To extract trans-anethole from fennel seeds using an enhanced solvent method.
-
Materials:
-
Finely powdered fennel seeds (~10g)
-
Methanol (100mL)
-
Ultrasonicator bath
-
Rotary vacuum evaporator
-
Filter paper and funnel
-
-
Procedure:
-
Weigh approximately 10g of finely powdered fennel seeds and place them in a flask.[17]
-
Add 100mL of methanol to the flask.[17]
-
Place the flask in an ultrasonicator bath and sonicate at 50°C for approximately 1 hour.[17]
-
After sonication, filter the mixture to separate the plant material from the methanol extract.
-
Evaporate the methanol from the filtrate using a rotary vacuum evaporator to obtain the crude extract.[17]
-
The residue can be reconstituted in a known volume of solvent for further analysis by HPTLC, HPLC, or GC-MS to quantify the trans-anethole content.[17]
-
3. Supercritical CO₂ (SC-CO₂) Extraction (for Fennel Seeds)
-
Objective: To extract lipophilic compounds, including trans-anethole, from fennel seeds using supercritical carbon dioxide.
-
Materials & Equipment:
-
Ground dry fennel seeds (~100g)
-
Supercritical fluid extraction system with an extraction vessel, pumps, heaters, and a separator.
-
-
Procedure:
-
Place 100g of ground fennel seeds into the extraction vessel of the SC-CO₂ system.[21]
-
Set the desired extraction parameters. Optimal conditions for the highest overall lipophilic fraction from fennel are typically around 320 bar and 40°C.[21]
-
Maintain a constant CO₂ flow rate (e.g., 1.4 kg/h ).[21]
-
The supercritical CO₂ acts as the solvent, passing through the plant material and dissolving the desired compounds.
-
The extract-laden CO₂ is then depressurized in a separator (e.g., at 15 bar), causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.[26]
-
Collect the essential oil from the separator. The solvent (CO₂) is then recycled.
-
The resulting extract can be analyzed to determine its chemical composition and the concentration of trans-anethole.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization of trans-anethole extraction.
Caption: General workflow for essential oil extraction and analysis.
Caption: Troubleshooting workflow for low trans-anethole yield.
Caption: Key factors influencing trans-anethole yield and purity.
References
- 1. tcffragrance.com [tcffragrance.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. OPTIMIZATION OF HIGH-CONCENTRATION TRANS-ANETHOLE PRODUCTION THROUGH HYDRODISTILLATION OF STAR ANISE – ScienceOpen [scienceopen.com]
- 5. Optimization of High-Concentration Trans-Anethole Production Through Hydrodistillation of Star Anise [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. igtj.ub.ac.id [igtj.ub.ac.id]
- 8. Supercritical carbon dioxide extraction and fractionation of fennel oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anethole Stability in Aniseed Spirits: Storage Condition Repercussions on Commercial Products [mdpi.com]
- 14. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Extraction of trans -Anethole from Star Anise ( Illicium verum ) Using Combination of Microwave, Ultrasonic, and Enzyme Assisted Methods and Evaluation of Their Antibacterial Activity | Iftitah | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. engineering.iastate.edu [engineering.iastate.edu]
- 24. azom.com [azom.com]
- 25. magritek.com [magritek.com]
- 26. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Synthetic trans-Anethole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic trans-anethole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic trans-anethole?
A1: Synthetic trans-anethole can contain several impurities depending on the synthesis route and starting materials. The most critical impurity is its geometric isomer, cis-anethole, which is more toxic and has an unpleasant taste.[1][2][3] Other common impurities include estragole (a positional isomer), anisaldehyde, and various reaction byproducts such as 4-methoxyphenol.[4][5] If crude sulfate turpentine is used as a starting material, sulfur-containing compounds can also be present, leading to undesirable odor and taste.[2][6]
Q2: Why is the removal of cis-anethole so important?
A2: The removal of cis-anethole is crucial for two main reasons. Firstly, the cis-isomer is reported to be 10-15 times more toxic than the trans-isomer.[2][3] Secondly, it imparts a sharp, unpleasant taste, making the product unsuitable for its primary applications in the flavor, fragrance, and pharmaceutical industries.[1] For high-purity applications, the cis-anethole content should be minimized, often to less than 0.1%.[7]
Q3: What analytical methods are recommended for purity assessment of trans-anethole?
A3: A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of trans-anethole. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities.[8] High-performance liquid chromatography (HPLC) can also be used for quantification.[9][10] Nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is invaluable for structural elucidation and confirming the stereochemistry of the isomers.[11][12]
Troubleshooting Guides
Issue 1: High cis-Anethole Content After Initial Purification
Problem: The purified trans-anethole contains an unacceptably high level of the cis-isomer.
Possible Causes & Solutions:
-
Inefficient Fractional Distillation: The boiling points of cis- and trans-anethole are very close, making their separation by fractional distillation challenging.[1]
-
Troubleshooting:
-
Use a distillation column with a higher number of theoretical plates.
-
Optimize the reflux ratio to improve separation efficiency.
-
-
-
Isomerization During Purification: Exposure to acidic conditions or UV radiation can cause isomerization of trans-anethole to the cis-isomer.[13]
-
Incomplete Isomerization of cis to trans: If an isomerization step is part of the synthesis, it may not have gone to completion.
-
Troubleshooting:
-
Review the isomerization protocol, including the catalyst, reaction time, and temperature. Rhodium-containing compounds in an alcoholic medium have been shown to be effective for this purpose.[1]
-
-
Issue 2: Off-Odor or Unpleasant Taste in the Final Product
Problem: The purified trans-anethole has a burnt, sulfurous, or otherwise undesirable odor and taste.
Possible Causes & Solutions:
-
Sulfur-Containing Impurities: Crude anethole derived from sulfate turpentine can contain significant levels of sulfur compounds.[2][6]
-
Presence of Anisaldehyde: Anisaldehyde can form as an oxidation product of anethole.[4][14]
-
Troubleshooting:
-
Minimize exposure to air and light during purification and storage.
-
Fractional distillation can be used to separate anisaldehyde from anethole.
-
-
-
Thermal Decomposition: High temperatures during distillation can lead to the formation of degradation products with unpleasant odors.[16]
-
Troubleshooting:
-
Perform distillation under vacuum to reduce the boiling point of anethole.
-
Ensure the heating mantle temperature is carefully controlled.
-
-
Issue 3: Low Yield After Purification
Problem: The overall yield of high-purity trans-anethole is low.
Possible Causes & Solutions:
-
Multiple Purification Steps: Each purification step, such as distillation and crystallization, will inevitably lead to some loss of product.[6]
-
Troubleshooting:
-
Optimize each step to maximize recovery.
-
Consider a purification strategy that combines multiple techniques effectively, such as a preliminary fractional distillation followed by a final crystallization step.
-
-
-
Loss During Crystallization: In fractional crystallization, a significant amount of the desired product can remain in the mother liquor.[6]
-
Troubleshooting:
-
Reprocess the mother liquor to recover more product.
-
Optimize the crystallization temperature and cooling rate to maximize crystal formation.[17]
-
-
-
Formation of Azeotropes: Anethole can form azeotropes (constant boiling mixtures) with certain impurities, making separation by distillation difficult and reducing yield.[2]
-
Troubleshooting:
-
Consider azeotropic distillation by introducing a third component that alters the relative volatilities.
-
Employ non-distillative methods like crystallization to break the azeotrope.
-
-
Data Presentation
Table 1: Purity of trans-Anethole After Different Purification Methods
| Purification Method | Starting Material | Initial Purity of trans-Anethole (%) | Final Purity of trans-Anethole (%) | Key Impurities Removed | Reference |
| Freezing and Rectification | Star Anise Oil | 89.125 | >99.575 | p-allylphenol methyl ether, cis caryophyllene, cis isoesdragol, anisyl aldehyde | [18] |
| Crystallization from Aqueous Emulsion | Crude Sulfate Turpentine | 87 | 99.6 | Sulfur compounds, cis-anethole, sesquiterpenes | [6] |
| Fractional Distillation | Crude Sulfate Turpentine | 95 | Not specified, but poor sulfur removal | - | [6] |
| Flash Chromatography | Anise Seeds (Steam Distillate) | Crude | Not specified, but effective for isolation | - | [11][12] |
Table 2: Common Impurities in Synthetic and Natural Crude Anethole
| Impurity | Typical Concentration Range in Crude Product | Boiling Point (°C) | Key Separation Challenge | Reference |
| cis-Anethole | 0.5 - 2% (can be higher in some synthetic routes) | Similar to trans-anethole | Close boiling points make fractional distillation difficult. | [1][5] |
| Estragole (Methyl Chavicol) | Trace to 2% | 215-216 | Positional isomer with similar properties. | [5] |
| p-Allylphenol methyl ether | ~4% in some crude oils | - | - | [18] |
| Anisaldehyde | < 0.5% | 248 | Can form from oxidation of anethole. | [5] |
| Sulfur Compounds | Can be up to 4800 ppm in crude from sulfate turpentine | Variable | Cause significant odor and taste problems. | [6] |
| Caryophyllene | ~0.68% in some crude oils | 256-259 | Sesquiterpene impurity. | [18] |
Experimental Protocols
Protocol 1: Purification by Fractional Freezing and Rectification
This protocol is based on the principles described for purifying anethole from natural oils but can be adapted for synthetic crude anethole.[18]
-
Initial Freezing: Cool the crude trans-anethole to a temperature between -10°C and -30°C for approximately 16 hours to induce crystallization.
-
Crystal Processing: Crush the resulting frozen mass to a particle size of about 20 mesh. This is a critical step; particles that are too large may trap impurities, while particles that are too small can melt easily, leading to product loss.
-
Centrifugation: Separate the solid crystals from the liquid impurities using a centrifuge (e.g., at 1450 rpm).
-
Repeated Freezing Cycles: Repeat the freezing, crushing, and centrifugation steps on the collected crystals two more times to enhance purity.
-
Fractional Distillation (Rectification): Transfer the purified crystals to a distillation apparatus. Heat the material using an oil bath set to 130°C - 170°C. Collect the purified trans-anethole fraction. The boiling point of trans-anethole is approximately 234-237°C at atmospheric pressure.
Protocol 2: Purification by Crystallization from an Aqueous Emulsion
This method is particularly effective for removing sulfur-containing impurities.[6]
-
Emulsion Formation:
-
In a suitable vessel, combine 150 parts of crude anethole, 3 parts of an emulsifier (e.g., potassium soap of tall oil fatty acid), and 375 parts of water.
-
Heat the mixture to a temperature above the melting point of anethole (around 22°C) to ensure it is liquid.
-
Adjust the pH to approximately 9.5 with a suitable base (e.g., potassium hydroxide).
-
Agitate the mixture with a high-speed mixer (e.g., 10,000 rpm) to form a stable oil-in-water emulsion.
-
-
Crystallization:
-
Cool the emulsion to below the crystallization point of anethole. A suggested cooling profile is a rapid cooling to about 10°C followed by slow cooling to about 0°C under agitation to control crystal growth and prevent a rapid increase in viscosity.
-
-
Crystal Separation and Washing:
-
Separate the purified anethole crystals from the aqueous phase, for example, by filtration or centrifugation.
-
Wash the collected crystals with cold water to remove any remaining mother liquor.
-
-
Final Product Recovery:
-
Melt the purified crystals by warming them to 25-50°C.
-
Separate the residual water from the liquid anethole to obtain the final high-purity product.
-
Mandatory Visualizations
Caption: Workflow for purification by fractional freezing and rectification.
References
- 1. US4038325A - Isomerization of cis-anethole to trans-anethole - Google Patents [patents.google.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. selleckchem.com [selleckchem.com]
- 4. idealpublication.in [idealpublication.in]
- 5. veeprho.com [veeprho.com]
- 6. US4902850A - Purification of anethole by crystallization - Google Patents [patents.google.com]
- 7. FR2635102A1 - ANETHOLE PURIFICATION PROCESS - Google Patents [patents.google.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anethole stability in aniseed spirits: Storage condition re-percussions on commercial products [research.unipd.it]
- 16. RU2064920C1 - Method of anethole isolation - Google Patents [patents.google.com]
- 17. neliti.com [neliti.com]
- 18. CN1077217A - The method of purification of trans-anethole - Google Patents [patents.google.com]
Technical Support Center: Light and Temperature-Induced Degradation of Trans-Anethole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of trans-anethole induced by light and temperature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent trans-anethole degradation rates in replicate experiments. | 1. Fluctuations in light intensity or temperature. 2. Inconsistent sample preparation and handling. 3. Variability in the headspace volume of sample containers, affecting oxygen availability. 4. Contamination of solvents or reagents. | 1. Use a calibrated and temperature-controlled light exposure chamber. Regularly monitor and record light intensity and temperature. 2. Standardize all sample preparation steps, including solvent degassing, concentration of trans-anethole, and mixing procedures. 3. Use containers of the same size and fill them with a consistent sample volume to ensure a uniform headspace. For anaerobic studies, thoroughly purge with an inert gas. 4. Use high-purity solvents and reagents. Perform blank runs to check for interfering peaks. |
| Appearance of unexpected peaks in chromatograms. | 1. Formation of unknown degradation products. 2. Contamination from sample handling or the analytical system. 3. Co-elution of compounds. | 1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks. 2. Run solvent blanks and system suitability tests to identify sources of contamination. 3. Optimize the chromatographic method (e.g., change the temperature gradient in GC, or the mobile phase composition in HPLC) to improve peak separation. |
| Poor peak shape or resolution in HPLC/GC analysis. | 1. Column degradation. 2. Inappropriate mobile phase (HPLC) or carrier gas flow rate (GC). 3. Sample overload. | 1. Replace the analytical column. Use a guard column to protect the main column. 2. Optimize the mobile phase composition, pH, and flow rate for HPLC. For GC, optimize the temperature program and carrier gas flow rate. 3. Dilute the sample to an appropriate concentration within the linear range of the detector. |
| cis-Anethole detected in the initial trans-anethole standard. | 1. Impurity in the purchased standard. 2. Isomerization during storage of the standard. | 1. Check the certificate of analysis of the trans-anethole standard. If necessary, purify the standard using techniques like fractional distillation or preparative chromatography. 2. Store trans-anethole standards in the dark at low temperatures (e.g., 4°C) to minimize isomerization. |
Frequently Asked Questions (FAQs)
Degradation Pathways and Products
Q1: What are the primary degradation pathways of trans-anethole when exposed to light and heat?
A1: trans-Anethole primarily degrades through three main pathways when exposed to light and heat: isomerization, dimerization, and oxidation.[1][2] Isomerization involves the conversion of trans-anethole to its cis-isomer. Dimerization can occur through cycloaddition reactions, especially under UV irradiation.[2][3] Oxidation leads to the formation of compounds like p-anisaldehyde and anisic acid.[1][4] In some biological or aqueous systems, an epoxide-diol pathway has also been identified.[5]
Q2: What are the major degradation products of trans-anethole?
A2: The major degradation products include:
-
Dimers: Various cyclobutane dimers can be formed through [2+2] cycloaddition reactions, particularly under UV light.[2][3]
-
Anisic acid: Further oxidation of p-anisaldehyde can yield anisic acid.
-
Anethole glycols: Formed via the epoxide-diol pathway.
Experimental Conditions
Q3: What wavelengths of light are most effective in degrading trans-anethole?
A3: trans-Anethole has absorption maxima in the UV region, specifically around 258 nm.[1] Therefore, UV light, particularly in the UVC (around 254 nm) and UVB (around 312 nm) ranges, is highly effective in inducing degradation.[1] However, visible light can also contribute to degradation, though typically at a slower rate.
Q4: How does temperature influence the degradation of trans-anethole?
A4: Increased temperature generally accelerates the degradation of trans-anethole.[1] Higher temperatures provide the necessary activation energy for isomerization, dimerization, and oxidation reactions to occur more rapidly.
Analytical Methods
Q5: What are the recommended analytical methods for quantifying trans-anethole and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most common and reliable methods.[4][6][7][8][9][10] HPLC is well-suited for routine quantification, while GC-MS is excellent for identifying unknown degradation products.[7][8][11][12]
Q6: Can you provide a starting point for an HPLC method?
A6: A common starting point for an HPLC method for trans-anethole analysis is a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol and water (e.g., 85:15 v/v).[6][9] Detection is typically performed using a UV detector at around 259 nm.[6][9]
Data Presentation
Table 1: Summary of trans-Anethole Degradation under Different Light Conditions
| Light Source | Wavelength (nm) | Exposure Time (h) | Solvent/Matrix | trans-Anethole Degradation (%) | Key Degradation Products Identified | Reference |
| UV Lamp | 254 | 5 | Aniseed Spirit | ~18 | Not specified | [1] |
| UV Lamp | 312 | 5 | Aniseed Spirit | ~30 | Not specified | [1] |
| UV-Vis Lamp | Not specified | 2 | Toluene | Varies with temp. | cis-Anethole, Dimers | [3] |
| Visible Light | White | Not specified | Aniseed Spirit | Significant | Not specified | [1] |
Table 2: Summary of trans-Anethole Degradation under Different Temperature Conditions
| Temperature (°C) | Exposure Time (h) | Solvent/Matrix | trans-Anethole Degradation (%) | Key Degradation Products Identified | Reference |
| 40 | 5 | Aniseed Spirit | ~10-20 | Not specified | [1] |
| 50 | 5 | Aniseed Spirit | ~20-40 | Not specified | [1] |
| 60 | 5 | Aniseed Spirit | ~30-60 | Not specified | [1] |
| 30 | 5 | Toluene with HY zeolite | ~20 | cis-Anethole, Dimers | [2] |
| 60 | 5 | Toluene with HY zeolite | ~45 | cis-Anethole, Dimers | [2] |
| 90 | 5 | Toluene with HY zeolite | ~60 | cis-Anethole, Dimers | [2] |
Experimental Protocols
Protocol 1: HPLC Analysis of trans-Anethole and its Degradation Products
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: Reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.0 µm particle size).[6]
-
Mobile Phase: Isocratic elution with Methanol:Water (85:15, v/v).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using trans-anethole standards of known concentrations.
Protocol 2: GC-MS Analysis of trans-Anethole and its Degradation Products
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.[8]
-
Injection Mode: Split (e.g., 100:1 split ratio).[8]
-
MS Transfer Line Temperature: 300°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.[8]
-
Sample Preparation: Dilute samples in a suitable solvent like hexane.
-
Identification: Identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and retention indices.
Visualizations
Caption: Major degradation pathways of trans-anethole.
Caption: General experimental workflow for studying trans-anethole degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. actamedica.org [actamedica.org]
- 6. High Performance Liquid Chromatography Method for the Determination of Anethole in Rat Plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 7. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trans-Anethole Loss During Storage
Welcome to the technical support center for the proper storage and handling of trans-anethole. This resource is designed for researchers, scientists, and drug development professionals to minimize the loss of trans-anethole and ensure the integrity of your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've noticed a change in the physical properties of my stored trans-anethole (e.g., color change, increased viscosity). What could be the cause?
A change in the physical properties of trans-anethole is often an indicator of degradation. The primary causes are oxidation, isomerization, and polymerization, which can be accelerated by improper storage conditions.
-
Oxidation: Exposure to air (oxygen) can lead to the formation of anisaldehyde and other oxidation products, which may cause a yellowish discoloration and a change in odor.
-
Isomerization: Exposure to UV light or acidic conditions can cause the conversion of trans-anethole to its more toxic and less fragrant isomer, cis-anethole.[1]
-
Polymerization: Higher temperatures can promote the dimerization and oligomerization of trans-anethole, leading to an increase in viscosity.
Troubleshooting:
-
Review Storage Conditions: Ensure the container is tightly sealed, has been flushed with an inert gas (e.g., nitrogen or argon), and is stored in a cool, dark place.
-
Purity Analysis: Perform a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.
-
Discard if Necessary: If significant degradation is confirmed, it is recommended to discard the batch to ensure the validity of your experimental results.
Q2: My experimental results are inconsistent. Could the degradation of trans-anethole be a factor?
Yes, the degradation of trans-anethole can significantly impact experimental outcomes. The formation of impurities such as cis-anethole, anisaldehyde, and various dimers can alter the compound's biological activity, physical properties, and reactivity.
Troubleshooting:
-
Verify Purity: Before use, always verify the purity of your trans-anethole stock, especially if it has been stored for an extended period.
-
Use Fresh Aliquots: Whenever possible, use freshly opened or newly prepared aliquots for your experiments.
-
Implement Proper Storage: Follow the recommended storage guidelines to minimize degradation of your stock solution.
Q3: What are the optimal storage conditions to minimize trans-anethole loss?
To minimize degradation, trans-anethole should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C. For long-term storage, freezing at -20°C is recommended.
-
Light: Protect from light by using amber glass vials or by storing in a dark location. Exposure to UV and visible light can accelerate isomerization and oxidation.[2]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation. Containers should be tightly sealed.
-
Container: Use glass containers, as plastics may be permeable to air or may leach plasticizers that can contaminate the product.
Quantitative Data on Trans-Anethole Degradation
The following tables summarize the quantitative data on trans-anethole degradation under various conditions.
Table 1: Effect of Temperature on trans-Anethole Degradation in Aniseed Spirits (40% Ethanol) After 5 Hours [2]
| Temperature (°C) | Sucrose Concentration (g/L) | trans-Anethole Loss (%) |
| 40 | 0 | ~18 |
| 40 | 350 | ~10 |
| 60 | 0 | ~50 |
| 60 | 350 | ~25 |
Table 2: Effect of UV Light on trans-Anethole Degradation in Aniseed Spirits (40% Ethanol) [2]
| UV Wavelength (nm) | Sucrose Concentration (g/L) | trans-Anethole Reduction (%) |
| 254 | Not specified | < 20 |
| 312 | 0 | ~45 |
| 312 | 350 | ~35 |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment of trans-Anethole
This method is suitable for the identification and quantification of trans-anethole and its common degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Dilute the trans-anethole sample in a suitable solvent (e.g., hexane or ethanol) to a final concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 5°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the components by integrating the peak areas.
Protocol 2: HPLC Method for Separation of trans- and cis-Anethole
This method is designed for the effective separation and quantification of trans- and cis-anethole isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve the trans-anethole sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify peaks based on the retention times of pure standards for trans- and cis-anethole. Quantify by comparing the peak areas to a calibration curve.
Visualizing Degradation Pathways and Workflows
Degradation Pathways of trans-Anethole
Caption: Major degradation pathways of trans-anethole.
Experimental Workflow for Purity Analysis
Caption: Workflow for assessing the purity of trans-anethole.
References
Technical Support Center: Enhancing Trans-Anethole Bioconversion Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of trans-anethole bioconversion.
Troubleshooting Guides
This section addresses specific issues that may arise during trans-anethole bioconversion experiments, offering potential causes and solutions in a straightforward question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| T-01 | Why is the bioconversion yield of trans-anethole unexpectedly low? | 1. Substrate Toxicity: High concentrations of trans-anethole can be toxic to microbial cells, inhibiting growth and enzymatic activity.[1][2] 2. Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can negatively impact microbial metabolism and enzyme function.[3] 3. Poor Substrate Bioavailability: The low aqueous solubility of trans-anethole can limit its accessibility to the microbial cells. 4. Enzyme Inhibition: Accumulation of metabolic intermediates or byproducts may inhibit key enzymes in the bioconversion pathway. | 1. Optimize Substrate Concentration: Determine the optimal, non-inhibitory concentration of trans-anethole through dose-response experiments. Consider fed-batch or continuous feeding strategies to maintain a low, constant substrate concentration. 2. Optimize Culture Parameters: Systematically optimize pH, temperature, and agitation/aeration rates for the specific microorganism being used. 3. Enhance Bioavailability: Use a co-solvent (e.g., ethanol) or a two-phase system to improve the solubility and availability of trans-anethole.[4] 4. In-situ Product Removal: Implement techniques like solvent extraction or adsorption to remove inhibitory products from the culture medium as they are formed. |
| T-02 | What is causing the formation of undesirable byproducts? | 1. Alternative Metabolic Pathways: The microorganism may possess alternative metabolic routes for trans-anethole, leading to a variety of products.[1][2] 2. Non-specific Enzyme Activity: Enzymes in the pathway may exhibit broad substrate specificity, acting on trans-anethole or its intermediates to produce off-target molecules. 3. Spontaneous Chemical Reactions: Unstable intermediates may undergo spontaneous chemical transformations under the given culture conditions. | 1. Strain Selection/Engineering: Select a microbial strain with a more specific metabolic pathway or genetically engineer the production host to eliminate competing pathways. 2. Directed Evolution: Employ directed evolution techniques to improve the specificity of the key enzymes involved in the desired bioconversion. 3. Optimize Reaction Conditions: Adjust pH and temperature to favor the desired enzymatic reaction and minimize spontaneous side reactions. |
| T-03 | Why is there significant inhibition of microbial growth upon addition of trans-anethole? | 1. Membrane Disruption: Trans-anethole, being a lipophilic compound, can disrupt the cell membrane integrity of microorganisms. 2. Metabolic Toxicity: Metabolic intermediates of trans-anethole, such as epoxides, can be cytotoxic.[5] 3. General Stress Response: The presence of a foreign aromatic compound can induce a general stress response in the microorganism, leading to growth arrest. | 1. Adaptation of Culture: Gradually adapt the microbial culture to increasing concentrations of trans-anethole to select for more tolerant variants. 2. Use of Protectants: Investigate the use of protective agents, such as cyclodextrins, to sequester trans-anethole and reduce its direct contact with the cell membrane. 3. Controlled Substrate Feeding: Implement a controlled feeding strategy to maintain the trans-anethole concentration below the toxic threshold. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the bioconversion of trans-anethole.
| FAQ ID | Question | Answer |
| F-01 | What are the most common microorganisms used for trans-anethole bioconversion? | Several microorganisms have been reported to bioconvert trans-anethole, including fungi like Colletotrichum acutatum and bacteria such as Pseudomonas putida and Arthrobacter species.[1][6][7][8] The choice of microorganism often depends on the desired end-product and the specific metabolic pathway. |
| F-02 | What are the major metabolic pathways for trans-anethole degradation? | The most commonly reported metabolic pathway for the microbial degradation of trans-anethole is the epoxide-diol pathway.[1][2] This pathway involves the epoxidation of the propenyl side chain, followed by hydrolysis to a diol, which is then further metabolized to compounds like p-anisaldehyde and p-anisic acid.[2][8] Other pathways, such as O-demethylation and side-chain oxidation, have also been observed.[5] |
| F-03 | How can I analyze the products of trans-anethole bioconversion? | The products of trans-anethole bioconversion are typically analyzed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying and quantifying volatile and semi-volatile products.[3][9][10][11] High-performance liquid chromatography (HPLC) is another powerful tool, particularly for the analysis of non-volatile metabolites.[12][13][14][15] |
| F-04 | What are the key factors to consider for optimizing the culture medium? | The composition of the culture medium significantly impacts bioconversion efficiency. Key factors to consider include the carbon and nitrogen sources, mineral salts, and the presence of any necessary co-factors. The optimal medium composition will vary depending on the specific microorganism. For example, studies with Colletotrichum acutatum have shown that the concentration of metabolic products is dependent on the culture medium used.[1][2] |
Data Presentation
Table 1: Comparison of Trans-Anethole Bioconversion by Different Microorganisms
| Microorganism | Substrate Concentration | Product(s) | Yield/Conversion Rate | Reference |
| Colletotrichum acutatum | 200 µg/mL | Anethole-diol, p-anisaldehyde, p-anisic acid, p-anisyl alcohol | <70% conversion after 48 hours | [1][2] |
| Pseudomonas putida JYR-1 | Not specified | p-Anisaldehyde | Not specified | [7] |
| Arthrobacter sp. TA13 | Utilized as sole carbon source | Anisic acid, anisaldehyde, anisic alcohol | Quantitative accumulation of metabolites by mutants | [8] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Biotransformation of Trans-Anethole
This protocol provides a general framework for conducting a trans-anethole biotransformation experiment. It should be adapted based on the specific microorganism and experimental goals.
1. Pre-culture Preparation: a. Inoculate a single colony of the selected microorganism into a suitable liquid pre-culture medium (e.g., Czapek-Dox for fungi, Luria-Bertani for bacteria).[4] b. Incubate the pre-culture under optimal conditions (e.g., 25-30°C, 150-200 rpm) until it reaches the desired growth phase (typically mid-to-late exponential phase).
2. Biotransformation Reaction: a. Inoculate the main culture medium with the pre-culture (e.g., 5-10% v/v). b. Add trans-anethole to the desired final concentration. It is advisable to dissolve trans-anethole in a small amount of a water-miscible solvent like ethanol before adding it to the culture to aid dispersion.[4] c. Incubate the culture under the optimized conditions of temperature, pH, and agitation. d. Collect samples at regular intervals to monitor cell growth and product formation.
3. Product Extraction: a. Separate the microbial biomass from the culture broth by centrifugation or filtration. b. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
4. Product Analysis: a. Re-dissolve the dried extract in a suitable solvent. b. Analyze the sample using GC-MS or HPLC to identify and quantify the biotransformation products.[3][12]
Visualizations
Signaling and Metabolic Pathways
Caption: The primary metabolic route for trans-anethole bioconversion.
Caption: A typical workflow for a trans-anethole bioconversion experiment.
Caption: A simplified model of gene regulation in bacterial aromatic degradation.
References
- 1. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation strategies and associated regulatory mechanisms/features for aromatic compound metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. Quorum Sensing-Mediated and Growth Phase-Dependent Regulation of Metabolic Pathways in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 14. HPLC determination of 4-hydroxy-anethole trithione in plasma via enzymatic hydrolysis and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ultrasound-assisted vs. microwave-assisted extraction of trans-anethole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) of trans-anethole. The information is tailored for researchers, scientists, and drug development professionals.
Comparative Data of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate a comparison between UAE and MAE for trans-anethole extraction.
Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) of Trans-Anethole
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Source(s) |
| Trans-Anethole Yield (%) | 41.05% | 30.76% | [1] |
| Optimal Extraction Time | 15 - 40 minutes | 16 - 35 minutes | [2][3][4] |
| Trans-Anethole Content in Oil (%) | ~78.12% (from fennel) | Up to 93.78% (from star anise) | [2][5][6] |
| Solvent | 96% Ethanol, 70% Water-Ethanol | Distilled Water, Ethanol | [2][5] |
| Material | Star Anise, Fennel Seeds | Star Anise, Fennel Fruits | [7][2][5][8] |
Note: Yields and optimal conditions can vary significantly based on the raw material, solvent, and specific equipment used.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Trans-Anethole from Fennel Seeds
Objective: To extract trans-anethole from fennel seeds using ultrasonication.
Materials and Equipment:
-
Fennel seeds (powdered)
-
70% Ethanol-water solution
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Sample Preparation: Grind fennel seeds to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place a known amount of powdered fennel seeds into a beaker.
-
Add the 70% ethanol-water solution at a specific solid-to-solvent ratio (e.g., 1:10 g/mL).
-
Place the beaker in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified power (e.g., 120 W) and frequency (e.g., 20-40 kHz) for a set duration (e.g., 40 minutes).[3][9]
-
Maintain a constant temperature during extraction (e.g., 60°C).[3]
-
-
Separation:
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
-
Solvent Removal:
-
Use a rotary evaporator to remove the ethanol-water solvent from the extract, yielding the essential oil.
-
-
Analysis:
-
Analyze the composition of the extracted oil using GC-MS to determine the percentage of trans-anethole.[5]
-
Microwave-Assisted Extraction (MAE) of Trans-Anethole from Star Anise
Objective: To extract trans-anethole from star anise using microwave irradiation.
Materials and Equipment:
-
Star anise fruits (powdered)
-
Distilled water or ethanol
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Filtration system
-
Rotary evaporator (if using a solvent other than water)
-
GC-MS for analysis
Procedure:
-
Sample Preparation: Grind star anise fruits to a uniform particle size.
-
Extraction:
-
Place the powdered star anise into the microwave extraction vessel.
-
Add the selected solvent (e.g., distilled water) at a specified solid-to-solvent ratio (e.g., 1:1.5 g/mL).[2]
-
Place the vessel in the microwave extractor.
-
Apply microwave power (e.g., 80% of total power) for a specific duration (e.g., 35 minutes).[2]
-
-
Separation:
-
After extraction and cooling, filter the mixture to separate the solid residue from the liquid extract.
-
-
Isolation:
-
If water is used, the essential oil can be separated by decantation. If a solvent like ethanol is used, a rotary evaporator is needed to remove the solvent.
-
-
Analysis:
Visual Workflows
Caption: Ultrasound-Assisted Extraction (UAE) Workflow.
Caption: Microwave-Assisted Extraction (MAE) Workflow.
Troubleshooting Guides and FAQs
Ultrasound-Assisted Extraction (UAE)
FAQs
-
Q1: What is the primary mechanism of ultrasound-assisted extraction?
-
Q2: What are the main advantages of UAE over conventional methods?
-
Q3: Which factors most significantly affect UAE efficiency?
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Trans-Anethole | - Inefficient cell wall disruption. - Suboptimal extraction parameters. - Improper solvent selection. | - Increase ultrasonic power to enhance cavitation, but avoid excessive power which can degrade the compound.[11] - Optimize extraction time; prolonged exposure can lead to degradation.[11] - Ensure the particle size of the plant material is small enough for efficient extraction.[5] - Use a solvent with appropriate polarity for trans-anethole (e.g., ethanol). |
| Degradation of Trans-Anethole | - Excessive ultrasonic power or intensity. - Prolonged extraction time. - High temperature. | - Reduce the ultrasonic power. - Decrease the extraction time.[11] - Control the temperature of the extraction medium, as localized heating can occur.[10] |
| Inconsistent Results | - Non-homogenous sample mixture. - Fluctuations in ultrasonic power output. - Inconsistent positioning of the sample in the ultrasonic bath. | - Ensure the sample is well-suspended in the solvent. - Calibrate and maintain the ultrasonic equipment. - For bath sonicators, ensure the vessel is placed in the same position for each run. For probe sonicators, ensure consistent immersion depth. |
Microwave-Assisted Extraction (MAE)
FAQs
-
Q1: How does microwave-assisted extraction work?
-
A1: MAE uses microwave energy to heat the solvent and the moisture within the plant material. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of target compounds into the solvent.[12]
-
-
Q2: What are the key benefits of using MAE?
-
Q3: What factors influence the effectiveness of MAE?
-
A3: The primary factors are microwave power, extraction time, solvent properties (dielectric constant), solid-to-solvent ratio, and the nature of the plant matrix.[13]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Trans-Anethole | - Insufficient microwave power. - Non-polar solvent with poor microwave absorption. - Short extraction time. - Large particle size of the plant material. | - Increase the microwave power, but be cautious of overheating.[15] - Use a solvent with a higher dielectric constant (e.g., ethanol, water) or a mixture. - Optimize the extraction time; sometimes a longer duration is needed, but excessive time can lead to degradation.[14] - Reduce the particle size of the plant material for better microwave penetration.[15] |
| Thermal Degradation of Trans-Anethole | - Excessive microwave power. - Prolonged exposure to high temperatures. - Uneven heating (hot spots). | - Reduce the microwave power or use a pulsed application.[15] - Decrease the extraction time. - Ensure proper mixing or agitation within the extraction vessel to promote even heat distribution. |
| Solvent Loss or Vessel Over-pressurization (in closed systems) | - High volatility of the solvent. - Excessive microwave power leading to rapid temperature increase. | - Use a solvent with a higher boiling point. - Carefully control the microwave power and temperature settings. - Ensure the extraction vessel is not overfilled. |
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Extraction of trans -Anethole from Star Anise ( Illicium verum ) Using Combination of Microwave, Ultrasonic, and Enzyme Assisted Methods and Evaluation of Their Antibacterial Activity | Iftitah | Indonesian Journal of Chemistry [jurnal.ugm.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. phcogrev.com [phcogrev.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of trans-Anethole and cis-Anethole
For Researchers, Scientists, and Drug Development Professionals
Anethole, a phenylpropanoid, is a well-known aromatic compound found in the essential oils of several plants, including anise and fennel. It exists as two geometric isomers: trans-anethole and cis-anethole. While structurally similar, these isomers exhibit distinct biological activities, a critical consideration for their application in research and drug development. This guide provides an objective comparison of the biological activities of trans- and cis-anethole, supported by experimental data.
Comparative Summary of Biological Activities
| Biological Activity | trans-Anethole | cis-Anethole | Key Differences & Notes |
| Toxicity | Lower toxicity. Oral LD50 in rats: 2090-3200 mg/kg.[1] | Significantly higher toxicity. Oral LD50 in rats: 150 mg/kg.[2] | cis-Anethole is estimated to be 15-38 times more toxic than trans-anethole.[3] This is a crucial factor limiting its potential applications. |
| Estrogenic Activity | Weak estrogenic activity demonstrated in yeast-based assays and in vivo studies.[4][5] | Limited data available, but generally considered to have lower or negligible estrogenic activity compared to the trans-isomer. | The estrogenic effect of trans-anethole is attributed to its ability to bind to estrogen receptors.[4] |
| Antimicrobial Activity | Moderate antibacterial and antifungal activity against a range of pathogens.[6][7] | Limited specific data available, but some studies suggest it contributes to the antimicrobial effect of aniseed extract.[7] | trans-Anethole has been more extensively studied and has shown efficacy against various bacteria and fungi. |
| Insecticidal Activity | Demonstrates both contact and fumigant toxicity against various insect pests.[8][9] | Data is scarce, but it is a component of some insecticidal essential oils. | trans-Anethole's insecticidal action is linked to its neurotoxic effects, including targeting octopamine receptors.[10] |
Detailed Experimental Data
Toxicity
The most significant difference between the two isomers lies in their toxicity.
| Isomer | Animal Model | Route of Administration | LD50 Value | Reference |
| trans-Anethole | Rat | Oral | 2090-3200 mg/kg | [1] |
| cis-Anethole | Rat | Oral | 150 mg/kg | [2] |
| cis-Anethole | Rat | Intraperitoneal | 93 mg/kg | [2] |
| cis-Anethole | Mouse | Intraperitoneal | 95 mg/kg | [2] |
Estrogenic Activity
The estrogenic activity of anethole isomers has been primarily investigated using the Yeast Estrogen Screen (YES) assay, which utilizes genetically modified yeast cells expressing the human estrogen receptor.
| Compound | Assay | Result | Reference |
| trans-Anethole | YES Assay | Weak estrogenic activity | [4][5] |
| cis-Anethole | YES Assay | No significant data available |
Antimicrobial Activity
The antimicrobial efficacy of anethole is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Isomer | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| trans-Anethole | Staphylococcus aureus | 31.2 | - | [2] |
| trans-Anethole | Bacillus cereus | 31.2 | - | [2] |
| trans-Anethole | Escherichia coli | 31.2 | - | [2] |
| trans-Anethole | Klebsiella pneumoniae | 62.5 | - | [2] |
| trans-Anethole | Proteus mirabilis | 62.5 | - | [2] |
| trans-Anethole | Candida albicans | 500 | - | [2] |
| cis-Anethole | Various Bacteria | Contributes to the activity of aniseed extract, but specific MIC/MBC values are not well-documented. | - | [7] |
Insecticidal Activity
The insecticidal properties are evaluated through various bioassays, determining the lethal concentration (LC50) required to kill 50% of the test insect population.
| Isomer | Insect Species | Bioassay | LC50 Value | Reference |
| trans-Anethole | Myzus persicae (Green Peach Aphid) | Fumigant | 0.336 µL/L (24h) | [9] |
| trans-Anethole | Sitophilus oryzae (Rice Weevil) | Fumigant | 1.414 ml/l | [8] |
| trans-Anethole | Rhyzopertha dominica (Lesser Grain Borer) | Fumigant | 1.272 ml/l | [8] |
| cis-Anethole | - | - | Limited specific data available |
Experimental Protocols
Yeast Estrogen Screen (YES) Assay
Objective: To assess the estrogenic activity of a compound by measuring the activation of the human estrogen receptor in genetically modified yeast.
Methodology:
-
Yeast Strain: Saccharomyces cerevisiae genetically engineered to contain the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of an estrogen-responsive element (ERE).
-
Culture Preparation: The yeast is cultured in a suitable growth medium until it reaches the logarithmic growth phase.
-
Assay Procedure:
-
A serial dilution of the test compound (e.g., trans-anethole) is prepared.
-
The yeast culture is exposed to the different concentrations of the test compound in a 96-well microtiter plate. A known estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control is also included.
-
The plate is incubated to allow for receptor binding and reporter gene expression.
-
A substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase) is added.
-
-
Data Analysis: The activity of the reporter enzyme is quantified by measuring a colorimetric or fluorometric change. The estrogenic activity of the test compound is determined by comparing its dose-response curve to that of the positive control.
Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Preparation: A serial dilution of the test compound (e.g., trans-anethole) is prepared. Due to the poor water solubility of anethole, a solvent like dimethyl sulfoxide (DMSO) and a surfactant like Tween 80 may be used to ensure proper dispersion in the broth.
-
Assay Procedure:
-
The diluted compound is added to the wells of a 96-well microtiter plate.
-
The standardized microbial inoculum is added to each well.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
Insecticidal Bioassay (Fumigant Method)
Objective: To evaluate the toxicity of a volatile compound to insects in a gaseous phase.
Methodology:
-
Insect Rearing: A healthy population of the target insect species is maintained under controlled laboratory conditions.
-
Test Arena: A sealed container of a known volume (e.g., a glass jar) is used as the test arena.
-
Compound Application:
-
A specific amount of the test compound (e.g., trans-anethole) is applied to a filter paper or another carrier.
-
The carrier is placed inside the test arena, allowing the compound to volatilize.
-
-
Exposure: A known number of insects are introduced into the test arena. A control group is exposed to a carrier with no compound.
-
Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LC50 value is calculated using probit analysis or other statistical methods.
Signaling Pathways and Mechanisms of Action
Estrogenic Activity of trans-Anethole
The estrogenic activity of trans-anethole is mediated through its interaction with estrogen receptors (ERs), primarily ERα. As a xenoestrogen, trans-anethole can initiate both genomic and non-genomic signaling pathways.
Caption: Estrogenic signaling pathway of trans-anethole.
Antimicrobial Mechanism of Anethole
The antimicrobial action of anethole is primarily attributed to its ability to disrupt the cell membrane of microorganisms. This disruption leads to increased membrane permeability and leakage of intracellular components.
Caption: Antimicrobial mechanism of anethole.
Insecticidal Mode of Action of trans-Anethole
trans-Anethole exhibits neurotoxic effects in insects, with a key target being the octopamine receptor, which is crucial for neurotransmission in invertebrates.
Caption: Insecticidal mode of action of trans-anethole.
Conclusion
The available data clearly indicate that while trans-anethole and cis-anethole are isomers, their biological profiles are markedly different. The significantly higher toxicity of cis-anethole is a primary limiting factor for its use. In contrast, trans-anethole exhibits a range of biological activities, including weak estrogenic, moderate antimicrobial, and notable insecticidal effects, at concentrations that are generally considered safe. For researchers and professionals in drug development, it is imperative to consider the isomeric purity of anethole, as the presence of the cis-isomer can have significant toxicological implications. Further research is warranted to fully elucidate the biological activities and mechanisms of action of cis-anethole to provide a more complete comparative profile.
References
- 1. actamedica.org [actamedica.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Estrogenic activity of isolated compounds and essential oils of Pimpinella species from Turkey, evaluated using a recombinant yeast screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Constituents, Antioxidant Potential, and Antimicrobial Efficacy of Pimpinella anisum Extracts against Multidrug-Resistant Bacteria [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fumigant Toxicity in Myzus persicae Sulzer (Hemiptera: Aphididae): Controlled Release of (E)-anethole from Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Differentiation of Anethole Isomers
For Researchers, Scientists, and Drug Development Professionals
Anethole, a key flavor component and a valuable precursor in chemical synthesis, exists primarily as two geometric isomers: trans-(E)-anethole and cis-(Z)-anethole. The differentiation of these isomers is critical for quality control, stability studies, and stereospecific synthesis, as their sensory properties and biological activities can differ. This guide provides a comprehensive comparison of the spectroscopic characteristics of trans- and cis-anethole, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the differentiation of trans- and cis-anethole.
| Spectroscopic Technique | Parameter | trans-Anethole | cis-Anethole | Key Differentiating Features |
| ¹H NMR | δ (ppm), J (Hz) | Aromatic Protons (H-2, H-6): ~7.32 (d, J = 8.8 Hz)Aromatic Protons (H-3, H-5): ~6.89 (d, J = 8.8 Hz)Olefinic Proton (H-α): ~6.41 (d, J = 15.7 Hz)Olefinic Proton (H-β): ~6.15 (dq, J = 15.7, 6.6 Hz)Methoxy Protons (-OCH₃): ~3.84 (s)Methyl Protons (-CH₃): ~1.92 (dd, J = 6.6, 1.4 Hz)[1] | Aromatic Protons: Signals partially overlapped by trans-anetholeOlefinic Proton (H-α): ~5.77 (dq, J = 11.5, 7.1 Hz)Olefinic Proton (H-β): Signals partially overlapped by trans-anetholeMethoxy Protons (-OCH₃): ~3.85 (s)Methyl Protons (-CH₃): ~1.96 (dd, J = 7.1, 1.8 Hz)[1] | The coupling constant (J) between the olefinic protons is significantly larger for the trans isomer (~16 Hz) compared to the cis isomer (~11.5 Hz), which is the most definitive feature. The chemical shifts of the olefinic protons also differ. |
| ¹³C NMR | δ (ppm) | Aromatic (C-O): ~159.1Olefinic (C-β): ~131.0Aromatic (C-H): ~127.4, ~114.4Olefinic (C-α): ~123.8Aromatic (C-ipso): ~131.8Methoxy (-OCH₃): ~55.6Methyl (-CH₃): ~18.9[1] | Aromatic (C-O): ~158.9Olefinic (C-β): ~130.0Aromatic (C-H): ~128.8, ~113.5Olefinic (C-α): ~123.2Aromatic (C-ipso): ~130.4Methoxy (-OCH₃): ~55.2Methyl (-CH₃): ~14.5 | Subtle but distinct differences in the chemical shifts of the olefinic carbons and the methyl carbon of the propenyl group. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong absorption at ~965 cm⁻¹ (out-of-plane C-H bend of trans double bond)[2] | Absence of the strong absorption at ~965 cm⁻¹. A weaker band around 700-750 cm⁻¹ may be present for the cis isomer. | The presence of a strong band around 965 cm⁻¹ is characteristic of the trans configuration of the double bond.[2] |
| UV-Vis Spectroscopy | λmax (nm) | ~258 nm[3] | ~254 nm[3] | The trans isomer typically exhibits a slightly longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the cis isomer due to greater planarity and conjugation. |
| Mass Spectrometry | Fragmentation Pattern | Molecular Ion (M⁺): m/z 148. The molecular ion is generally more stable and thus more abundant in the trans isomer.[4] | Molecular Ion (M⁺): m/z 148. The molecular ion is typically less stable and less abundant compared to the trans isomer.[4] | The relative abundance of the molecular ion peak (m/z 148) is a key differentiator; it is higher for the more stable trans isomer.[4] |
Experimental Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of anethole isomers.
Caption: Logical workflow for the differentiation of anethole isomers using various spectroscopic techniques.
Detailed Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the anethole isomer sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: A ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Measure the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Determine the coupling constants (J) in Hertz (Hz) from the splitting patterns of the signals.
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of liquid or solid samples with minimal preparation.[6]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and molecular vibrations. The key diagnostic peak for trans-anethole is the out-of-plane C-H bending vibration of the trans-disubstituted double bond.[2]
-
Sample Preparation: Prepare a dilute solution of the anethole isomer in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to give a maximum absorbance in the range of 0.2-1.0.[7]
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the absorbance of the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). The position of λmax and the molar absorptivity (ε) can be used for comparison.
-
Sample Introduction: For volatile compounds like anethole, Gas Chromatography (GC) is an ideal method for sample introduction, as it also separates the isomers before they enter the mass spectrometer.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.
-
Acquisition:
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that effectively separates the cis and trans isomers.
-
MS Analysis: The separated isomers are ionized in the EI source (typically at 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the mass spectrum of each isomer. Identify the molecular ion peak and the major fragment ions. Compare the relative abundance of the molecular ion peak between the two isomers.[4]
References
- 1. rsc.org [rsc.org]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. research.unipd.it [research.unipd.it]
- 4. Anethole Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. amherst.edu [amherst.edu]
- 7. longdom.org [longdom.org]
A Comparative Analysis of the Toxicity of Trans-Anethole and its Cis-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of trans-anethole and its geometric isomer, cis-anethole. Anethole, a phenylpropene derivative, is a major component of essential oils from plants like anise, fennel, and star anise, and is widely used as a flavoring agent in food, beverages, and pharmaceutical products. While the trans-isomer is the predominant and more stable form found in nature, the presence and potential toxicity of the cis-isomer are of significant interest in safety assessments. This document summarizes key experimental data, outlines relevant toxicological testing methodologies, and illustrates the metabolic pathways that underpin the differential toxicity of these two isomers.
Quantitative Toxicity Data
The acute toxicity of trans- and cis-anethole has been evaluated in rodent models, primarily through the determination of the median lethal dose (LD50). The data consistently demonstrate that cis-anethole is substantially more toxic than trans-anethole.
| Isomer | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| trans-Anethole | Rat | Oral | 2090 | [1] |
| Rat | Intraperitoneal | 900 | [2] | |
| Mouse | Oral | 3050 | [1] | |
| Mouse | Intraperitoneal | 650 | [1] | |
| cis-Anethole | Rat | Oral | 93 | [2] |
Reports in the literature consistently indicate that cis-anethole is significantly more toxic than trans-anethole, with estimates ranging from 10 to 38 times greater toxicity[2][3][4].
Experimental Protocols
Detailed experimental protocols for the toxicity studies cited above are often not fully published in publicly available literature. However, standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory submissions. Below are generalized protocols for key toxicity assays relevant to the assessment of anethole isomers.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 420)
The acute oral toxicity of a substance is typically determined using a fixed-dose procedure to reduce the number of animals required.
-
Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive, are used[5][6]. Animals are acclimatized to laboratory conditions for at least five days before the study[2].
-
Housing and Fasting: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld for 3-4 hours before administration of the test substance[6].
-
Dose Administration: The test substance is administered as a single dose by oral gavage[5]. The volume administered is typically kept constant across different dose levels, usually not exceeding 1 mL/100g of body weight for rodents[2].
-
Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg[5][7].
-
Main Study: Groups of at least five animals are administered the test substance at the selected dose levels. The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period[7].
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues[7].
-
Data Analysis: The LD50 value is estimated based on the mortality data and the dose-response relationship.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of trans- or cis-anethole (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the solvent.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells[8][9].
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[8][9].
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Genotoxicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations in the histidine operon, allowing for the detection of various types of mutagens[10][11].
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one[10].
-
Exposure: The bacterial strains are exposed to different concentrations of the test compound in the presence of a small amount of histidine (to allow for a few cell divisions, which are necessary for mutations to be expressed) and with or without the S9 mix[11].
-
Plating: The mixture is plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.
Signaling Pathways and Mechanisms of Toxicity
The difference in toxicity between trans- and cis-anethole is primarily attributed to their differential metabolism. The main metabolic pathways for anethole in rodents and humans involve O-demethylation, ω-oxidation of the side chain, and epoxidation of the side chain. The epoxidation pathway is of particular toxicological significance as it leads to the formation of reactive epoxide metabolites.
The metabolism of both trans- and cis-anethole can lead to the formation of anethole epoxide. However, it is hypothesized that the cis-isomer is more readily converted to its corresponding epoxide, or that the cis-epoxide is more reactive or less efficiently detoxified than the trans-epoxide. These epoxides are electrophilic and can covalently bind to cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity[12]. The higher reactivity of the cis-epoxide could lead to more extensive cellular damage, explaining the greater toxicity of cis-anethole.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the toxicity of chemical isomers like trans- and cis-anethole.
Conclusion
The available experimental data unequivocally indicate that cis-anethole is significantly more acutely toxic than trans-anethole. This pronounced difference in toxicity is likely due to variations in their metabolic activation, specifically the formation and reactivity of their respective epoxide metabolites. For researchers and professionals in drug development and chemical safety, it is crucial to consider the isomeric purity of anethole-containing products and to be aware of the potential for isomerization from the less toxic trans- form to the more toxic cis- form under certain conditions (e.g., exposure to heat or UV light). Further research into the comparative metabolism and detoxification of these isomers will provide a more complete understanding of their toxicological profiles.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
trans-anethole vs. estragole: comparative pharmacological effects.
A Comparative Guide to the Pharmacological Effects of trans-Anethole and Estragole
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of the pharmacological effects of trans-anethole and estragole, two isomeric phenylpropenes found in various essential oils. The information is supported by experimental data to delineate their distinct biological activities.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the primary pharmacological effects of trans-anethole and estragole.
Table 1: Anti-inflammatory and Analgesic Effects
| Parameter | trans-Anethole | Estragole | Key Findings & References |
| Carrageenan-Induced Paw Edema | Inhibited edema at 3, 10, and 30 mg/kg (60-240 min).[1][2][3] | Inhibited edema at 10 and 30 mg/kg (60-120 min).[1][2][3] | trans-Anethole shows greater potency, efficacy, and duration of action.[1][3] |
| Edema Inhibition (%) by Mediator (10 mg/kg) | Substance P: 64%Bradykinin: 41%Histamine: 70%TNF-α: 34%Serotonin: 55%Sodium Nitroprusside: No inhibition.[4] | Substance P: 67%Bradykinin: 42%Histamine: 72%TNF-α: 44%Serotonin: 30%Sodium Nitroprusside: 22% inhibition.[1][4] | Both show similar inhibition for substance P, bradykinin, and TNF-α. Differences are notable for histamine, serotonin, and NO-mediated edema.[1][4] |
| Pro-inflammatory Cytokines | Suppresses IL-1β and TNF-α production.[4][5] | Reduces pro-inflammatory cytokine levels and increases IL-10.[6] | Both compounds exhibit anti-inflammatory effects by modulating cytokine production.[5][6] |
| Leukocyte Migration | Reduces leukocyte migration in carrageenan-induced pleurisy.[4] | Inhibits neutrophil migration.[6][7] | Both compounds interfere with leukocyte trafficking to inflammatory sites.[4][7] |
| Analgesic Effects | Antinociceptive effect in the writhing model and the second phase of the formalin test.[5] | Exhibits local anesthetic activity.[8] | Mechanisms of analgesia may differ, with trans-anethole acting on inflammatory mediators and estragole showing nerve blocking activity.[5][8] |
Table 2: Antimicrobial Activity
| Organism | trans-Anethole | Estragole | Key Findings & References |
| Candida albicans | MIC: 1.8 mg/mL (in a trans-anethole-rich oil).[9] | MIC: 3.7 mg/mL (in an estragole-rich oil).[9] | trans-Anethole appears more potent against C. albicans.[9] |
| Staphylococcus aureus | Effective against S. aureus.[5] | MIC: 6.7 mg/mL (in an estragole-rich oil).[9] | Both compounds show activity, but direct comparative MIC values are needed for a definitive conclusion. |
| Escherichia coli | Shows activity against E. coli. | MIC: 13.2 mg/mL (in an estragole-rich oil).[9] | Estragole's antibacterial activity is noted to be comparatively higher than trans-anethole in some contexts.[9] |
| Pseudomonas syringae | Less effective than estragole. | Strong inhibitory effect, stronger than eugenol.[9] | Estragole shows pronounced activity against this plant pathogen.[9] |
Table 3: Hormonal and Steroidogenic Effects
| Parameter | trans-Anethole | Estragole | Key Findings & References |
| Estrogenic Activity | Confirmed estrogenic activity; significantly increased uterine weight in immature female rats.[4] No anti-estrogenic, progestational, or androgenic activity was observed.[4] | Less studied for direct estrogenic effects, but impacts steroidogenesis. | trans-Anethole is a known phytoestrogen.[4] |
| Steroidogenesis (in feto-placental co-culture) | Significantly increased estradiol, estrone, progesterone, and other steroid hormones at 2.5, 5.2, and 25 µM.[10] | Significantly increased estradiol, estrone, progesterone, and other steroid hormones at 2.5, 5.2, and 25 µM.[10] | Both compounds alter the expression of key steroidogenic enzymes like StAR, CYP11A1, and CYP19 (aromatase).[10] |
| Mechanism of Aromatase (CYP19) Induction | Stimulates promoter-specific expression via the PKA pathway in H295R cells and the PKC pathway in BeWo cells.[10] | Stimulates promoter-specific expression via the PKA pathway in H295R cells and the PKC pathway in BeWo cells.[10] | Both isomers share a common mechanism for upregulating aromatase expression in this model.[10] |
Table 4: Toxicity Profile
| Parameter | trans-Anethole | Estragole | Key Findings & References |
| Acute Toxicity (LD50) | Oral LD50 (rat): 2.1-3.2 g/kg.[4] | Generally considered more toxic than trans-anethole. | trans-Anethole has low acute toxicity.[4] |
| Genotoxicity | Considered relatively safe; metabolic pathways lead to less formation of DNA adducts.[11] | Considered genotoxic and carcinogenic in experimental animals.[6][11] Metabolic activation to 1'-hydroxyestragole is a key step.[6] | The position of the double bond influences the metabolic activation and genotoxic potential.[11] |
| Regulatory Status | Generally recognized as safe for consumption at low levels. | Use is restricted by some regulatory bodies due to carcinogenicity concerns.[6][11] | Significant differences in safety profiles impact their application in food and medicine. |
Key Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol is widely used to assess the anti-inflammatory activity of compounds.
-
Animals : Swiss mice are typically used.
-
Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping : Mice are randomly divided into control and treatment groups.
-
Compound Administration : trans-Anethole or estragole (e.g., at doses of 3, 10, and 30 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle (e.g., 1% Tween-80 in saline).
-
Induction of Edema : One hour after treatment, a subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each mouse.
-
Measurement : Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 60, 120, 180, and 240 minutes).
-
Data Analysis : The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group. The area under the time-course curve (AUC) can also be calculated to assess the overall anti-edematogenic effect.[1][2][3]
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the effect of the compounds on the directed migration of neutrophils.
-
Neutrophil Isolation : Neutrophils are isolated from a source, such as zymosan-induced peritonitis in mice.
-
Chemotaxis Chamber : A Boyden chamber with a microporous membrane is used. The lower compartment is filled with a chemoattractant, typically N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Treatment : A suspension of isolated neutrophils is pre-treated with various concentrations of trans-anethole or estragole (e.g., 3, 10, 30, 60 µg/mL) for 30 minutes.
-
Migration : The treated neutrophil suspension is placed in the upper chamber. The chamber is then incubated for 1 hour at 37°C in 5% CO₂ to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification : After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted under a light microscope in several random fields.
-
Analysis : The results are expressed as the mean number of migrated cells per field, and the inhibitory effect of the compounds is determined by comparison with the untreated control group.[7]
Visualizing a Key Differentiator: The Inflammatory Pathway
The differential effects of trans-anethole and estragole on inflammatory mediators, particularly their interaction with the nitric oxide (NO) pathway, represent a key pharmacological distinction. The following diagram illustrates a simplified workflow for testing these effects.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Comparative study of the anti-edematogenic effects of anethole and estragole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.mu-varna.bg [journals.mu-varna.bg]
- 5. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Effect of Estragole on Leukocyte Behavior and Phagocytic Activity of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of estragole on the compound action potential of the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the effects on steroidogenesis of estragole and trans-anethole in a feto-placental co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
The Sweet Scent of Potential: A Comparative Guide to the Structure-Activity Relationship of Anethole Analogs
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is perpetual. Anethole, a naturally occurring phenylpropene, has emerged as a promising scaffold due to its wide range of biological activities. This guide provides a comprehensive comparison of anethole and its analogs, delving into their structure-activity relationships (SAR) across antimicrobial, antioxidant, and anticancer domains. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to be an invaluable resource for advancing the design and development of next-generation anethole-based therapeutics.
Unlocking Nature's Blueprint: An Overview of Anethole's Therapeutic Promise
Anethole, the primary constituent of anise and fennel essential oils, is not only responsible for their characteristic licorice-like aroma but also possesses a spectrum of pharmacological properties. These include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] This inherent bioactivity has spurred investigations into synthetic and semi-synthetic anethole analogs to enhance potency, selectivity, and pharmacokinetic profiles. The core structure of anethole, a propenylbenzene, offers multiple sites for chemical modification, allowing for a systematic exploration of how structural changes influence biological function.
Comparative Analysis of Biological Activity
The following sections provide a detailed comparison of the biological activities of various anethole analogs. The data, summarized in tabular format, is derived from a range of in vitro studies.
Antimicrobial Activity
The antimicrobial potential of anethole and its derivatives has been evaluated against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Table 1: Antimicrobial Activity (MIC) of Anethole and Its Analogs
| Compound | Organism | MIC (µg/mL) | Reference |
| Anethole | Saccharomyces cerevisiae | 200 (MFC) | [3] |
| Anisic Acid | Saccharomyces cerevisiae | 400 (Fungistatic) | [3] |
| Eugenol | Saccharomyces cerevisiae | 800 (MFC) | [3] |
| E-anethole-rich essential oil | Various nosocomial pathogens | 3.91 - 125 | [3] |
Key Findings from Antimicrobial SAR:
-
Anethole demonstrates notable antifungal activity, particularly against Saccharomyces cerevisiae.[3]
-
The activity of anethole analogs can vary significantly. For instance, while anethole exhibits fungicidal action, the related compound anisic acid is only fungistatic at a higher concentration.[3]
-
The isomeric position of the double bond and the nature of the substituent on the phenyl ring are critical determinants of antimicrobial potency.
Antioxidant Activity
The antioxidant capacity of anethole analogs is often assessed by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity (DPPH Scavenging) of Anethole and Its Analogs
| Compound | IC50 (mg/mL) | Reference |
| Anethole-rich essential oil (Foeniculum vulgare var. azoricum) | 0.35 | |
| Estragole-rich essential oil (Foeniculum vulgare var. vulgare) | 15.33 | |
| 1-hydroxy-1-(4-methoxyphenyl)-propane | More active than anethole | [4] |
| 1,2-dihydroxy-1-(4-methoxyphenyl)-propane | More active than anethole | [4] |
Key Findings from Antioxidant SAR:
-
Hydroxylation of the propenyl side chain in anethole appears to enhance antioxidant activity. The mono- and di-hydroxylated derivatives are more potent antioxidants than the parent compound.[4]
-
The position of the double bond in the side chain is crucial. Anethole, with its conjugated double bond, exhibits significantly stronger antioxidant activity compared to its non-conjugated isomer, estragole.
Anticancer Activity
The cytotoxic effects of anethole and its derivatives against various cancer cell lines are a key area of investigation. The IC50 value, representing the concentration that inhibits 50% of cell growth, is a standard measure of anticancer potency.
Table 3: Anticancer Activity (IC50) of Anethole and Its Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Anethole | Triple-negative breast cancer (MDA-MB-231) | 50 | [5] |
| Anethole | Oral squamous cancer (Ca9-22) | 10 | [6] |
| Anethole + Cisplatin (0.25 µM) | Oral squamous cancer (Ca9-22) | 3 | [6] |
| Anethole + Cisplatin (0.009 µM) | Oral squamous cancer (Ca9-22) | 10 | [6] |
Key Findings from Anticancer SAR:
-
Anethole demonstrates cytotoxic activity against various cancer cell lines, including breast and oral cancers.[5][6]
-
Interestingly, anethole exhibits a synergistic effect when combined with the conventional chemotherapeutic drug cisplatin, significantly lowering the required effective concentration of cisplatin.[6] This suggests a potential role for anethole analogs in combination therapies to enhance efficacy and reduce side effects.
-
The anticancer activity of anethole is linked to the induction of apoptosis and modulation of key signaling pathways.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of chemical compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt to form purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
IC50 determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into a series of wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that prevents visible growth.
Procedure:
-
Preparation of antimicrobial dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the structure-activity relationships, it is crucial to understand the underlying molecular mechanisms and experimental processes. The following diagrams, generated using Graphviz, provide a visual representation of key pathways and workflows.
This workflow illustrates the systematic process of synthesizing a library of anethole analogs, followed by their evaluation in a panel of biological assays to determine key activity metrics like MIC and IC50. The resulting data is then analyzed to establish structure-activity relationships, guiding the design of more potent and selective compounds.
Anethole and its analogs exert their anticancer effects by modulating multiple intracellular signaling pathways. As depicted, these compounds can inhibit the pro-inflammatory NF-κB pathway, modulate the MAPK signaling cascade involved in cell proliferation, and regulate key proteins that control apoptosis (programmed cell death). These molecular interactions ultimately lead to the observed anticancer outcomes, such as the induction of apoptosis and the inhibition of tumor cell growth.
Conclusion and Future Directions
The structure-activity relationship studies of anethole analogs have revealed critical insights into the chemical features that govern their biological activities. The presence and position of hydroxyl groups, as well as the conjugation of the propenyl side chain, are key determinants of antioxidant and antimicrobial potency. In the context of cancer, anethole's ability to modulate critical signaling pathways and synergize with existing chemotherapeutics highlights its potential as a valuable scaffold in oncology drug discovery.
Future research should focus on the synthesis and evaluation of a broader and more diverse library of anethole analogs to further refine the SAR. Investigations into their in vivo efficacy, pharmacokinetic properties, and safety profiles are essential next steps to translate the promising in vitro findings into tangible therapeutic applications. The continued exploration of this versatile natural product scaffold holds significant promise for the development of novel and effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. Synergistic Effect of Anethole and Platinum Drug Cisplatin against Oral Cancer Cell Growth and Migration by Inhibiting MAPKase, Beta-Catenin, and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans-Anethole and Other Natural Antimicrobial Agents: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective, data-driven comparison of the antimicrobial efficacy of trans-anethole against other well-established natural antimicrobial compounds. The information herein is curated from scientific literature to support research and development initiatives in the pursuit of novel antimicrobial therapies.
Quantitative Efficacy Overview
The antimicrobial potency of a compound is fundamentally quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below presents a summary of these values for trans-anethole and a selection of other natural antimicrobial agents against various microorganisms, providing a basis for comparative evaluation.
Table 1: Comparative Antimicrobial Activity (MIC/MBC in µg/mL) of Select Natural Compounds
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Trans-Anethole | Staphylococcus aureus | 31.2 - >4000 | - |
| Escherichia coli | 31.2 - 780 | - | |
| Enterococcus faecalis | 500 - 1000 | 500 - 1000[1] | |
| Candida albicans | 500 | - | |
| Carvacrol | Staphylococcus aureus | 147 - 400[2] | - |
| Escherichia coli | 241.4 | - | |
| Salmonella Typhimurium | 600 | - | |
| Thymol | Staphylococcus aureus | 250 | - |
| Escherichia coli | 400 | - | |
| Klebsiella pneumoniae | 250 | - | |
| Eugenol | Staphylococcus aureus | 100 - 6250 | 100 - 12500 |
| Escherichia coli | 502 - 1600 | - | |
| Candida albicans | 1250 | 2500 | |
| Cinnamaldehyde | Staphylococcus aureus | 200 - 400[2] | 400 - 800[2] |
| Escherichia coli | 400 - 780 | 1560 | |
| Streptococcus mutans | 1000 | 2000 |
Note: The reported MIC and MBC values can exhibit variability contingent upon the microbial strain, the specific methodology employed, and the prevailing experimental conditions.
Standardized Experimental Protocols
The quantitative data presented in this guide are predominantly sourced from studies that have utilized the broth microdilution method for the determination of MIC and MBC values.
Broth Microdilution Method for MIC and MBC Determination
This is a standardized and widely accepted method for assessing the antimicrobial efficacy of various compounds.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of trans-anethole and other natural antimicrobial agents are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for most aerobic and facultatively anaerobic bacteria. For fungi, Sabouraud Dextrose Broth (SDB) is commonly employed.
-
Microorganism Culture: A fresh, pure, overnight culture of the test microorganism is required.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used to perform the assay.
2. Inoculum Preparation:
-
A suspension of the microorganism is prepared in a sterile saline solution from a few colonies grown on an agar plate.
-
The turbidity of this suspension is meticulously adjusted to match the 0.5 McFarland standard, which equates to an approximate cell density of 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
This standardized suspension is subsequently diluted in the appropriate growth medium to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
A two-fold serial dilution of the test compound's stock solution is performed across the wells of the 96-well plate using the growth medium. This creates a gradient of concentrations to be tested.
4. Inoculation and Incubation:
-
The prepared microbial inoculum is added to all wells containing the serially diluted test compound.
-
Essential controls are included on each plate: a positive control (growth control) containing the medium and inoculum without any test compound, and a negative control (sterility control) containing only the medium.
-
The microtiter plate is then incubated under appropriate conditions, typically at 37°C for 18-24 hours for bacteria.
5. Determination of MIC:
-
Following the incubation period, the plates are examined for visible signs of microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
6. Determination of MBC:
-
To ascertain the MBC, a small volume from the wells demonstrating no visible growth (i.e., at the MIC and higher concentrations) is sub-cultured onto a suitable agar medium.
-
These agar plates are incubated for a further 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.
Diagrammatic Representations of Experimental and Logical Frameworks
Experimental Workflow
The diagram below delineates the sequential steps involved in the determination of the antimicrobial efficacy of a natural compound.
Conceptual Mechanism of Action: Trans-Anethole
Trans-anethole, a member of the phenylpropanoid class of compounds, is primarily understood to exert its antimicrobial effects through the disruption of the bacterial cell's structural integrity, specifically the cell wall and membrane. This mechanism is generally considered to be a multi-target process rather than an interaction with a specific signaling pathway.
References
A Comparative Analysis of the Genotoxicity of Trans-Anethole and Eugenol
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity of two widely used natural compounds, trans-anethole and eugenol. Both are principal components of essential oils and are extensively used in the food, cosmetic, and pharmaceutical industries. Understanding their potential for DNA damage is crucial for risk assessment and safe product development. This document summarizes key experimental findings from in vitro and in vivo studies, details the methodologies of pivotal genotoxicity assays, and illustrates the metabolic pathways that influence their genotoxic potential.
Executive Summary
Overall, the genotoxicity profiles of trans-anethole and eugenol are complex and appear to be dependent on the specific assay, metabolic activation, and dosage.
-
Trans-Anethole: Generally considered non-genotoxic in bacterial reverse mutation assays (Ames test) and does not typically induce chromosome aberrations. However, some studies have shown a dose-related increase in mutant frequency in the mouse lymphoma assay with metabolic activation. Its metabolism can lead to the formation of an epoxide, a reactive intermediate, though this is generally a minor pathway.[1][2][3]
-
Eugenol: Shows mixed results in genotoxicity assays. Some studies indicate a potential for inducing micronuclei at high doses, suggesting clastogenic or aneugenic effects.[4][5] However, it has also demonstrated significant anti-genotoxic properties against known mutagens.[6] Like trans-anethole, its genotoxicity is linked to its metabolic activation.
Quantitative Data Summary
The following tables summarize the quantitative data from key genotoxicity studies on trans-anethole and eugenol.
Table 1: In Vivo Micronucleus Assay Data
| Compound | Species/Strain | Dose | Route of Administration | Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCE) | Result | Reference |
| trans-Anethole | Mouse | 40-400 mg/kg bw | Gavage | No significant increase | Negative | [6][7] |
| Eugenol | Mouse | 100 mg/kg | Intraperitoneal | Not significantly different from control | Negative | [4] |
| Mouse | 400 mg/kg | Intraperitoneal | Significant increase | Positive | [4] | |
| Mouse | 600 mg/kg | Intraperitoneal | Significant increase | Positive | [4] | |
| Male Mouse | 25% and 80% of LD50 (1109.6 mg/kg) | Intraperitoneal | Significant increase (P < 0.001) | Positive | [5] | |
| Male Mouse | 100 µL (undiluted) | Oral | Significant increase (P < 0.003) | Positive | [5] | |
| Mouse | 50-500 mg/kg bw | Gavage | No significant increase | Negative | [6] |
Table 2: Ames Test (Bacterial Reverse Mutation Assay) Data
| Compound | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| trans-Anethole | TA98, TA100, TA1535, TA1537 | With and Without | Not specified | Negative | [3] |
| Eugenol | TA100 | Without | Not specified | Not mutagenic | [8] |
| TA100 | With | Not specified | Mutagenicity disappeared | [8] |
Note: A positive result in the Ames test is typically defined as a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are provided below, based on OECD guidelines and common laboratory practices.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.
-
Animal Model: Typically, young adult rodents (mice or rats) are used. At least 5 male and 5 female animals are assigned to each treatment and control group.[9][10]
-
Administration of Test Substance: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested, plus a negative (vehicle) and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg body weight.[9]
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment. For peripheral blood, samples are often taken at 36 and 72 hours.
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. A small drop of the suspension is placed on a slide, and a smear is made. The slides are air-dried and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa).
-
Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The number of micronucleated PCEs (MN-PCEs) is recorded. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.
-
Data Analysis: The number of MN-PCEs in each treatment group is compared to the negative control group using appropriate statistical methods. A positive result is a dose-related increase in the frequency of MN-PCEs that is statistically significant.
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can indicate mutagenic potential.
-
Bacterial Strains: A set of tester strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. These strains have different mutations that are sensitive to different types of mutagens.[11][12]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats induced with Aroclor 1254. This simulates mammalian metabolism and can convert pro-mutagens into active mutagens.[11][12]
-
Exposure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[13]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.
-
Data Analysis: A positive response is a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, and/or a reproducible increase at one or more concentrations.[11][14]
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This sensitive method detects DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding Cells in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[7][15]
-
Lysis: The slides are immersed in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.[7][15]
-
Alkaline Unwinding: The slides are placed in an electrophoresis buffer with a high pH (>13) to unwind the DNA. This process converts alkali-labile sites into single-strand breaks.[7][16]
-
Electrophoresis: An electric field is applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid, forming a "comet tail." The intact DNA remains in the "head" of the comet.[15][17]
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Gold).[16]
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the amount of DNA in the tail relative to the head. Common parameters include % Tail DNA, tail length, and tail moment. At least 50-100 comets are scored per sample.[16]
-
Data Analysis: The mean values of the chosen comet parameter for the treated groups are compared to the negative control. A significant increase in DNA migration indicates genotoxicity.
Signaling Pathways and Metabolic Activation
The genotoxicity of both trans-anethole and eugenol is closely linked to their metabolism. The following diagrams illustrate the key metabolic pathways.
Caption: Metabolic pathway of trans-anethole.
The metabolism of trans-anethole primarily proceeds through O-demethylation and side-chain oxidation, leading to detoxification. A minor pathway involves epoxidation by cytochrome P450 enzymes to form anethole epoxide, a reactive intermediate that can bind to macromolecules like DNA and proteins. This epoxide is typically detoxified by epoxide hydrolase or conjugation with glutathione.[1][2]
Caption: Metabolic pathway of eugenol.
Eugenol is primarily metabolized through conjugation of its phenolic hydroxyl group with glucuronic acid and sulfate, which is a detoxification pathway. However, it can also be oxidized by cytochrome P450 enzymes to form a reactive quinone methide intermediate, which is considered to be a potential contributor to its genotoxicity. Epoxidation of the allyl side chain can also occur.[18]
Experimental Workflow Diagrams
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vivo Micronucleus Assay.
Conclusion
The genotoxicity of trans-anethole and eugenol is not straightforward and is influenced by the biological system and metabolic conditions. While generally considered to have a low genotoxic risk at typical exposure levels, both compounds have demonstrated the potential for genotoxicity under certain experimental conditions, often linked to their metabolic activation into reactive intermediates. For researchers and drug development professionals, this necessitates a careful evaluation of the intended use, dosage, and potential for metabolic activation when incorporating these compounds into products. Further research, particularly employing a battery of in vitro and in vivo tests, is recommended for a comprehensive safety assessment of new formulations containing trans-anethole or eugenol.
References
- 1. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of trans-anethole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic evaluation of eugenol using the bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of eugenol for mutagenicity by the mouse micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-genotoxicity of trans-anethole and eugenol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. enamine.net [enamine.net]
- 13. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 14. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 18. Safrole - Wikipedia [en.wikipedia.org]
Comparative analysis of anethole content in different plant species.
For Researchers, Scientists, and Drug Development Professionals
Anethole, an organic compound classified as a phenylpropanoid, is widely recognized for its distinct licorice-like flavor and aroma. It is the primary aromatic constituent in the essential oils of several important plant species.[1] Beyond its use as a flavoring agent, anethole exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, making it a molecule of significant interest in research and drug development.[2][3] This guide provides a comparative analysis of anethole content across different plant species, supported by experimental data and detailed methodologies for its quantification.
Comparative Anethole Content in Plant Essential Oils
The concentration of anethole can vary significantly between plant species, the specific part of the plant used, and the extraction method employed.[2][4] The following table summarizes the typical content of trans-anethole, the most common and stable isomer, found in the essential oils of key botanical sources.[5]
| Plant Species | Scientific Name | Plant Part Used | Typical Essential Oil Yield (%) | trans-Anethole Content in Essential Oil (%) | References |
| Star Anise | Illicium verum | Fruit (Seeds) | 2.5 - 3.5 | 85 - 90 | [5] |
| Anise | Pimpinella anisum | Fruit (Seeds) | 2.0 - 3.0 | 80 - 99 | [5][6] |
| Fennel | Foeniculum vulgare | Fruit (Seeds) | 4.0 - 5.0 | 50 - 90 | [5][6] |
| Tarragon | Artemisia dracunculus | Leaves | 0.5 - 1.5 | 60 - 80 | [5] |
Note: Anethole content can be influenced by factors such as geographic origin, harvest time, and extraction technique.[4]
Experimental Protocols for Anethole Quantification
Accurate quantification of anethole is critical for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and robust method for analyzing the composition of essential oils.
1. Essential Oil Extraction: Hydrodistillation
This is a standard method for extracting essential oils from plant material.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Weigh a suitable amount of dried and ground plant material (e.g., 100 g of fennel seeds).
-
Place the material into a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).
-
Connect the flask to the Clevenger apparatus and a condenser.
-
Heat the flask to boiling. The steam and volatilized oil will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.
-
Allow the apparatus to cool, and then carefully collect the separated essential oil. Dry the oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, dark glass vial at 4°C until analysis.
-
2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., 1 µL of oil in 1 mL of n-hexane).
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
Injection Mode: Split mode (e.g., split ratio 100:1).
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
-
Ion Source Temperature: 230°C.
-
-
Quantification: The percentage of anethole is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. Identification is confirmed by comparing the mass spectrum of the peak with reference spectra from libraries (e.g., NIST, Wiley).
Visualizing Key Pathways and Workflows
Anethole Biosynthesis Pathway
The biosynthesis of anethole in plants is part of the phenylpropanoid pathway, starting from the amino acid phenylalanine.[7] Key enzymatic steps lead to the formation of t-anol, the direct precursor to t-anethole.[8]
Experimental Workflow for Anethole Quantification
The process of quantifying anethole from a plant source follows a structured experimental workflow, from sample collection to final data analysis.
References
- 1. Anethole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Showing Compound Anethole (FDB002793) - FooDB [foodb.ca]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antioxidant Capacity of Trans-Anethole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacity of trans-anethole and its key derivatives. By synthesizing experimental data from various studies, this document aims to offer a clear perspective on their relative potencies and underlying mechanisms of action, facilitating informed decisions in research and development.
Executive Summary
Trans-anethole, a major constituent of essential oils from plants like anise and fennel, is recognized for its antioxidant properties. Research into its derivatives reveals that structural modifications, particularly hydroxylation, can significantly enhance this activity. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathway involved in their antioxidant effects.
Quantitative Data Summary
The direct comparison of half-maximal inhibitory concentration (IC50) values for pure trans-anethole and its derivatives from a single, comprehensive study is limited in the current literature. However, data from studies on essential oils rich in these compounds, alongside qualitative comparisons, provide valuable insights.
Table 1: In Vitro Antioxidant Activity of Essential Oils Rich in trans-Anethole and its Isomer Estragole
| Essential Oil Source | Major Constituent(s) | Assay | IC50 (mg/mL) | Reference |
| Star Anise Oil | trans-Anethole (93.78%) | DPPH | 34.29 ± 0.77 | [1] |
| Star Anise Oil | trans-Anethole (93.78%) | ABTS | 31.71 ± 0.19 | [1] |
| Fennel (cultivar azoricum) | trans-Anethole (61%) | TBARS | 0.08 | |
| Fennel (cultivar dulce) | trans-Anethole (46%) | TBARS | 0.03 | |
| Fennel (cultivar vulgare) | Estragole (58%) | TBARS | 30.51 |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 2: Qualitative Comparison of Antioxidant Activity
| Compound/Derivative | Comparison to trans-Anethole | Key Findings | Reference |
| Hydroxylated derivatives (e.g., anethole glycol) | More Active | The introduction of hydroxyl groups to the propenyl side chain of trans-anethole increases its antioxidant activity.[2] | [2] |
| Estragole (structural isomer) | Less Active | Essential oils with a higher percentage of trans-anethole compared to estragole demonstrate stronger antioxidant activity, suggesting the conjugation of the double bond with the aromatic ring in trans-anethole is crucial for its radical scavenging ability. |
Structure-Activity Relationship
The antioxidant capacity of trans-anethole is largely attributed to its chemical structure. The presence of a methoxy group on the phenyl ring and a propenyl side chain creates a conjugated system that can stabilize free radicals.
Studies have shown that the introduction of hydroxyl groups into the propenyl side chain of trans-anethole leads to derivatives with enhanced antioxidant activity. For instance, 1-hydroxy-1-(4-methoxyphenyl)-propane and 1,2-dihydroxy-1-(4-methoxyphenyl)-propane (anethole glycol) have been reported to be more potent antioxidant agents than trans-anethole itself[2]. This is likely due to the increased hydrogen-donating ability of the hydroxyl groups.
Conversely, its structural isomer, estragole, where the double bond is not in conjugation with the aromatic ring, exhibits weaker antioxidant activity. This highlights the importance of the conjugated double bond in the radical scavenging mechanism of trans-anethole.
Signaling Pathway: Nrf2 Activation
A key mechanism underlying the antioxidant effect of trans-anethole involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation by trans-Anethole.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like trans-anethole, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant and cytoprotective enzymes.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in the literature for evaluating trans-anethole and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (e.g., trans-anethole or its derivative) in methanol.
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
A control containing only methanol and the DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Experimental Workflow for the DPPH Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ radical by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
A control containing the solvent instead of the test compound is also measured.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue solution at a specific wavelength (typically 593 nm).
-
A standard curve is typically generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity of the test compound is expressed as equivalents of the standard.
Conclusion
The available evidence strongly suggests that trans-anethole possesses significant in vitro antioxidant activity, which can be further enhanced through chemical modification, particularly hydroxylation of its propenyl side chain. Its mechanism of action is, at least in part, mediated through the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant defenses. While more direct comparative studies on the pure compounds are needed for a precise quantitative ranking, the existing data provides a solid foundation for the continued exploration of trans-anethole and its derivatives as potential antioxidant agents in various applications. Researchers and drug development professionals are encouraged to consider these structure-activity relationships and mechanistic insights in their future work.
References
- 1. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Antifungal Synergies: A Comparative Guide to Trans-Anethole Combinations
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antifungal resistance necessitates innovative therapeutic strategies. One promising approach lies in combination therapy, leveraging synergistic interactions between compounds to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic antifungal effects of trans-anethole, a phenylpropanoid derived from anise and fennel, with other compounds. We present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to inform future research and drug development.
Synergistic Antifungal Activity of Trans-Anethole Combinations
Trans-anethole has demonstrated significant synergistic antifungal activity when combined with various compounds against a range of fungal pathogens. This synergy often results in a marked reduction in the minimum inhibitory concentration (MIC) of both agents, rendering them effective at concentrations where they would individually be ineffective. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify these interactions, with a value of ≤ 0.5 indicating synergy.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic antifungal effects of trans-anethole with other compounds.
Table 1: Synergistic Effect of trans-Anethole and Octenidine Dihydrochloride against Candida spp. [1]
| Fungal Strain | Compound | MIC Alone (mg/mL) | MIC in Combination (mg/mL) | FICI | Interpretation |
| Candida albicans ATCC 10231 | trans-Anethole | 247.00 | 61.75 - 123.50 | 0.16 - 0.38 | Synergy |
| Octenidine Dihydrochloride | 3.91 | 0.49 - 0.98 | |||
| Candida parapsilosis ATCC 22019 | trans-Anethole | 494.00 | 123.50 | 0.31 | Synergy |
| Octenidine Dihydrochloride | 3.91 | 0.98 | |||
| Clinical C. albicans Isolates (n=5) | trans-Anethole | 247.00 - 494.00 | 61.75 - 123.50 | 0.19 - 0.38 | Synergy |
| Octenidine Dihydrochloride | 3.91 | 0.49 - 0.98 | |||
| Clinical C. parapsilosis Isolates (n=3) | trans-Anethole | 494.00 | 123.50 - 247.00 | 0.31 - 0.63 | Synergy/Additive |
| Octenidine Dihydrochloride | 3.91 | 0.98 - 1.95 |
Table 2: Reported Synergistic Interactions of trans-Anethole with Fluconazole and n-Dodecanol
| Combination | Target Organism(s) | Observed Effect | Reference |
| trans-Anethole + Fluconazole | Candida albicans | Additive to synergistic effect reported.[2][3] | [3][4] |
| trans-Anethole + n-Dodecanol | Saccharomyces cerevisiae, Candida albicans | Synergistic potentiation of antifungal activity.[5][6][7] | [6][7] |
Note: Specific FICI values for the combinations listed in Table 2 were not explicitly provided in the cited literature, but the synergistic nature of the interaction was clearly stated.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. The following section outlines the key protocols used in the cited studies.
Checkerboard Broth Microdilution Assay
The checkerboard assay is the most common method for evaluating synergistic interactions between two compounds.
Objective: To determine the MIC of each compound alone and in combination and to calculate the FICI.
Materials:
-
96-well microtiter plates
-
Fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland)
-
Culture medium (e.g., RPMI 1640, Sabouraud Dextrose Broth)
-
Stock solutions of trans-anethole and the combination compound
-
Serial dilutions of each compound
Procedure:
-
A two-dimensional array of serial dilutions of the two compounds is prepared in a 96-well plate. One compound is serially diluted along the x-axis, and the other is diluted along the y-axis.
-
Each well is then inoculated with a standardized fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound(s) that visibly inhibits fungal growth.
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Mechanisms of Synergistic Action
The synergistic effects of trans-anethole are attributed to multiple mechanisms of action, including disruption of the fungal cell wall and the inhibition of drug efflux pumps.[8][9]
Inhibition of Multidrug Efflux Pumps
One of the key mechanisms by which fungi develop resistance is through the overexpression of multidrug efflux pumps, such as the ATP-binding cassette (ABC) transporter Pdr5p in Saccharomyces cerevisiae. These pumps actively extrude antifungal agents from the cell, reducing their intracellular concentration and efficacy. Trans-anethole has been shown to suppress the transcription of the PDR5 gene, thereby inhibiting the synthesis of the Pdr5p transporter.[6][7] This leads to an accumulation of the partner antifungal drug within the fungal cell, potentiating its activity.
Caption: Inhibition of Pdr5p-mediated drug efflux by trans-anethole.
Disruption of Fungal Cell Wall and Membrane Integrity
Studies have also indicated that trans-anethole can disrupt the structure of the fungal cell wall.[8][9] This disruption can increase the permeability of the cell membrane, facilitating the entry of other antifungal compounds and enhancing their efficacy. The combination of trans-anethole with agents that also target the cell membrane, such as octenidine dihydrochloride, can lead to a potent synergistic effect.
Caption: Workflow for determining antifungal synergy.
Conclusion
The synergistic interactions of trans-anethole with other antifungal compounds present a compelling avenue for the development of novel and effective combination therapies. The data clearly demonstrates that these combinations can significantly enhance antifungal potency, offering a potential strategy to overcome drug resistance. The mechanisms underlying this synergy, particularly the inhibition of multidrug efflux pumps and disruption of cell wall integrity, provide a rational basis for the design of new therapeutic approaches. Further research, including in vivo studies, is warranted to fully elucidate the clinical potential of trans-anethole-based combination therapies in the fight against fungal infections.
References
- 1. aaem.pl [aaem.pl]
- 2. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. i-repository.net [i-repository.net]
- 4. Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anethole, a potential antimicrobial synergist, converts a fungistatic dodecanol to a fungicidal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anethole potentiates dodecanol's fungicidal activity by reducing PDR5 expression in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Potential of Anethole Isomers
For Immediate Release
[City, State] – [Date] – Anethole, a phenylpropanoid widely investigated for its therapeutic properties, exists as two geometric isomers: trans-anethole and cis-anethole. While both share the same chemical formula, their distinct spatial arrangements lead to significantly different biological activities. This guide provides a comprehensive comparison of the neuroprotective effects of these isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals. The evidence overwhelmingly points to trans-anethole as a promising neuroprotective agent, whereas cis-anethole is primarily associated with toxicity.
Executive Summary
Current research predominantly supports the neuroprotective role of trans-anethole, attributing its benefits to a multifaceted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic properties. In stark contrast, literature on cis-anethole highlights its potential toxicity, with a significant lack of evidence for any neuroprotective capacity. This guide will delve into the experimental findings that underscore these differences.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from various studies investigating the neuroprotective and cytotoxic effects of anethole isomers.
Table 1: Neuroprotective Effects of trans-Anethole
| Parameter | Model System | Treatment Concentration | Observed Effect | Reference |
| Neuronal Cell Viability | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in rat cortical neurons | 10 µM | Significantly ameliorated OGD/R-induced neuronal cell injury | [1] |
| Neuronal Cell Viability | Rotenone-induced toxicity in rats | 250 mg/kg | Increased the number of surviving neurons in the hippocampus | [2] |
| Oxidative Stress (MDA levels) | Rotenone-induced toxicity in rats | 250 mg/kg | Significantly decreased malondialdehyde (MDA) levels in the hippocampus | [2] |
| Oxidative Stress (SOD activity) | Rotenone-induced toxicity in male rats | High dose | Enhanced superoxide dismutase (SOD) activity in the striatum | [3] |
| Apoptosis (Bax/Bcl-2 ratio) | Sciatic nerve crush injury in rats | Not specified | Reduced expression of pro-apoptotic Bax and increased anti-apoptotic Bcl-2 | [4] |
| Neurite Outgrowth | Primary hippocampal neurons | 20 µM | Significantly more extensive neurite outgrowth compared to control | [5] |
Table 2: Toxicological Data for cis-Anethole
| Parameter | Finding | Reference |
| General Toxicity | The cis isomer is reported to be 15-38 times more toxic to animals than the trans isomer. | [6] |
| Presence in Essential Oils | Found as a trace compound (0.80%) in Clausena heptaphylla essential oil, with trans-anethole being the major component (88.59%). | [7] |
Mechanisms of Action and Signaling Pathways
Trans-anethole exerts its neuroprotective effects through multiple pathways:
-
Antioxidant Activity: It directly scavenges free radicals and enhances the activity of endogenous antioxidant enzymes like SOD, thereby reducing oxidative stress, a key contributor to neuronal damage.[3][8]
-
Anti-inflammatory Effects: trans-Anethole has been shown to reduce the production of pro-inflammatory cytokines, mitigating neuroinflammation.
-
Anti-apoptotic Pathway: It modulates the expression of apoptosis-related proteins, such as decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2, thus preventing programmed cell death in neurons.[4]
-
Modulation of Neurotransmitter Systems: Studies suggest that anethole can influence GABAergic and glutamatergic neurotransmission, which are crucial for maintaining neuronal excitability and preventing excitotoxicity.[8][9]
-
JNK and p38 MAPK Signaling: trans-Anethole has been found to inhibit the phosphorylation of JNK and p38 MAP kinases, pathways that are often activated in response to cellular stress and can lead to apoptosis.[10]
In contrast, there is a lack of evidence to suggest that cis-anethole participates in any of these neuroprotective signaling pathways.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of anethole isomers.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Induced Neuronal Injury Model
This in vitro model simulates ischemic conditions.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 1-2 hours) to induce oxygen-glucose deprivation.
-
Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator. trans-Anethole is added to the medium at the beginning of the reoxygenation phase.
-
Assessment of Cell Viability: Neuronal cell injury is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell death.[1]
Rotenone-Induced Parkinson's Disease Model in Rats
This in vivo model mimics some of the pathological features of Parkinson's disease.
-
Animal Model: Male Wistar rats are used.
-
Induction of Neurotoxicity: Rotenone, a neurotoxin that inhibits mitochondrial complex I, is administered to the rats (e.g., via subcutaneous injection) for a specified duration (e.g., 35 days) to induce neurodegeneration.[2]
-
Treatment: trans-Anethole is administered orally to the rats concomitantly with rotenone.
-
Behavioral and Biochemical Analysis:
-
Cognitive Function: Assessed using tests like the shuttle box and novel object recognition.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) are measured in brain homogenates (e.g., from the hippocampus and striatum).[2][3]
-
Neuronal Survival: The number of surviving neurons in specific brain regions (e.g., the hippocampus) is evaluated using histological staining techniques.[2]
-
Sciatic Nerve Crush Injury Model
This model is used to study peripheral nerve regeneration.
-
Surgical Procedure: In anesthetized rats, the sciatic nerve is exposed and subjected to a controlled crush injury using fine forceps.
-
Treatment: trans-Anethole is administered (e.g., intraperitoneally) following the injury.[4]
-
Functional Recovery Assessment: Motor and sensory recovery are evaluated over time using methods like walking track analysis and the hot plate test.
-
Histological and Molecular Analysis: The sciatic nerve and associated muscles are collected for histological examination to assess nerve regeneration and muscle atrophy. The expression of apoptotic markers like Bax and Bcl-2 in the nerve tissue is analyzed using techniques such as Western blotting or immunohistochemistry.[4]
Visualizing the Pathways
The following diagrams illustrate the key neuroprotective mechanisms of trans-anethole and the experimental workflow for its evaluation.
Caption: Neuroprotective mechanisms of trans-anethole.
Caption: Experimental workflow for comparing anethole isomers.
Conclusion
The available scientific evidence strongly indicates that trans-anethole is a viable candidate for further investigation as a neuroprotective agent. Its ability to combat oxidative stress, inflammation, and apoptosis through various signaling pathways highlights its therapeutic potential for neurodegenerative diseases. Conversely, cis-anethole is predominantly characterized by its toxicity, and there is currently no substantial evidence to support a neuroprotective role. Future research should continue to elucidate the precise mechanisms of trans-anethole and explore its efficacy in more complex disease models, while exercising caution regarding the potential presence of the cis-isomer in any formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anethole attenuates motor dysfunctions, striatal neuronal activity deficiency and blood brain barrier permeability by decreasing striatal α-synuclein and oxidative stress in rotenone-induced Parkinson’s disease of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjns.org [irjns.org]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anethole rich Clausena heptaphylla (Roxb.) Wight & Arn., essential oil pharmacology and genotoxic efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review of the neurological effects of anethole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anethole Pretreatment Modulates Cerebral Ischemia/Reperfusion: The Role of JNK, p38, MMP-2 and MMP-9 Pathways [mdpi.com]
Anti-inflammatory activity of trans-anethole versus synthetic anti-inflammatory drugs.
An objective comparison of the anti-inflammatory activity of the natural compound trans-anethole against synthetic anti-inflammatory drugs reveals distinct mechanisms and potencies. While synthetic drugs often exhibit potent and specific inhibition of key inflammatory enzymes, trans-anethole demonstrates a broader spectrum of activity by modulating multiple inflammatory mediators. This guide provides a detailed comparison supported by experimental data, protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of trans-anethole and synthetic non-steroidal anti-inflammatory drugs (NSAIDs) can be quantified by their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition:
Synthetic NSAIDs are well-characterized for their inhibition of COX enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 82 | 6.8 | 12[1] |
| >100 | 0.04 | >2500[2][3] | |
| Diclofenac | 0.076 | 0.026 | 2.9[1] |
| 0.611 | 0.63 | ~1[4] | |
| Indomethacin | 0.0090 | 0.31 | 0.029[1] |
| 0.063 | 0.48 | 0.13[4] | |
| Meloxicam | 37 | 6.1 | 6.1[1] |
| Piroxicam | 47 | 25 | 1.9[1] |
| Ibuprofen | 12 | 80 | 0.15[1] |
Note: Lower IC50 values indicate greater potency. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
Inhibition of Inflammatory Mediators by Trans-Anethole:
Trans-anethole's anti-inflammatory activity is demonstrated through its ability to reduce the production of various pro-inflammatory cytokines and other mediators in cellular and animal models.
Table 2: Inhibitory Effects of Trans-Anethole on Inflammatory Mediators
| Mediator | Model | Concentration/Dose | % Inhibition |
| TNF-α | LPS-stimulated macrophages | 25 µM | Up to 80%[5][6] |
| LPS-induced periodontitis in rats | 50 mg/kg | Significant suppression[7] | |
| IL-1β | LPS-stimulated macrophages | 50 µM | Up to 81%[5][6] |
| Carrageenan-induced peritonitis in rats | 1 mg/kg | 75%[5][6] | |
| LPS-induced periodontitis in rats | 50 mg/kg | Significant suppression[7] | |
| IL-6 | Carrageenan-induced peritonitis in rats | 1 mg/kg | 61%[5][6] |
| Nitric Oxide (NO) | Carrageenan-induced peritonitis in rats | 1 mg/kg | 35%[5][6] |
| Leukocyte Migration | Carrageenan-induced peritonitis in rats | 1 mg/kg | 50%[5][6] |
| Paw Edema | Carrageenan-induced paw edema in rats | 1 mg/kg | 42%[5][6] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of both trans-anethole and synthetic drugs are mediated through their modulation of key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes. It has been suggested that trans-anethole's anti-inflammatory activity is based on the inhibition of NF-κB or MAPK.[8]
Caption: Canonical NF-κB signaling pathway.
Caption: A generalized MAPK signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Cyclooxygenase (COX) Inhibition Assay:
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Procedure:
-
In a reaction tube, a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor like hematin, and the COX enzyme (COX-1 or COX-2) are combined.[9]
-
The test compound (trans-anethole or synthetic drug) dissolved in a solvent (e.g., DMSO) is added to the enzyme solution and pre-incubated.[9]
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[9]
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).[9][10]
-
The reaction is terminated by adding an acid solution (e.g., HCl).[9]
-
The amount of prostaglandin E2 (PGE2) produced is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS).[9]
-
The IC50 value is calculated by measuring the inhibition of PGE2 production at various concentrations of the test compound.[9]
-
Nitric Oxide (NO) Production Assay in Macrophages:
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.
-
Procedure:
-
Macrophages are cultured in appropriate media and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a standard curve.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
Caption: General workflow for evaluating anti-inflammatory activity.
Conclusion
Synthetic anti-inflammatory drugs, particularly selective COX-2 inhibitors like celecoxib, offer potent and targeted inhibition of the cyclooxygenase pathway. In contrast, trans-anethole exhibits a broader anti-inflammatory profile by modulating a range of pro-inflammatory cytokines and mediators, likely through the inhibition of upstream signaling pathways such as NF-κB and MAPK. The choice between these agents in a therapeutic context would depend on the specific inflammatory condition and the desired mechanism of action. Further research into the precise molecular targets of trans-anethole is warranted to fully elucidate its therapeutic potential.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Inhibitory effect of trans-anethole in acute inflammation: involvement of macrophage-derived mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Differences in the metabolic pathways of trans-anethole and estragole.
A Comprehensive Comparison of the Metabolic Pathways of Trans-Anethole and Estragole for Researchers and Drug Development Professionals
Introduction
Trans-anethole and estragole are isomeric phenylpropenes commonly found in a variety of herbs and spices such as anise, fennel, and basil. Despite their structural similarity, their metabolic fates and toxicological profiles exhibit significant differences. Estragole is recognized as a genotoxic carcinogen in rodents, a characteristic linked to its specific metabolic bioactivation pathway.[1][2] While trans-anethole has been considered less toxic, recent studies have revealed that it can undergo similar bioactivation pathways, albeit to a lesser extent.[1][2] This guide provides a detailed comparison of the metabolic pathways of trans-anethole and estragole, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Metabolic Pathways
The metabolism of both trans-anethole and estragole is primarily governed by cytochrome P450 (CYP) enzymes and sulfotransferases (SULTs).[3][4] The key pathways include:
-
Hydroxylation: This is a critical initial step in the bioactivation of both compounds. For estragole, hydroxylation occurs at the 1'-position of the allyl side chain, forming 1'-hydroxyestragole.[5][6] In contrast, trans-anethole is hydroxylated at the 3'-position, yielding 3'-hydroxyanethole.[3]
-
Sulfoconjugation: The hydroxylated metabolites can then undergo sulfoconjugation, a reaction catalyzed by SULTs. This step is crucial for the formation of the ultimate reactive metabolites. 1'-hydroxyestragole is converted to 1'-sulfoxyestragole, while 3'-hydroxyanethole is transformed into 3'-sulfoxyanethole.[1][3]
-
Formation of a Reactive Carbocation: The sulfate esters (1'-sulfoxyestragole and 3'-sulfoxyanethole) are unstable and can spontaneously cleave, leading to the formation of a resonance-stabilized allylic carbocation.[3] It is this common reactive intermediate that can form adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity.
-
Detoxification Pathways: Both parent compounds and their metabolites can also undergo detoxification. A major detoxification pathway for estragole at low doses is O-demethylation, which is also a metabolic route for trans-anethole.[5][6][7] The resulting phenolic compounds can be further conjugated with glucuronic acid or sulfate and excreted.[6][8] Another detoxification mechanism involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which neutralizes the reactive carbocation.[3]
Quantitative Comparison of Bioactivation
Experimental data from in vitro studies using hepatic S9 fractions from rats have provided a quantitative comparison of the bioactivation potential of trans-anethole and estragole. The formation of DNA and hemoglobin adducts, which are markers of the internal exposure to the reactive carbocation, was measured.
| Compound | Relative Bioactivation (Hemoglobin Adducts) | Relative Bioactivation (DNA Adducts) | Reference |
| Estragole | 6.2 | 5.6 | [3] |
| Trans-Anethole | 1.0 | 1.0 | [3] |
Data from Bergau et al. (2021) based on adduct levels determined in hemoglobin and DNA, respectively, in an in vitro hepatic rat S9 assay.
These data clearly indicate that the bioactivation of estragole is significantly more efficient than that of trans-anethole, with a 5.6 to 6.2-fold higher level of adduct formation.[3]
Experimental Protocols
The following provides a generalized methodology for studying the in vitro metabolism of trans-anethole and estragole, based on cited literature.
In Vitro Metabolism using Hepatic S9 Fractions:
-
Preparation of S9 Fraction: Livers from rats or humans are homogenized in a suitable buffer (e.g., potassium phosphate buffer) and centrifuged at 9,000g to obtain the post-mitochondrial supernatant (S9 fraction), which contains both microsomal (CYP) and cytosolic (SULT) enzymes.
-
Incubation: The S9 fraction is incubated with the test compound (trans-anethole or estragole), a NADPH-generating system (for CYP activity), and a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS; for SULT activity). The incubations are typically carried out at 37°C.
-
Adduct Analysis:
-
Hemoglobin Adducts: For hemoglobin adducts, human hemoglobin is included in the incubation mixture. After incubation, the hemoglobin is isolated, and the adducted N-terminal valine is cleaved using a modified Edman degradation with fluorescein isothiocyanate (FITC). The resulting product is then quantified using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
DNA Adducts: For DNA adducts, calf thymus DNA is included in the incubation. Following incubation, the DNA is isolated, enzymatically hydrolyzed to nucleosides, and the adducts are quantified by LC-MS/MS.
-
-
Metabolite Profiling: To identify other metabolites, the incubation mixture is extracted with an organic solvent, and the extract is analyzed by gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.[8]
Visualizing the Metabolic Pathways
Caption: Comparative metabolic pathways of estragole and trans-anethole.
Caption: Generalized experimental workflow for in vitro metabolism studies.
Conclusion
The metabolic pathways of trans-anethole and estragole share significant similarities, particularly in their capacity to form a reactive allylic carbocation that can lead to genotoxicity. However, the position of hydroxylation on the side chain dictates a substantial difference in the efficiency of this bioactivation pathway, with estragole being a much more potent precursor to the reactive intermediate. Understanding these metabolic distinctions is crucial for the accurate risk assessment of these compounds and for guiding the development of safer therapeutic agents derived from natural products containing these phenylpropenes. The provided experimental framework offers a basis for further investigation into the metabolism and potential toxicity of these and structurally related compounds.
References
- 1. Bioactivation of estragole and anethole leads to common adducts in DNA and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 8. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling trans-Anol
Essential Safety and Handling Guide for trans-Anol
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, also known as trans-Anethole.
Hazard Identification and Immediate Precautions
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a skin sensitizer and may cause an allergic skin reaction.[1][2] It can also cause skin and respiratory tract irritation.[3] In case of contact, it is crucial to wash the affected skin area with plenty of soap and water.[1] If skin irritation or a rash develops, seek medical advice.[2] Eye contact may lead to irritation, and in such instances, the eyes should be flushed with plenty of water for at least 15 minutes.[4]
While not highly flammable, this compound is a combustible material.[1] Therefore, it should be kept away from open flames, hot surfaces, and other sources of ignition.[1][5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following PPE is recommended when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses | Must meet ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required if there is a risk of splashing.[6] |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for protection.[5] Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn over cotton clothing. Ensure it is buttoned and fits properly to cover as much skin as possible.[6] | |
| Footwear and Clothing | Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[6] | |
| Respiratory Protection | Not generally required with adequate ventilation | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[6] Use a respirator in poorly ventilated areas or when dealing with spills. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling Protocol
-
Ensure Adequate Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Grounding : When transferring the material, ground and bond containers to prevent static discharge, especially if larger quantities are involved.[3]
-
After Handling : Wash hands and face thoroughly after working with the substance. Contaminated clothing should be removed and washed before reuse.[3]
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]
-
Protect from direct sunlight.[5]
-
Incompatible materials include oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains or the sewage system.
-
Contaminated Packaging : Empty containers may retain product residue and can be dangerous.[3] They should be disposed of according to official regulations.[2] Do not pressurize, cut, weld, or expose empty containers to heat or sparks.[3]
-
Spills : In case of a spill, clean it up immediately. Absorb the material with an inert, liquid-absorbent material (e.g., Chemizorb®) and place it into a suitable, clean, dry, closed container for disposal.[4] Ensure adequate ventilation during cleanup and remove all sources of ignition.[4]
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound.
Physical Properties
| Property | Value |
| Appearance | Clear, colorless to yellowish low melting solid[1][5] |
| Odor | Strong, black licorice-like[1][4] |
| Melting Point | 20 - 23 °C / 68 - 73.4 °F[1] |
| Boiling Point | 234 - 237 °C / 453.2 - 458.6 °F[1][5] |
| Flash Point | 91 °C / 195.8 °F[1][5] |
| Specific Gravity | 0.988 g/cm³[2][4] |
| Vapor Pressure | 1.33 mbar @ 63 °C[1][4] |
| Solubility | Practically insoluble in water[4] |
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O[4][7] |
| Molecular Weight | 148.20 g/mol [4][7] |
| Synonyms | trans-Anethole, p-Propenylanisole[1][4] |
| CAS Number | 4180-23-8[1] |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for preparing a standard solution of this compound in a suitable solvent.
-
Pre-Experiment Checklist :
-
Ensure the chemical fume hood is operational.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have spill cleanup materials readily accessible.
-
-
Procedure :
-
Don all required personal protective equipment: safety goggles, nitrile gloves, and a lab coat.
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Tare a clean, dry beaker on the balance.
-
Carefully weigh the desired amount of this compound into the beaker.
-
Record the exact weight.
-
Slowly add the chosen solvent (e.g., ethanol) to the beaker while gently stirring with a glass rod until the this compound is fully dissolved.
-
Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Add solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
-
Post-Experiment Cleanup :
-
Dispose of any waste solvent and contaminated materials according to the established disposal plan.
-
Clean all glassware thoroughly.
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of gloves.
-
Wash your hands thoroughly with soap and water.
-
References
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Anethole | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
